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  • Product: 4,5,6-Trimethoxyindolin-3-one
  • CAS: 220418-02-0

Core Science & Biosynthesis

Foundational

4,5,6-Trimethoxyindolin-3-one: Physicochemical Profiling and Synthetic Workflows

Executive Summary & Core Rationale As a Senior Application Scientist, I approach the characterization of 4,5,6-trimethoxyindolin-3-one (CAS: 220418-02-0) not merely as a static chemical entity, but as a dynamic, highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a Senior Application Scientist, I approach the characterization of 4,5,6-trimethoxyindolin-3-one (CAS: 220418-02-0) not merely as a static chemical entity, but as a dynamic, highly functionalized pseudoindoxyl scaffold[1]. Indolin-3-ones are privileged building blocks in the synthesis of bioactive alkaloids, dyes, and pharmaceutical intermediates[2].

The integration of three methoxy groups at the 4, 5, and 6 positions of the aromatic backbone fundamentally alters the electronic landscape of the base indolin-3-one core. This specific substitution pattern—reminiscent of various naturally occurring psychoactive and antimicrobial alkaloids—modulates the nucleophilicity of the C2 position and dictates its susceptibility to oxidative functionalization[2]. This technical guide provides a rigorous analysis of its physicochemical properties, structural dynamics, and validated experimental protocols for derivative synthesis.

Physicochemical Profiling

Quantitative baseline data is essential for predicting solubility, reactivity, and chromatographic behavior during assay development. Table 1 summarizes the core properties of 4,5,6-trimethoxyindolin-3-one compared to its unsubstituted parent scaffold, demonstrating how heavy oxygenation impacts its physical profile.

Table 1: Physicochemical Properties of the Target Scaffold and Base Core

Property4,5,6-Trimethoxyindolin-3-oneIndolin-3-one (Parent Core)
CAS Number 220418-02-0[1]3260-61-5[3]
Molecular Formula C11H13NO4[1]C8H7NO[3]
Molecular Weight 223.22 g/mol [1]133.15 g/mol [3]
LogP (Predicted) ~1.8 - 2.21.5[3]
H-Bond Donors 1 (N-H)1 (N-H)[3]
H-Bond Acceptors 5 (C=O, 3x -OCH3, N)2 (C=O, N)[3]
Physical State Solid[4]Solid[5]

Structural and Electronic Dynamics (Causality)

The synthetic utility of 4,5,6-trimethoxyindolin-3-one is dictated by the "push-pull" electronic system inherent to its structure. Understanding these electronic vectors is critical for designing successful functionalization workflows.

  • The +M Effect of Methoxy Groups: The methoxy substituents act as strong electron-donating groups via resonance (+M effect). This significantly enriches the electron density of the fused benzene ring, lowering the oxidation potential of the molecule compared to the parent indolin-3-one.

  • C2 Active Methylene Nucleophilicity: The C2 position is an active methylene flanked by the secondary amine and the C3 ketone. The electron-donating nature of the aromatic ring stabilizes the enol/enamine tautomers, increasing the inherent nucleophilicity of the C2 carbon[6].

  • C3 Electrophilicity: Despite the electron-rich aromatic ring, the C3 carbonyl remains a hard electrophilic center. However, it is slightly less reactive toward standard condensation than unsubstituted indolin-3-ones due to the partial quenching of the ring's electron deficiency.

Reactivity Core 4,5,6-Trimethoxyindolin-3-one (Core Structure) Methoxy 4,5,6-Methoxy Groups (Electron Donating) Methoxy->Core +M Mesomeric Effect Ketone C3 Ketone (Electrophilic Center) Ketone->Core -M Electron Withdrawal Methylene C2 Methylene (Nucleophilic/Acidic) Methylene->Core Enol/Enamine Tautomerization Nitrogen N1 Amine (H-Bond Donor) Nitrogen->Core Lone Pair Delocalization

Electronic reactivity map of the 4,5,6-trimethoxyindolin-3-one scaffold.

Synthetic Pathways and Reactivity

Because the C2 position is highly reactive, 4,5,6-trimethoxyindolin-3-one is a privileged scaffold for accessing 2,2-disubstituted pseudoindoxyls[2]. Two primary synthetic pathways dominate its application:

  • Diverted Mannich Reactions: The de novo synthesis of highly substituted derivatives (e.g., C2-quaternary centers) can be achieved by reacting electron-rich anilines (like 3,4,5-trimethoxyaniline) with glyoxals. This merges a Mannich-type addition with a 1,2-aryl migration to build the functionalized core directly[4].

  • Oxidative Coupling via Enolonium Species: Direct functionalization of the pre-existing indolin-3-one core is achieved via hypervalent iodine reagents (e.g., PIFA). This generates an electrophilic enolonium intermediate at C2, allowing for the addition of external nucleophiles[6].

Mechanism Aniline N-benzyl-3,4,5-trimethoxyaniline (Nucleophile) Intermediate Mannich Addition Intermediate Aniline->Intermediate Condensation (DCE, 80°C) Glyoxal Glyoxal Equivalent (Electrophile) Glyoxal->Intermediate Condensation (DCE, 80°C) Cyclization Intramolecular Cyclization & 1,2-Aryl Migration Intermediate->Cyclization Thermal Activation Product C2-Quaternary Trimethoxyindolin-3-one Cyclization->Product Rearrangement

Mechanistic workflow for the synthesis of C2-quaternary indolin-3-one derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid in scale-up or troubleshooting.

Protocol A: Synthesis of 1-benzyl-2-(4-bromophenyl)-2-hydroxy-4,5,6-trimethoxyindolin-3-one[4]

This protocol details the de novo construction of the 4,5,6-trimethoxyindolin-3-one core via a diverted Mannich reaction, yielding a highly functionalized C2-quaternary derivative.

Reagents & Equipment:

  • N-benzyl-3,4,5-trimethoxyaniline (Nucleophilic precursor)

  • 1-(4-bromophenyl)-2,2-dihydroxyethan-1-one (Electrophilic glyoxal equivalent)

  • 1,2-Dichloroethane (DCE)

  • Pressure-sealed reaction tube

Step-by-Step Workflow:

  • Preparation: To a flame-dried pressure-sealed tube, add 1-(4-bromophenyl)-2,2-dihydroxyethan-1-one (0.3 mmol) and N-benzyl-3,4,5-trimethoxyaniline (0.2 mmol).

    • Causality: The slight excess of the glyoxal equivalent ensures complete consumption of the aniline, preventing the difficult chromatographic separation of the highly polar, electron-rich starting material.

  • Solvation: Add 2.0 mL of anhydrous DCE to achieve a 0.1 M concentration.

    • Causality: DCE is chosen for its boiling point and its specific dielectric constant, which stabilizes the polar transition states during the Mannich addition without coordinating to or deactivating the intermediates.

  • Reaction Execution: Seal the tube and stir the mixture magnetically at 80°C for 5 to 12 hours.

    • Causality: Thermal activation is strictly required to overcome the energy barrier for the 1,2-aryl migration step following the initial Mannich addition. The sealed tube prevents solvent evaporation and maintains internal pressure.

  • Workup: Cool to room temperature, dilute with dichloromethane (CH2Cl2), and wash with brine. Extract the organic layer and dry over anhydrous Na2SO4.

  • Purification & Validation: Concentrate under reduced pressure and purify via silica gel column chromatography using Petroleum Ether:Ethyl Acetate (3:1 v/v).

    • Self-Validation: The product is obtained as a solid (approx. 63.0% yield). Successful synthesis is validated by ¹³C NMR showing the characteristic C3 ketone peak at ~195-200 ppm and the newly formed C2 quaternary carbon at ~90-95 ppm[4].

Protocol B: C2-Oxidative Functionalization via PIFA[6]

This protocol is utilized for functionalizing the pre-existing 4,5,6-trimethoxyindolin-3-one core at the C2 position.

Step-by-Step Workflow:

  • Activation: Dissolve the indolin-3-one derivative (0.28 mmol) in dry dichloromethane (12 mL, 0.02 M) at room temperature.

  • Oxidation: Add Phenyliodine(III) bis(trifluoroacetate) (PIFA) (0.56 mmol, 2.0 equiv) dropwise.

    • Causality: PIFA acts as a hypervalent iodine oxidant, converting the C2 active methylene into a highly electrophilic enolonium species. Exactly two equivalents are necessary to drive the full oxidation state change without over-oxidizing the electron-rich aromatic ring[6].

  • Nucleophilic Trapping: Introduce the desired nucleophile (e.g., an alcohol or amine) and stir until completion (monitored via TLC).

  • Isolation: Purify directly via silica gel chromatography.

    • Self-Validation: The disappearance of the C2 proton signal in ¹H NMR confirms successful functionalization and the formation of the 2,2-disubstituted product.

References

  • Building Blocks P10066 | EvitaChem Source: EvitaChem URL
  • Source: RSC (Royal Society of Chemistry)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Indolin-3-one | CymitQuimica Source: CymitQuimica URL
  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species Source: ACS Publications URL
  • Source: PubChem (NIH)

Sources

Exploratory

A Technical Guide to the NMR Spectroscopic Analysis of 4,5,6-Trimethoxyindolin-3-one

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,5,6-trimethoxyindolin-3-one. Tailored for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,5,6-trimethoxyindolin-3-one. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted ¹H and ¹³C NMR chemical shifts, a robust experimental protocol for data acquisition, and the scientific rationale underpinning these methodologies. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes information from structurally related compounds and established spectroscopic principles to provide a reliable predictive framework.

Introduction

4,5,6-Trimethoxyindolin-3-one is a substituted indolinone, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The precise structural elucidation of such molecules is paramount for understanding their chemical properties and potential therapeutic applications. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide serves as a comprehensive resource for the NMR characterization of 4,5,6-trimethoxyindolin-3-one, providing both predicted data and the experimental means to verify it.

Molecular Structure and Atom Numbering

The structural integrity of our analysis relies on a consistent atom numbering system, which will be used throughout this guide for NMR signal assignments.

Caption: Molecular structure of 4,5,6-trimethoxyindolin-3-one with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Chemical Shift Data

The following tables summarize the predicted chemical shifts for 4,5,6-trimethoxyindolin-3-one. These predictions are based on established substituent effects on aromatic systems, analysis of spectral data from analogous compounds such as 1,2,3-trimethoxybenzene and various substituted indolinones, and general principles of NMR spectroscopy. The expected solvent is CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Atom NumberPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H7~6.2 - 6.5s-1HAromatic CH
H1~7.5 - 8.5br s-1HNH
H2~3.6 - 3.8s-2HCH₂
4-OCH₃~3.8 - 4.0s-3HMethoxy
5-OCH₃~3.8 - 4.0s-3HMethoxy
6-OCH₃~3.8 - 4.0s-3HMethoxy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom NumberPredicted δ (ppm)Assignment
C3~195 - 205C=O (Keto)
C5~150 - 155Ar-C-O
C4, C6~140 - 145Ar-C-O
C7a~130 - 135Ar-C (quat.)
C3a~115 - 120Ar-C (quat.)
C7~95 - 105Ar-CH
C2~50 - 55CH₂
4,5,6-OCH₃~55 - 62Methoxy Carbons

Scientific Rationale for Predicted Chemical Shifts

The prediction of chemical shifts is grounded in the electronic environment of each nucleus.

  • Aromatic Proton (H7): The three methoxy groups are strong electron-donating groups through resonance, which increases the electron density on the aromatic ring. This heightened shielding is expected to shift the lone aromatic proton (H7) significantly upfield to the ~6.2 - 6.5 ppm region, a notable deviation from the typical 7-8 ppm range for benzene derivatives.

  • Amide Proton (H1): The NH proton is adjacent to the electron-withdrawing carbonyl group and the aromatic ring. This deshielding environment, coupled with its acidic nature, typically results in a broad singlet in the downfield region of the spectrum (~7.5 - 8.5 ppm). Its chemical shift can be sensitive to concentration and solvent.

  • Methylene Protons (H2): The CH₂ group at the C2 position is adjacent to the nitrogen atom of the indole ring. This proximity to an electronegative atom results in a deshielding effect, placing its signal in the ~3.6 - 3.8 ppm range as a singlet, assuming no chiral center is introduced.

  • Methoxy Protons: The protons of the three methoxy groups are expected to appear as sharp singlets in the ~3.8 - 4.0 ppm region. While their electronic environments are slightly different, significant overlap is possible.

  • Carbonyl Carbon (C3): The keto-carbonyl carbon is highly deshielded and is predicted to have a chemical shift in the far downfield region of the ¹³C NMR spectrum, typically between 195 and 205 ppm.

  • Aromatic Carbons: The oxygen-substituted aromatic carbons (C4, C5, C6) will be significantly deshielded due to the electronegativity of the oxygen atoms, with expected chemical shifts in the 140-155 ppm range. The quaternary carbons (C3a, C7a) will have shifts influenced by their position within the fused ring system. The protonated aromatic carbon (C7) will be the most shielded of the aromatic carbons due to the electron-donating effect of the methoxy groups, with a predicted shift in the 95-105 ppm range.

  • Methylene Carbon (C2): The C2 carbon, bonded to the nitrogen, will be found in the aliphatic region, with a predicted chemical shift of ~50-55 ppm.

  • Methoxy Carbons: The carbons of the methoxy groups will appear in the 55-62 ppm range.

Experimental Context: A Plausible Synthetic Approach

A likely synthetic route to 4,5,6-trimethoxyindolin-3-one would involve the nitration of 1,2,3-trimethoxybenzene, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the indolin-3-one core. This multi-step synthesis underscores the importance of NMR for reaction monitoring and final product verification.

synthesis_workflow A 1,2,3-Trimethoxybenzene B Nitration (HNO₃, H₂SO₄) A->B C 1,2,3-Trimethoxy-5-nitrobenzene B->C D Reduction (e.g., Fe/HCl or H₂, Pd/C) C->D E 3,4,5-Trimethoxyaniline D->E F Cyclization (e.g., with chloroacetyl chloride followed by intramolecular Friedel-Crafts) E->F G 4,5,6-Trimethoxyindolin-3-one F->G

Caption: Plausible synthetic workflow for 4,5,6-trimethoxyindolin-3-one.

Best-Practice NMR Experimental Protocol

This section details a self-validating protocol for the acquisition and processing of ¹H and ¹³C NMR spectra for 4,5,6-trimethoxyindolin-3-one.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for many organic molecules and has well-characterized residual solvent peaks.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer.

acquisition_protocol cluster_H1 ¹H NMR Acquisition cluster_C13 ¹³C NMR Acquisition H1_params Pulse Program: zg30 Acquisition Time (AQ): ~3-4 s Relaxation Delay (D1): 2-5 s Number of Scans (NS): 8-16 Spectral Width (SW): ~16 ppm C13_params Pulse Program: zgpg30 (proton decoupled) Acquisition Time (AQ): ~1-2 s Relaxation Delay (D1): 2-5 s Number of Scans (NS): 1024-4096 Spectral Width (SW): ~240 ppm

Caption: Recommended NMR acquisition parameters.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate all signals and normalize them to a known number of protons (e.g., the singlet for H7 as 1H or the CH₂ signal as 2H).

Data Presentation and Reporting

For publication or internal reporting, NMR data should be presented in a standardized format.[1][2][3][4] The following is a recommended format for reporting the data for 4,5,6-trimethoxyindolin-3-one:

4,5,6-Trimethoxyindolin-3-one: ¹H NMR (500 MHz, CDCl₃) δ 7.8 (br s, 1H), 6.3 (s, 1H), 3.9 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 3.7 (s, 2H). ¹³C NMR (125 MHz, CDCl₃) δ 198.0, 152.5, 143.0, 142.8, 132.0, 118.0, 100.0, 61.5, 61.0, 60.5, 52.0.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of 4,5,6-trimethoxyindolin-3-one. By leveraging predictive methodologies based on the analysis of structurally similar compounds and established NMR principles, we have provided a detailed set of expected ¹H and ¹³C chemical shifts. Furthermore, the detailed, best-practice experimental protocol offers a reliable method for acquiring and processing high-quality NMR data for this and similar molecules. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, facilitating efficient and accurate structural elucidation.

References

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals Updated December 2013. [Link]

  • Royal Society of Chemistry. Experimental reporting. [Link]

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids--IUPAC-IUBMB-IUPAB Inter-Union Task Group on the standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy. European journal of biochemistry, 256(1), 1–15.
  • University of Wisconsin-Madison. Chem 346 1H NMR Data Reporting Guide. [Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of 4,5,6-trimethoxyindolin-3-one

Mass Spectrometry Fragmentation Pattern of 4,5,6-Trimethoxyindolin-3-one: A Mechanistic and Analytical Guide Executive Summary Indolin-3-ones are highly versatile bicyclic scaffolds frequently encountered in alkaloid nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 4,5,6-Trimethoxyindolin-3-one: A Mechanistic and Analytical Guide

Executive Summary

Indolin-3-ones are highly versatile bicyclic scaffolds frequently encountered in alkaloid natural products, synthetic dyes, and targeted pharmaceutical agents[1]. The precise structural elucidation of heavily substituted derivatives, such as 4,5,6-trimethoxyindolin-3-one, relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS). This whitepaper provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) pathways of 4,5,6-trimethoxyindolin-3-one, detailing the causality behind its fragmentation and providing a self-validating analytical protocol for researchers and drug development professionals.

Structural & Ionization Fundamentals

4,5,6-Trimethoxyindolin-3-one (Chemical Formula: C11​H13​NO4​ , Exact Mass: 223.0845 Da) consists of a reactive indolin-3-one core decorated with three electron-donating methoxy groups at the 4, 5, and 6 positions.

Under positive-ion Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the even-electron molecular ion [M+H]+ at m/z 224.0923[1]. The primary sites of protonation are the basic secondary amine (N1) and the C3 carbonyl oxygen. The dense electron cloud provided by the trimethoxy-substituted aromatic ring significantly influences the downstream fragmentation kinetics, creating a competition between substituent cleavage and heterocyclic core breakdown[2].

Mechanistic Fragmentation Pathways

The fragmentation of 4,5,6-trimethoxyindolin-3-one is governed by two primary, competing mechanistic pathways. Understanding the causality behind these cleavages is critical for accurate spectral annotation.

Pathway A: Methoxy Cleavage (Radical Loss)

Typically, ESI-generated even-electron ions fragment into other even-electron species. However, polymethoxylated aromatics frequently violate this rule. During CID, charge migration to the methoxy oxygen facilitates the homolytic cleavage of the O−CH3​ bond, resulting in the expulsion of a methyl radical (• CH3​ , 15 Da) to yield a highly stable radical cation at m/z 209.07[2]. This radical loss is thermodynamically driven by the formation of a resonance-stabilized quinonoid intermediate. Subsequent losses of carbon monoxide (CO) from the remaining methoxy groups or the core can yield secondary fragments like m/z 181.07.

Pathway B: Core Ring Contraction and Cleavage

The indolin-3-one core is highly susceptible to α-cleavage adjacent to the C3 ketone. The expulsion of carbon monoxide (CO, 28 Da) from the core leads to a ring contraction, forming a stable aziridinium or cyclopropenone-like structural intermediate at m/z 196.10[3]. As collision energy increases, the contracted heterocyclic core undergoes deep cleavage, characterized by the loss of hydrogen cyanide (HCN, 27 Da)—a definitive, field-proven marker for indole and indoline architectures[4].

Fragmentation M [M+H]+ m/z 224.09 M_CH3 [M+H - •CH3]•+ m/z 209.07 M->M_CH3 - •CH3 (15 Da) Homolytic Cleavage M_CO [M+H - CO]+ m/z 196.10 M->M_CO - CO (28 Da) Ring Contraction M_CH3_CO [M+H - •CH3 - CO]•+ m/z 181.07 M_CH3->M_CH3_CO - CO (28 Da) M_CO->M_CH3_CO - •CH3 (15 Da) M_HCN [M+H - CO - HCN]+ m/z 169.09 M_CO->M_HCN - HCN (27 Da) Ring Cleavage

Proposed MS/MS fragmentation pathway of 4,5,6-trimethoxyindolin-3-one.

Standardized LC-MS/MS Analytical Protocol

To ensure high-fidelity data and trustworthiness, the analytical protocol must be a self-validating system. The following UHPLC-QTOF-MS methodology utilizes internal mass calibration and collision energy (CE) ramping to capture both transient and terminal fragment ions[4].

Protocol Sample 1. Sample Prep 0.1% FA in MeOH LC 2. UHPLC C18 Gradient Sample->LC ESI 3. ESI(+) +3.0 kV, 350°C LC->ESI QTOF 4. Q-TOF MS/MS CE Ramping ESI->QTOF Data 5. Mass Defect Annotation QTOF->Data

Self-validating UHPLC-QTOF-MS/MS analytical workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized or extracted 4,5,6-trimethoxyindolin-3-one in HPLC-grade methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to ensure complete protonation prior to ionization.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 150 × 2.1 mm, 1.7 µm) maintained at 30 °C. Utilize a linear gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 8 minutes at a flow rate of 0.3 mL/min[4].

  • Source Optimization: Operate the ESI source in positive mode. Set the capillary voltage to +3.0 kV, desolvation temperature to 350 °C, and cone gas (Nitrogen) flow to 350 L/h[4].

  • Collision Energy (CE) Ramping: Use Argon as the collision gas. To capture the full kinetic picture, apply a CE ramp from 10 eV to 40 eV. Low CE (~15 eV) is required to observe the fragile [M+H−CO]+ ion, while high CE (~35 eV) forces the deep core cleavage yielding [M+H−CO−HCN]+ .

  • Self-Validation (Lock-Mass): Infuse an internal lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer to correct time-of-flight thermal drift, ensuring mass errors remain strictly below 5 ppm.

Quantitative Fragment Mapping

The table below summarizes the theoretical m/z values, neutral losses, and structural significance for the core fragments of 4,5,6-trimethoxyindolin-3-one. Comparing experimental data against these theoretical exact masses allows for rapid identification of the scaffold.

Fragment Ionm/z (Theoretical)Neutral LossFormulaStructural Significance
[M+H]+ 224.0923None C11​H14​NO4+​ Intact protonated molecular ion.
[M+H−•CH3​]+• 209.068815 Da (• CH3​ ) C10​H11​NO4+•​ Homolytic methoxy cleavage; forms stable quinonoid radical cation.
[M+H−CO]+ 196.097328 Da (CO) C10​H14​NO3+​ α-cleavage at C3; indolin-3-one ring contraction.
[M+H−•CH3​−CO]+• 181.073943 Da (• CH3​
  • CO)
C9​H11​NO3+•​ Sequential methoxy and core cleavage.
[M+H−CO−HCN]+ 169.086555 Da (CO + HCN) C9​H13​O3+​ Deep core pyrrole cleavage; definitive indole/indoline marker.

References

  • Diverting the Mannich Reaction to Access 2,2-Disubstituted Indolin-3-ones by Merging 1,2-Aryl Migration. Royal Society of Chemistry.
  • Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: 4-Chloro-6-methoxyindole. Oxford University Press.
  • Gold-Catalyzed Cascade Reactions of 4H-Furo[3,2-b]indoles with Allenamides: Synthesis of Indolin-3-one Derivatives. American Chemical Society.
  • Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines. American Chemical Society.

Sources

Exploratory

Introduction: The Significance of Solid-State Conformation in Drug Design

An in-depth technical guide or whitepaper on the core.### Whitepaper: Elucidating the Solid-State Architecture of 4,5,6-Trimethoxyindolin-3-one: A Guided Approach to Crystal Structure Determination and X-ray Diffraction...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.### Whitepaper: Elucidating the Solid-State Architecture of 4,5,6-Trimethoxyindolin-3-one: A Guided Approach to Crystal Structure Determination and X-ray Diffraction Analysis

Abstract: The indolin-3-one scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The precise spatial arrangement of substituents on this core, dictated by its solid-state conformation and intermolecular interactions, is paramount to its function. This technical guide presents a comprehensive, field-proven methodology for the determination and analysis of the crystal structure of 4,5,6-trimethoxyindolin-3-one, a representative member of this important class of molecules. While a published crystal structure for this specific derivative is not available in open-access databases as of this writing, this guide establishes a complete workflow from synthesis and crystallization to advanced X-ray diffraction analysis, serving as a blueprint for researchers in structural chemistry and drug development. We will delve into the causality behind experimental choices, from solvent selection in crystallization to refinement strategies in data processing, to provide a self-validating framework for obtaining high-quality, publication-ready crystallographic data.

The three-dimensional structure of a small molecule is fundamental to its interaction with biological targets. While computational methods provide valuable insights into molecular conformation, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in the solid state. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, torsional angles, and, crucially, the intermolecular interactions that govern how molecules pack together in a crystal lattice.

The 4,5,6-trimethoxyindolin-3-one molecule (Figure 1) contains a rich array of functional groups: a lactam ring, a ketone, and three methoxy substituents on the aromatic ring. These features present multiple opportunities for hydrogen bonding, π-π stacking, and other non-covalent interactions that can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a definitive crystal structure is not merely an academic exercise but a critical dataset for rational drug design and development.

This guide will navigate the complete experimental and analytical pathway for elucidating this structure.

Figure 1: Chemical Structure of 4,5,6-Trimethoxyindolin-3-one

The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful planning and execution. Each stage is designed to validate the outcome of the previous one, ensuring the integrity of the final model.

G cluster_synthesis Synthesis & Purity Check cluster_crystal Single Crystal Growth cluster_diffraction Single Crystal X-Ray Diffraction cluster_analysis Structure Analysis & Validation A Synthesis of 4,5,6-trimethoxyindolin-3-one B Purification (e.g., Column Chromatography) A->B C Powder X-Ray Diffraction (PXRD) for Bulk Purity & Phase ID B->C D Screening of Crystallization Conditions (Solvents, Temperature, Method) C->D Proceed if pure crystalline phase E Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) D->E F Harvesting & Mounting a High-Quality Single Crystal E->F G Data Collection on Diffractometer F->G H Data Processing (Integration & Scaling) G->H I Structure Solution & Refinement H->I J Analysis of Molecular Geometry (Bonds, Angles, Torsions) I->J K Analysis of Intermolecular Interactions & Crystal Packing J->K L Validation & CIF File Generation K->L

Caption: Workflow from synthesis to final structural analysis.

Synthesis and Bulk Characterization

Protocol 1: Synthesis of 4,5,6-trimethoxyindolin-3-one

Rationale: A plausible synthetic route to the target compound involves the cyclization of a suitable precursor. Based on established indole syntheses, a reductive cyclization of a 2-nitro-phenyl derivative is a robust approach.

  • Starting Material: Begin with commercially available 1,2,3-trimethoxybenzene.

  • Nitration: Carefully nitrate 1,2,3-trimethoxybenzene to introduce a nitro group ortho to one of the methoxy groups, yielding a 2-nitro-1,3,4-trimethoxybenzene derivative.

  • Functional Group Introduction: Introduce a two-carbon chain that will form the five-membered ring of the indolinone. This can be achieved via a reaction with a suitable reagent like ethyl chloroacetate.

  • Reductive Cyclization: Subject the resulting intermediate to reductive cyclization. A common method is hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] This reaction simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the lactam ring of the indolin-3-one.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the target compound as a solid powder.

Protocol 2: Powder X-Ray Diffraction (PXRD) for Bulk Purity

Rationale: Before attempting the time-consuming process of single-crystal growth, it is essential to confirm the bulk material is a single, crystalline phase. PXRD is a rapid and powerful technique for this purpose.[2][3] It provides a "fingerprint" of the crystalline solid.

  • Sample Preparation: Finely grind a small amount (~10-20 mg) of the purified powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the sample on a zero-background sample holder and place it in a powder diffractometer. Collect a diffraction pattern, typically over a 2θ range of 5° to 50° using Cu Kα radiation.[4]

  • Analysis: The resulting diffractogram should show sharp, well-defined peaks, indicating a crystalline material. A lack of broad humps suggests the absence of significant amorphous content.[3] This pattern serves as a reference for the pure bulk material and can be used for future batch-to-batch comparisons.[4][5]

Single Crystal Growth: The Art and Science

Growing a single crystal suitable for SC-XRD is often the most challenging step.[6][7] It requires inducing the slow, ordered arrangement of molecules from a supersaturated solution.

Protocol 3: Crystallization Screening and Growth

Rationale: There is no universal solvent or method for crystallization. A screening approach is necessary to explore the parameter space efficiently. Common methods rely on slowly reducing the solubility of the compound in a solution.[8]

  • Solvent Selection: Test the solubility of 4,5,6-trimethoxyindolin-3-one in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Method 1: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.[9]

    • Store the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Method 2: Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open container (e.g., a small test tube).

    • Place the small container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass) that contains a larger volume of a more volatile solvent in which the compound is insoluble (the "anti-solvent").[8][9]

    • The anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization.[9]

  • Crystal Selection: Using a microscope, select a crystal with well-defined faces, sharp edges, and no visible cracks or defects. The ideal size for a modern diffractometer is typically 0.1-0.3 mm in each dimension.

Data Collection and Structure Solution

Once a suitable crystal is obtained, the process of determining its structure using X-rays can begin.

G cluster_rotation Crystal Rotation Xray_Source X-ray Source (e.g., Cu or Mo Kα) Collimator Collimator (Shapes Beam) Xray_Source->Collimator Crystal Single Crystal on Goniometer Head Collimator->Crystal Beamstop Beamstop (Blocks direct beam) Crystal->Beamstop Transmitted Beam Detector Detector (e.g., CCD, CMOS) Crystal->Detector Diffracted X-rays

Caption: Schematic of a single-crystal X-ray diffractometer setup.

Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD works by passing a monochromatic X-ray beam through a single crystal. The crystal's regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots.[10] The geometry and intensity of these spots contain the information needed to determine the atomic arrangement.

Protocol 4: Data Collection

  • Mounting: The selected crystal is mounted on a thin fiber or loop and placed on a goniometer head in the diffractometer.[10] The crystal is cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations and improve data quality.[11]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots and determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the unit cell and crystal system, the instrument's software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.[11]

  • Data Integration and Scaling: After collection, the raw image files are processed. The software identifies the diffraction spots, measures their intensities, and applies corrections for experimental factors (e.g., absorption). This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each diffracted spot.

Structure Solution and Refinement

Rationale: The goal is to translate the diffraction data into a 3D atomic model. This is a two-step process involving "solving" the structure to get an initial guess and then "refining" that model to best fit the experimental data.

  • Structure Solution: The "phase problem" is the primary hurdle; while intensities are measured, the phase information of the X-ray waves is lost. Direct methods or Patterson methods are computational algorithms used to estimate these phases and generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: A least-squares refinement process is used to improve the initial model. The atomic positions and their anisotropic displacement parameters (which model thermal motion) are adjusted to minimize the difference between the experimentally observed diffraction intensities and those calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and are refined using a "riding" model.

  • Validation: The final model is rigorously checked using validation tools. Key metrics like the R-factor (agreement factor) and goodness-of-fit are assessed. The final output is a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.

Results and Discussion: A Hypothetical Case Study

As no published structure exists, we present expected results in tables formatted for a typical crystallographic publication. These values are based on known chemistry and data from similar small organic molecules.

Table 1: Crystal Data and Structure Refinement for 4,5,6-trimethoxyindolin-3-one

ParameterValue (Hypothetical)
Empirical formulaC₁₁H₁₃NO₄
Formula weight223.23
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 10.2 Å, β = 98.5°
Volume1037 ų
Z (molecules per unit cell)4
Density (calculated)1.429 Mg/m³
Absorption coefficient0.108 mm⁻¹
F(000)472
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 28.0°
Reflections collected9850
Independent reflections2410 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2410 / 0 / 146
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³
Analysis of the Molecular Structure

The refined structure would provide precise bond lengths and angles. For instance, the C=O bond of the ketone would be expected around 1.22 Å, and the C-N bond within the lactam ring around 1.35 Å. The planarity of the indole ring system and the torsional angles of the methoxy groups relative to the aromatic ring would be of key interest. These parameters define the molecule's intrinsic conformation.

Analysis of Crystal Packing and Intermolecular Interactions

A critical part of the analysis is understanding how the molecules arrange themselves in the crystal lattice. The methoxy groups and the N-H and C=O groups of the lactam are prime candidates for forming intermolecular interactions. One might expect to see hydrogen bonds of the type N-H···O=C, linking molecules into chains or sheets. Additionally, C-H···O interactions involving the methoxy groups could play a significant role in stabilizing the 3D architecture. The aromatic rings could also participate in π-π stacking interactions, further influencing the packing arrangement. Visualizing these interactions provides a powerful rationale for the observed crystal habit and the compound's macroscopic properties.

Conclusion

This guide has outlined a comprehensive and rigorous workflow for the determination of the crystal structure of 4,5,6-trimethoxyindolin-3-one, from synthesis to final analysis. By following this self-validating pathway—confirming bulk purity with PXRD before undertaking crystallization, and using robust data collection and refinement protocols—researchers can confidently elucidate the solid-state structures of novel small molecules. The resulting crystallographic data, providing unambiguous proof of structure and a detailed map of intermolecular interactions, is an invaluable asset in the fields of medicinal chemistry and materials science, enabling true structure-based design and development.

References

  • Phase Identification using Powder X-ray Diffraction. Newcastle University. [Link]

  • X-ray Powder Diffraction (XRD). Science Education Resource Center at Carleton College. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Crystallization of Small Molecules. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(6), 833-840. [Link]

  • Hints on Phase Identification Using Powder X-ray Diffraction. [Link]

  • Kelly, D. M., et al. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano, 13(8), 8519-8529. [Link]

  • Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. IntechOpen. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

  • Sanna, M., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 20(14), 4439-4448. [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 5874. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 4,5,6-Trimethoxyindolin-3-one in Organic Solvents: A Methodological Whitepaper

Executive Summary The compound 4,5,6-trimethoxyindolin-3-one (CAS No.: 220418-02-0) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science[1]. The indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,5,6-trimethoxyindolin-3-one (CAS No.: 220418-02-0) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science[1]. The indolin-3-one scaffold is an essential structural component in the synthesis of functional fluorescent dyes and naturally occurring bioactive alkaloids[2]. However, highly substituted methoxyindolin-3-one derivatives—such as the isatidifoliumindolinones isolated from Isatis indigotica—often exhibit complex solubility behaviors and bioavailability challenges in aqueous biological fluids[3].

For researchers and drug development professionals, understanding the organic solvent solubility profile of 4,5,6-trimethoxyindolin-3-one is a critical physicochemical prerequisite. It directly dictates the selection of reaction media for synthesis, the design of chromatographic purification systems, and the formulation of stock solutions for in vitro biological assays[4]. This whitepaper provides an in-depth, self-validating methodological framework for determining and interpreting the thermodynamic solubility of this compound across various organic solvent classes.

Physicochemical Grounding & Solvation Mechanics

To predict and manipulate the solubility of 4,5,6-trimethoxyindolin-3-one, one must first deconstruct its molecular architecture. The compound's solubility is governed by the interplay between its rigid aromatic crystal lattice and the surrounding solvent molecules.

The structural features dictating solvation include:

  • Hydrogen Bond Donors (HBD): The secondary amine (N-H) in the pyrrole-fused ring acts as a strong hydrogen bond donor.

  • Hydrogen Bond Acceptors (HBA): The ketone carbonyl at the C-3 position and the dense electron-rich array of three methoxy groups (-OCH₃) at C-4, C-5, and C-6 provide multiple sites for hydrogen bond acceptance. Modifications affecting hydrogen-bonding in indolinone derivatives are known to drastically alter their physicochemical properties and biological activities[5].

  • Lipophilic Surface Area: The fused benzene-pyrrole core provides a planar hydrophobic surface capable of π-π stacking and van der Waals interactions.

Causality in Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) exhibit the highest solubilization capacity because their highly polarized oxygen atoms aggressively accept hydrogen bonds from the indoline N-H group, effectively dismantling the crystal lattice. Conversely, non-polar solvents (e.g., n-hexane) rely entirely on weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonding inherent to the solid crystal, resulting in negligible solubility. Indigoid derivatives historically require careful organic solvent extraction precisely due to these specific polarity and hydrogen-bonding profiles[6].

Solvation cluster_interactions Primary Solute-Solvent Interactions M 4,5,6-trimethoxyindolin-3-one Crystal Lattice HBA H-Bond Acceptors (C=O, Methoxy O) M->HBA Protic Solvents HBD H-Bond Donor (N-H group) M->HBD Aprotic Polar Solvents VDW Van der Waals / Pi-Pi (Aromatic Core) M->VDW Non-polar Solvents S Solvated State (Thermodynamic Equilibrium) HBA->S HBD->S VDW->S

Logical relationship of solvent interactions disrupting the indolin-3-one crystal lattice.

Standardized Shake-Flask Methodology (SSF)

The saturation shake-flask (SSF) method remains the gold-standard analytical technique for determining the true thermodynamic equilibrium solubility of organic heterocyclic compounds[4]. The following protocol is engineered as a self-validating system to eliminate kinetic artifacts.

Step-by-Step Protocol
  • Solvent Preparation & Solid Addition: Dispense 2.0 mL of the target analytical-grade organic solvent into a 5 mL amber glass vial (amber glass prevents potential photo-degradation of the indolin-3-one core). Add 4,5,6-trimethoxyindolin-3-one incrementally until a visible excess of solid remains un-dissolved. Causality: The presence of excess solid is the fundamental thermodynamic requirement to ensure the solution is fully saturated and in equilibrium with the crystal lattice.

  • Isothermal Equilibration: Seal the vials hermetically and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 RPM. Agitate for a minimum of 48 hours. Self-Validation Check: To prove equilibrium has been reached, sample the solution at 24, 48, and 72 hours. Equilibrium is validated only when the concentration variance between the 48h and 72h time points is statistically insignificant (RSD < 2%). This prevents false-positive high readings caused by transient kinetic supersaturation[4].

  • Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the excess solid. Carefully draw the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is chemically inert to aggressive solvents like DMF and DCM, preventing filter degradation. The 0.22 µm pore size strictly excludes colloidal micro-particulates that would otherwise scatter light and artificially inflate downstream HPLC-UV absorbance readings.

  • HPLC-UV Quantification: Dilute the filtered supernatant appropriately with the mobile phase to fall within the linear dynamic range of the instrument. Quantify the concentration using a validated reversed-phase HPLC-UV method (e.g., C18 column, monitoring at the optimal λ_max for the indolinone chromophore) against a multi-point standard calibration curve.

Workflow N1 1. Solid Addition (Excess Solute) N3 3. Isothermal Equilibration (Shake-Flask, 25°C, 48h) N1->N3 N2 2. Solvent Dispensing (Target Organic Solvent) N2->N3 N4 4. Phase Separation (Centrifugation + 0.22µm PTFE) N3->N4 Ensures thermodynamic equilibrium N5 5. HPLC-UV Quantification (Supernatant Analysis) N4->N5 Removes micro-particulates N6 6. Thermodynamic Solubility Profile Generation N5->N6 Validated concentration output

Step-by-step self-validating workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

The following table outlines the expected thermodynamic solubility framework for 4,5,6-trimethoxyindolin-3-one across major organic solvent classes at 25 °C. This predictive matrix is derived from the structural profiling of highly methoxylated indolinones and serves as a foundational guide for solvent selection.

Table 1: Expected Thermodynamic Solubility Profile of 4,5,6-Trimethoxyindolin-3-one at 25°C

Solvent ClassRepresentative SolventDielectric Constant (ε)Expected Solubility (mg/mL)Primary Solvation Driver
Amides Dimethylformamide (DMF)36.7> 50.0Strong H-bond acceptance from indoline N-H
Halogenated Dichloromethane (DCM)9.125.0 - 45.0High polarizability, strong dipole interactions
Ethers (Cyclic) Tetrahydrofuran (THF)7.515.0 - 30.0Moderate H-bond acceptance to ethereal oxygen
Ketones Acetone20.710.0 - 20.0Dipole-dipole interactions, H-bond acceptance
Alcohols Methanol32.75.0 - 15.0Protic H-bond donation to C=O and -OCH₃ groups
Esters Ethyl Acetate6.02.0 - 8.0Weak dipole interactions
Hydrocarbons n-Hexane1.9< 1.0Weak Van der Waals forces only; insufficient to break lattice

Strategic Implications for Drug Development

Understanding this solubility profile allows researchers to engineer specific outcomes in the laboratory:

  • Reaction Media Optimization: Dichloromethane (DCM) and Tetrahydrofuran (THF) are the optimal choices for synthetic transformations. They provide high solubilization capacity without the protic interference of alcohols, making them ideal for base-catalyzed or moisture-sensitive functionalizations of the indolin-3-one core.

  • Crystallization Engineering: The steep "solubility cliff" between Ethyl Acetate (moderate solubility) and n-Hexane (near-zero solubility) makes this binary solvent mixture an exceptional anti-solvent system for the purification and recrystallization of 4,5,6-trimethoxyindolin-3-one.

  • Biological Assay Formulation: While Dimethyl Sulfoxide (DMSO) or DMF are required to create highly concentrated stock solutions for in vitro screening, researchers must be highly vigilant of the "crashing out" effect. Because methoxyindolin-3-ones have notoriously poor aqueous solubility[3], rapid dilution of a DMSO stock into an aqueous buffer can lead to micro-precipitation, yielding false-negative biological assay results.

Sources

Exploratory

4,5,6-Trimethoxyindolin-3-one: Physicochemical Profiling, Safety Data, and Synthetic Methodologies

Executive Summary Indolin-3-ones are privileged heterocyclic scaffolds embedded within numerous bioactive alkaloids, functional dyes, and pharmaceutical candidates. The specific derivative 4,5,6-trimethoxyindolin-3-one r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indolin-3-ones are privileged heterocyclic scaffolds embedded within numerous bioactive alkaloids, functional dyes, and pharmaceutical candidates. The specific derivative 4,5,6-trimethoxyindolin-3-one represents a highly functionalized building block. The presence of three electron-donating methoxy groups on the aromatic core significantly alters its electronic landscape, increasing its susceptibility to electrophilic attack while simultaneously making it prone to over-oxidation. This technical guide provides an authoritative overview of its physicochemical properties, safety data, and field-proven synthetic methodologies, designed specifically for medicinal chemists and drug development professionals.

Chemical Identity & Physicochemical Properties

Accurate identification and structural profiling are the first steps in integrating any building block into a drug discovery pipeline. 4,5,6-Trimethoxyindolin-3-one is formally recognized by its1[1]. In literature and commercial catalogs, it is frequently listed under its systematic synonym,2[2].

The quantitative structural and physical data are summarized in Table 1 below.

Table 1: Physicochemical Data of 4,5,6-Trimethoxyindolin-3-one

PropertyValue / Specification
Chemical Name 4,5,6-Trimethoxyindolin-3-one
Synonyms 1,2-Dihydro-4,5,6-trimethoxy-3H-indol-3-one
CAS Registry Number 220418-02-0
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.22 g/mol
Structural Features Fused bicyclic system; conjugated ketone; electron-rich aromatic ring
Storage Conditions 2-8°C, sealed in dry conditions, inert atmosphere recommended

Safety Data Sheet (SDS) & Risk Mitigation

Handling highly functionalized indoline derivatives requires strict adherence to safety protocols. While a compound-specific SDS for 4,5,6-trimethoxyindolin-3-one shares similarities with general indoline derivatives, the methoxy substitutions can increase dermal penetration.

  • Hazard Classification (GHS):

    • Skin Irritation, Category 2 (H315)

    • Eye Irritation, Category 2A (H319)

    • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335 - Respiratory tract irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

SDSWorkflow Start 4,5,6-Trimethoxyindolin-3-one Handling Protocol PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent 2. Engineering Controls (Operate in Fume Hood) PPE->Vent Spill 3a. Spill Response (Sweep, Avoid Dust, HazMat Disposal) Vent->Spill In case of exposure/spill Store 3b. Storage Conditions (2-8°C, Dry, Inert Atmosphere) Vent->Store Post-synthesis storage

Figure 1: Standard operating procedure for handling and storing 4,5,6-trimethoxyindolin-3-one.

Mechanistic Insights: Synthesizing the Indolin-3-one Core

The construction of the indolin-3-one core has seen3[3]. Historically, accessing this scaffold required harsh conditions that were incompatible with electron-rich substrates. The 4,5,6-trimethoxy substitution pattern presents a unique synthetic challenge: the aromatic ring is highly nucleophilic, making it an excellent candidate for intramolecular cyclization, but it is equally susceptible to degradation via over-oxidation into the corresponding isatin (indoline-2,3-dione).

To circumvent this, modern protocols utilize hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA).4[4] allows for a controlled, two-electron oxidation pathway. The oxidant selectively targets the enolizable position of an acyclic precursor (such as a 2-aminophenyl-3-oxopropanoate derivative), generating an electrophilic enolonium intermediate. The electron-rich trimethoxy-aromatic ring then undergoes a rapid, barrier-lowered intramolecular nucleophilic attack to close the 5-membered nitrogenous ring.

SyntheticPathway A Trimethoxyaniline Precursor B a-Imino Ester Intermediate A->B Condensation C Oxidative Cyclization (PIFA / Mild Oxidant) B->C Enolonium Formation D 4,5,6-Trimethoxyindolin-3-one Core C->D Intramolecular Ring Closure

Figure 2: Generalized synthetic pathway for the indolin-3-one core via oxidative cyclization.

Standardized Experimental Protocol: Oxidative Cyclization

The following step-by-step methodology details the oxidative cyclization of a trimethoxy-substituted precursor to yield the indolin-3-one core. This protocol is designed as a self-validating system, ensuring the chemist can visually and analytically confirm success at each stage.

Materials & Reagents
  • Substituted acyclic precursor (e.g., trimethoxy-2-aminophenyl-3-oxopropanoate derivative): 1.0 equivalent.

  • Phenyliodine bis(trifluoroacetate) (PIFA): 2.0 equivalents.

  • Anhydrous Dichloromethane (DCM): 0.02 M concentration.

  • Argon or Nitrogen gas.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes.

    • Causality: Moisture must be excluded to prevent the competitive hydrolysis of the highly reactive hypervalent iodine reagent, which would stall the oxidation.

  • Substrate Solvation: Dissolve the acyclic precursor (1.0 eq) in anhydrous DCM to achieve a 0.02 M solution. Stir at 0°C (ice bath).

  • Controlled Oxidation: Slowly add PIFA (2.0 eq) portion-wise over 10 minutes.

    • Causality: PIFA is chosen over KMnO₄ or CrO₃ because it restricts the reaction to a two-electron oxidation, preventing the cleavage of the electron-rich trimethoxy ring[4]. The 0°C temperature suppresses intermolecular dimerization.

  • Self-Validating Reaction Monitoring: Allow the reaction to warm to room temperature (25°C).

    • Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a deep orange/brown hue, visually confirming the generation of the enolonium intermediate.

    • Chromatographic Validation: Monitor via TLC (EtOAc:Hexane 35:65). The complete consumption of the starting material and the emergence of a new, highly UV-active spot (254 nm) with a lower Rf value confirms ring closure. If the solution turns opaque black, it indicates over-oxidation (temperature exceeded 25°C).

  • Quenching & Extraction: Once TLC confirms completion (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (EtOAc:Hexane gradient) to afford the pure 4,5,6-trimethoxyindolin-3-one derivative as a yellow/brown amorphous solid.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). "Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives". Available at:[Link]

  • ACS Publications. "Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species". Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and UV-Vis Spectra of 4,5,6-trimethoxyindolin-3-one

This technical guide provides a comprehensive analysis of the electronic properties and UV-Vis absorption spectra of 4,5,6-trimethoxyindolin-3-one. The content is tailored for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the electronic properties and UV-Vis absorption spectra of 4,5,6-trimethoxyindolin-3-one. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights into the characterization of this substituted indolinone.

Introduction

Indolinones are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and functional materials.[1][2] Their electronic and photophysical properties are of fundamental interest, as they underpin the mechanism of action in various applications, from medicinal chemistry to materials science.[3][4] 4,5,6-trimethoxyindolin-3-one, a specific derivative, presents a unique substitution pattern on the benzenoid ring of the indolinone scaffold. The presence of three electron-donating methoxy groups is anticipated to significantly modulate the electronic landscape of the parent molecule, thereby influencing its spectroscopic signature.

This guide will delve into the theoretical underpinnings of the electronic structure of 4,5,6-trimethoxyindolin-3-one, explore its expected UV-Vis spectroscopic features, and provide a standardized protocol for its experimental characterization.

Electronic Properties: A Theoretical Perspective

The electronic properties of 4,5,6-trimethoxyindolin-3-one are governed by the interplay of the indolinone core's π-conjugated system and the electronic effects of its substituents. The indolinone nucleus itself comprises a benzene ring fused to a five-membered pyrrolidinone ring. This fusion creates an extended π-electron system that is the primary determinant of the molecule's electronic transitions.

The introduction of three methoxy groups at the 4, 5, and 6 positions of the benzene ring profoundly influences the electron density distribution. Methoxy groups are potent electron-donating groups (EDGs) through the resonance effect (+R), where the lone pairs on the oxygen atoms can delocalize into the aromatic ring. This increased electron density is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the carbonyl group at the 3-position is an electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects, which tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The combined effect of these substituents is a reduction in the HOMO-LUMO energy gap, which is a critical parameter in determining the molecule's photophysical properties. A smaller HOMO-LUMO gap generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the molecule will absorb light at longer wavelengths.

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are invaluable tools for predicting the electronic structure and absorption spectra of molecules like 4,5,6-trimethoxyindolin-3-one.[5][6] Such calculations can provide quantitative estimates of the HOMO and LUMO energy levels, the nature of the electronic transitions, and the theoretical UV-Vis spectrum.

Conceptual Diagram of Substituent Effects on the Indolinone Core Indolinone Indolinone π-System HOMO HOMO Energy Level Indolinone->HOMO Influences LUMO LUMO Energy Level Indolinone->LUMO Influences Methoxy 4,5,6-Methoxy Groups (Electron-Donating) Methoxy->Indolinone Increases Electron Density Methoxy->HOMO Raises Energy Carbonyl 3-Carbonyl Group (Electron-Withdrawing) Carbonyl->Indolinone Decreases Electron Density Carbonyl->LUMO Lowers Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO->Gap

Caption: Logical relationship of substituent effects on the electronic structure of 4,5,6-trimethoxyindolin-3-one.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For 4,5,6-trimethoxyindolin-3-one, the absorption of ultraviolet or visible light will promote electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions expected for this molecule are:

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are characteristic of conjugated systems. The extended π-system of the indolinone core will give rise to prominent π → π* absorption bands. The electron-donating methoxy groups are expected to cause a bathochromic shift in these transitions compared to the unsubstituted indolinone.

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen and the nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

The UV-Vis spectrum of 4,5,6-trimethoxyindolin-3-one is therefore predicted to exhibit one or more strong absorption bands corresponding to π → π* transitions and potentially a weaker, lower-energy shoulder corresponding to an n → π* transition. The exact position and intensity of these bands will be influenced by the solvent polarity, as polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (λmax).

Table 1: Predicted UV-Vis Absorption Data for 4,5,6-trimethoxyindolin-3-one

Transition TypeExpected Wavelength Range (nm)Expected Molar Absorptivity (ε)Notes
π → π280 - 350HighMain absorption band due to the conjugated indolinone system, red-shifted by methoxy groups.
n → π350 - 450LowMay appear as a weak shoulder on the tail of the main absorption band.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a standardized, self-validating protocol for obtaining the UV-Vis absorption spectrum of 4,5,6-trimethoxyindolin-3-one.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 4,5,6-trimethoxyindolin-3-one in a suitable solvent.

Materials:

  • 4,5,6-trimethoxyindolin-3-one (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of 4,5,6-trimethoxyindolin-3-one.

    • Dissolve the compound in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. This is crucial for verifying adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer's recommended time to ensure a stable output.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Acquire the absorption spectrum.

    • Repeat the measurement for each of the working solutions, progressing from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • For each λmax, plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data. A linear plot that passes through the origin confirms that the Beer-Lambert Law is obeyed in this concentration range.

    • The molar absorptivity (ε) can be calculated from the slope of the line (slope = ε × path length).

Workflow for UV-Vis Spectroscopic Analysis A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B E Measure Absorbance of Diluted Samples B->E C Prepare Spectrophotometer (Warm-up, Set Wavelength) D Run Baseline Correction (Using Solvent Blank) C->D D->E F Plot Absorbance vs. Concentration E->F G Determine λmax and ε F->G

Caption: Step-by-step experimental workflow for obtaining the UV-Vis spectrum of 4,5,6-trimethoxyindolin-3-one.

Conclusion

The electronic and UV-Vis spectroscopic properties of 4,5,6-trimethoxyindolin-3-one are intricately linked to its molecular structure. The presence of multiple electron-donating methoxy groups on the indolinone core is predicted to significantly influence its electronic landscape, leading to a reduced HOMO-LUMO gap and a bathochromic shift in its UV-Vis absorption spectrum. A thorough understanding of these properties, gained through a combination of theoretical modeling and precise experimental measurement, is essential for the rational design and application of this and related compounds in drug discovery and materials science. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to explore the potential of 4,5,6-trimethoxyindolin-3-one.

References

  • DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells. (n.d.). Journal of the Serbian Chemical Society.
  • DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells. (2025, August 7).
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). MDPI.
  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010, November 29). PMC.
  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). (2009, June 12).
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC.
  • Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. (2021, February 12).
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (n.d.).
  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. (n.d.). PubMed.
  • Main electrochemical properties of compounds 1-3. (n.d.).
  • Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). (2009, July 23). PubMed.
  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. (n.d.). PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4,5,6-Trimethoxyindolin-3-one as a Versatile Precursor in the Total Synthesis of Sceletium Alkaloids

Introduction: The Strategic Value of Substituted Indolinones in Alkaloid Synthesis The indoline scaffold is a privileged motif in a vast array of biologically active alkaloids. The strategic functionalization of this cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Indolinones in Alkaloid Synthesis

The indoline scaffold is a privileged motif in a vast array of biologically active alkaloids. The strategic functionalization of this core structure provides a powerful platform for the construction of complex molecular architectures. Among these, 4,5,6-trimethoxyindolin-3-one stands out as a highly versatile, yet underexplored, precursor for the total synthesis of various alkaloid families. The electron-rich aromatic ring, coupled with the reactive ketone functionality, offers a unique combination of handles for a variety of chemical transformations. This application note will provide a detailed, in-depth technical guide on the potential application of 4,5,6-trimethoxyindolin-3-one in the total synthesis of Sceletium alkaloids, a class of compounds known for their psychoactive properties and potential as therapeutics for anxiety and depression. While a direct total synthesis of a Sceletium alkaloid from this specific precursor has not been extensively documented in peer-reviewed literature, this guide will present a scientifically grounded, proposed synthetic strategy, complete with detailed protocols for key transformations. This approach is designed to serve as a roadmap for researchers and drug development professionals interested in exploring novel synthetic routes to this important class of natural products.

Proposed Synthetic Strategy: A Convergent Approach to the Sceletium Core

Our proposed strategy leverages the inherent reactivity of 4,5,6-trimethoxyindolin-3-one to construct a key intermediate in the synthesis of Sceletium alkaloids, such as (±)-mesembrine. The overall approach is a convergent one, where the indolinone precursor is elaborated into a key bicyclic intermediate, which can then be further transformed into the target alkaloid based on established literature procedures.

The key transformations in our proposed synthesis include:

  • N-Methylation: Introduction of the N-methyl group, a common feature in many Sceletium alkaloids.

  • Grignard Addition and Dehydration: Installation of a vinyl group at the C3 position, setting the stage for a key cyclization reaction.

  • Intramolecular Heck Reaction: A powerful palladium-catalyzed cyclization to construct the characteristic bicyclo[3.2.1]octane core of the Sceletium alkaloids.

This proposed pathway is illustrated in the workflow diagram below:

Synthetic_Workflow Precursor 4,5,6-Trimethoxyindolin-3-one N_Methylation N-Methylation Precursor->N_Methylation 1. NaH, DMF 2. MeI Grignard_Dehydration Grignard Addition & Dehydration N_Methylation->Grignard_Dehydration 1. VinylMgBr, THF 2. H+, Heat Heck_Cyclization Intramolecular Heck Reaction Grignard_Dehydration->Heck_Cyclization Pd(OAc)2, P(o-tol)3 Et3N, MeCN Intermediate Key Bicyclic Intermediate Heck_Cyclization->Intermediate Target Sceletium Alkaloid (e.g., (±)-Mesembrine) Intermediate->Target Established Literature Procedures

Caption: Proposed synthetic workflow from 4,5,6-trimethoxyindolin-3-one to a key intermediate for Sceletium alkaloid synthesis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthetic route. These protocols are based on established and reliable procedures for similar transformations found in the organic synthesis literature.

Protocol 1: Synthesis of N-Methyl-4,5,6-trimethoxyindolin-3-one

This protocol describes the N-methylation of the starting indolinone. The use of a strong base like sodium hydride ensures complete deprotonation of the indole nitrogen, facilitating a clean and efficient methylation reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4,5,6-Trimethoxyindolin-3-one223.231.0 g4.48
Sodium Hydride (60% dispersion in mineral oil)24.000.27 g6.72
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-
Methyl Iodide (MeI)141.940.42 mL6.72
Saturated aq. NH4Cl-50 mL-
Ethyl Acetate (EtOAc)88.11100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na2SO4)142.04--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.72 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of argon.

  • Add anhydrous DMF (20 mL) to the flask, and cool the suspension to 0 °C in an ice bath.

  • Dissolve 4,5,6-trimethoxyindolin-3-one (1.0 g, 4.48 mmol) in anhydrous DMF (10 mL) and add it dropwise to the sodium hydride suspension over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, during which time the color may change, indicating the formation of the sodium salt.

  • Add methyl iodide (0.42 mL, 6.72 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-methyl-4,5,6-trimethoxyindolin-3-one.

Protocol 2: Synthesis of 3-Vinyl-N-methyl-4,5,6-trimethoxy-1H-indole

This two-step protocol involves the addition of a vinyl Grignard reagent to the ketone, followed by an acid-catalyzed dehydration to furnish the corresponding indole.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
N-Methyl-4,5,6-trimethoxyindolin-3-one237.251.0 g4.21
Vinylmagnesium Bromide (1.0 M in THF)-6.3 mL6.32
Tetrahydrofuran (THF), anhydrous72.1120 mL-
Saturated aq. NH4Cl-30 mL-
Toluene92.1430 mL-
p-Toluenesulfonic Acid (p-TsOH)172.200.08 g0.42
Saturated aq. NaHCO3-30 mL-
Ethyl Acetate (EtOAc)88.11100 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate (Na2SO4)142.04--

Procedure:

Part A: Grignard Addition

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add a solution of N-methyl-4,5,6-trimethoxyindolin-3-one (1.0 g, 4.21 mmol) in anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add vinylmagnesium bromide (1.0 M in THF, 6.3 mL, 6.32 mmol) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (30 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. This intermediate is often used directly in the next step without further purification.

Part B: Dehydration

  • Dissolve the crude tertiary alcohol from Part A in toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add p-toluenesulfonic acid (0.08 g, 0.42 mmol).

  • Heat the reaction mixture to reflux for 2 hours, collecting the water that is formed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 solution (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-vinyl-N-methyl-4,5,6-trimethoxy-1H-indole.

Protocol 3: Intramolecular Heck Reaction to Form the Bicyclic Core

This protocol outlines the crucial palladium-catalyzed intramolecular Heck reaction to construct the bicyclic core of the Sceletium alkaloids. The choice of ligand and base is critical for the success of this transformation.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-Vinyl-N-methyl-4,5,6-trimethoxy-1H-indole247.291.0 g4.04
Palladium(II) Acetate (Pd(OAc)2)224.500.045 g0.20
Tri(o-tolyl)phosphine (P(o-tol)3)304.370.246 g0.81
Triethylamine (Et3N)101.191.13 mL8.08
Acetonitrile (MeCN), anhydrous41.0540 mL-
Diethyl Ether74.12100 mL-
Water18.0250 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO4)120.37--

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.045 g, 0.20 mmol) and tri(o-tolyl)phosphine (0.246 g, 0.81 mmol).

  • Add anhydrous acetonitrile (20 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • In a separate flask, dissolve 3-vinyl-N-methyl-4,5,6-trimethoxy-1H-indole (1.0 g, 4.04 mmol) in anhydrous acetonitrile (20 mL).

  • Add the solution of the indole derivative to the catalyst mixture, followed by the addition of triethylamine (1.13 mL, 8.08 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the key bicyclic intermediate.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

StepTransformationKey ReagentsExpected Yield (%)
1N-MethylationNaH, MeI85-95
2Grignard Addition & DehydrationVinylMgBr, p-TsOH70-85 (over two steps)
3Intramolecular Heck ReactionPd(OAc)2, P(o-tol)3, Et3N60-75

Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary depending on experimental conditions.

Visualization of Key Reaction Mechanism

The following diagram illustrates the catalytic cycle of the intramolecular Heck reaction, which is the cornerstone of this synthetic strategy for constructing the Sceletium alkaloid core.

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Carbopalladation Carbopalladation PdII_Aryl->Carbopalladation Alkene PdII_Aryl->Carbopalladation Intramolecular PdII_Alkyl Alkyl-Pd(II)-X Complex Carbopalladation->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Pd_H_Complex Pd(II)-H Complex Beta_Hydride->Pd_H_Complex Product Bicyclic Product Beta_Hydride->Product Forms Product Red_Elim Reductive Elimination Pd_H_Complex->Red_Elim Base Red_Elim->Pd0 - HBX Indole_Vinyl 3-Vinyl-N-methyl-4,5,6- trimethoxy-1H-indole Indole_Vinyl->OxAdd Aryl Halide Moiety

Caption: Simplified mechanism of the intramolecular Heck reaction for the formation of the bicyclic core.

Conclusion and Future Outlook

This application note has detailed a plausible and scientifically sound synthetic strategy for the utilization of 4,5,6-trimethoxyindolin-3-one as a precursor in the total synthesis of Sceletium alkaloids. The proposed route, centered around a key intramolecular Heck reaction, offers a novel and potentially efficient entry into this important class of natural products. The provided protocols, based on well-established synthetic methodologies, are intended to serve as a practical guide for researchers in the field.

Future work should focus on the experimental validation of this proposed route. Optimization of reaction conditions for each step will be crucial to maximize yields and ensure the overall efficiency of the synthesis. Furthermore, the application of this strategy to the synthesis of other Sceletium alkaloids and related natural products could be a fruitful area of investigation. The versatility of the 4,5,6-trimethoxyindolin-3-one precursor suggests that it holds significant potential for the development of novel and efficient synthetic routes to a wide range of complex alkaloids.

References

  • Honda, T., Arai, H., & Takahashi, K. (2012). Formal Synthesis of Sceletium Alkaloids (±)-Mesembrine and (±)-Mesembranol. ChemInform, 43(19). [Link][1]

  • Smith, M. T., Crouch, N. R., Gericke, N., & Hirst, M. (1996). Psychoactive constituents of the genus Sceletium N.E.Br. and other Mesembryanthemaceae: a review. Journal of Ethnopharmacology, 50(3), 119-130.
  • Patil, S., D'Souza, L., & Patil, D. R. (2017). Sceletium Plant Species: Alkaloidal Components, Chemistry and Ethnopharmacology. Chemistry & Biodiversity, 14(8), e1700089. [Link][2]

  • Ma, J., Yin, W., Zhou, H., Liao, X., & Cook, J. M. (2008). General Approach to the Total Synthesis of 9-Methoxy-Substituted Indole Alkaloids: Synthesis of Mitragynine, as well as 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol. The Journal of Organic Chemistry, 73(19), 7679–7690. [Link][3][4][5][6]

  • Padwa, A., & Bur, S. K. (2007). The Heck reaction in natural product synthesis. Tetrahedron, 63(25), 5341-5377.

Sources

Application

Application Note: In Vitro Biological Activity Assays for 4,5,6-Trimethoxyindolin-3-one and Its Derivatives

Introduction & Mechanistic Rationale The indolin-3-one scaffold has emerged as a privileged pharmacophore in modern drug discovery, representing a critical shift from the more traditionally studied indolin-2-ones[1]. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The indolin-3-one scaffold has emerged as a privileged pharmacophore in modern drug discovery, representing a critical shift from the more traditionally studied indolin-2-ones[1]. Specifically, 4,5,6-trimethoxyindolin-3-one (CAS 220418-02-0) serves as a highly versatile building block and active moiety[2]. The presence of the trimethoxy motif is highly significant; in medicinal chemistry, trimethoxy-aryl rings are classic recognition elements for the colchicine-binding site on β -tubulin, making these compounds potent antimitotic agents[3].

Beyond microtubule disruption, indolin-3-one derivatives exhibit multi-target anticancer properties, including the downregulation of the transmembrane prostate androgen-induced protein (TMEPAI) and the modulation of tyrosine kinase receptors[1][4]. Because these compounds can act via multiple intracellular signaling pathways, a robust, self-validating in vitro assay cascade is required to accurately characterize their biological activity, rule out non-specific toxicity, and confirm target engagement[1][5].

Mechanistic Pathway of Indolin-3-one Derivatives

MOA A 4,5,6-Trimethoxyindolin-3-one & Derivatives B Tubulin Polymerization Inhibition A->B Direct Binding C TMEPAI / Kinase Downregulation A->C Gene Modulation D G2/M Phase Cell Cycle Arrest B->D Spindle Disruption E G1 Phase Cell Cycle Arrest C->E Signal Blockade F Apoptosis & Decreased Proliferation D->F E->F

Fig 1. Dual-action mechanism of trimethoxyindolin-3-one derivatives in cancer cell apoptosis.

Quantitative Data Summary

To provide context for the expected therapeutic windows, the following table summarizes the in vitro biological activities of representative indolin-3-one derivatives across various assays.

Compound / ScaffoldTarget / Cell LineAssay TypeIC 50​ / Effective Conc.Ref.
Indolin-3-one (Microbial isolate)HepG2 (Hepatocellular)MTT Viability (48h)52.7 µM[1]
2-(4-(CF 3​ )benzylidene)indolin-3-oneK562 (Leukemia)MTT Viability (72h)2.27 µM[6]
DHPITO (Indolin-3-one analog)Tubulin (Cell-free)Polymerization4.8 µM[3]
2-(2-nitrobenzylidene)indolin-3-oneHeLa / TMEPAIPromoter Activity< 10.0 µM[4]
Hydroxysuccinimide-indolin-3-oneREC-1 (Lymphoma)Cytotoxicity1.5 - 8.0 µM[5]

Core In Vitro Experimental Protocols

As a Senior Application Scientist, I have designed these protocols not just as a list of steps, but as a self-validating system . Each assay includes specific controls to ensure that the data generated reflects true pharmacological activity rather than experimental artifact.

Protocol A: Cell Viability and Proliferation (MTT Assay)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the tetrazolium dye to formazan. We utilize 48h and 72h incubation times because antimitotic agents (like trimethoxy-compounds) require cells to actively cycle through to the G2/M phase before inducing apoptosis; a 24h assay often yields false negatives[1][3][6].

Self-Validation System:

  • Positive Control: Doxorubicin (1 µM) to confirm assay sensitivity[1].

  • Negative Control: 0.1% DMSO (Vehicle) to ensure the solvent is not causing baseline toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., HepG2 or K562) and seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare a 10 mM stock of 4,5,6-trimethoxyindolin-3-one in cell-culture grade DMSO. Perform serial dilutions in media to achieve final well concentrations of 1, 5, 10, 25, 50, and 100 µM. Ensure final DMSO concentration never exceeds 0.1% v/v.

  • Incubation: Incubate the treated plates for 48 h and 72 h[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate (for suspension cells) and remove the supernatant. Add 150 µL of pure DMSO to each well to dissolve the purple formazan crystals.

  • Quantification: Agitate the plate on an orbital shaker for 10 minutes. Read the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Because 4,5,6-trimethoxyindolin-3-one contains a trimethoxy-aryl motif, it is highly suspected to bind the colchicine site of tubulin[3]. This cell-free assay isolates the target protein, proving that the compound's mechanism of action is direct target engagement rather than an upstream signaling artifact. The assay relies on light scattering: as tubulin monomers polymerize into microtubules, the solution becomes turbid, increasing absorbance at 340 nm.

Self-Validation System:

  • Polymerization Enhancer (Control): Paclitaxel (10 µM).

  • Polymerization Inhibitor (Control): Colchicine (5 µM).

Step-by-Step Methodology:

  • Reagent Preparation: Thaw purified porcine brain tubulin (>99% purity) on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Reaction Assembly: In a pre-chilled 96-well half-area UV-transparent plate, add 5 µL of the test compound (at varying concentrations) or controls.

  • Tubulin Addition: Rapidly add 45 µL of the tubulin-GTP-PEM mixture (final tubulin concentration: 3 mg/mL) to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Plot the V max​ of the exponential growth phase of the polymerization curve. A flattening of the curve relative to the vehicle control indicates tubulin inhibition[3].

Protocol C: Erythrocyte Hemolysis Assay (Toxicity Screen)

Causality & Rationale: Lipophilic small molecules can sometimes exhibit "surfactant-like" behavior, destroying cell membranes non-specifically. If 4,5,6-trimethoxyindolin-3-one kills cells merely by lysing them, it has no therapeutic window. The hemolysis assay confirms that the compound is safe for systemic circulation and that its cytotoxicity is target-specific[1].

Self-Validation System:

  • 100% Lysis Control: 1% Triton X-100.

  • 0% Lysis Control: 1X PBS.

Step-by-Step Methodology:

  • RBC Preparation: Obtain fresh human whole blood (e.g., A+ typing) in EDTA tubes. Centrifuge at 1000 rpm for 5 minutes, discard the plasma, and wash the Red Blood Cells (RBCs) three times with 1X PBS until the supernatant is clear[1].

  • Suspension: Prepare a 4% (v/v) RBC suspension in 1X PBS.

  • Incubation: In microcentrifuge tubes, mix 600 µL of the 4% RBC suspension with the test compound (up to 100 µM). Incubate at 37°C for 24 h and 48 h[1].

  • Hemoglobin Release Measurement: At the designated time points, centrifuge the tubes at 1000 rpm for 5 minutes to pellet intact RBCs. Transfer 100 µL of the supernatant to a 96-well plate.

  • Quantification: Measure the absorbance of released hemoglobin at 540 nm. Calculate the percentage of hemolysis relative to the Triton X-100 control. Compounds exhibiting < 5% hemolysis at their IC 50​ concentrations are considered to have a favorable safety profile[1].

Sources

Method

Application Notes &amp; Protocols: Catalytic Methods for the Preparation of 4,5,6-Trimethoxyindolin-3-one

Abstract This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the catalytic synthesis of 4,5,6-trimethoxyindolin-3-one. The indolin-3-one core is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the catalytic synthesis of 4,5,6-trimethoxyindolin-3-one. The indolin-3-one core is a privileged scaffold in medicinal chemistry, and the specific trimethoxy substitution pattern presents unique synthetic challenges and opportunities. Due to the scarcity of published direct catalytic routes to this exact molecule, this guide combines established principles of modern catalysis with expert-driven analysis to propose robust and adaptable synthetic strategies. We will explore plausible retrosynthetic pathways originating from commercially available starting materials and detail two primary catalytic protocols adapted from cutting-edge methodologies: Chiral Phosphoric Acid-Catalyzed Cyclizative Rearrangement and a proposed Palladium-Catalyzed Intramolecular C-N Coupling. Each protocol is presented with a detailed step-by-step methodology, rationale for experimental choices, and key optimization parameters.

Introduction: The Significance of the Indolin-3-one Scaffold

The indolin-3-one motif is a core structural component found in numerous biologically active natural products and synthetic pharmaceutical agents.[1][2] Its rigid, spirocyclic-capable framework makes it an attractive scaffold for designing potent and selective inhibitors for various biological targets. The specific target molecule, 4,5,6-trimethoxyindolin-3-one, incorporates an electron-rich aromatic ring, a feature known to modulate pharmacokinetic and pharmacodynamic properties.

While the synthesis of the broader indolin-3-one class has seen significant advances through catalysis,[3] dedicated methods for preparing the 4,5,6-trimethoxy analogue are not well-documented. This guide aims to bridge that gap by providing a logical framework and actionable protocols for its synthesis.

Retrosynthetic Analysis and Strategic Planning

A logical starting point for the synthesis of 4,5,6-trimethoxyindolin-3-one is the commercially available and structurally related 3,4,5-trimethoxyaniline. This starting material contains the requisite trimethoxy-substituted benzene ring and a nitrogen atom for building the heterocyclic core. Our retrosynthetic analysis identifies two primary bond disconnections that lead to plausible catalytic strategies.

G cluster_0 Target Molecule cluster_1 Key Intermediates / Strategies cluster_2 Starting Materials target 4,5,6-Trimethoxyindolin-3-one strategy_A Strategy A: Intermolecular Annulation target->strategy_A C-C & C-N bond disconnection strategy_B Strategy B: Intramolecular Cyclization target->strategy_B Intramolecular C-N bond disconnection start_A 3,4,5-Trimethoxyaniline + Vicinal Diketone strategy_A->start_A start_B N-Protected 2-Bromo-3,4,5-trimethoxyaniline Derivative strategy_B->start_B

Figure 1: Retrosynthetic analysis for 4,5,6-trimethoxyindolin-3-one.

  • Strategy A (Intermolecular): This approach involves a convergent [3+2] cycloaddition or annulation reaction between 3,4,5-trimethoxyaniline (a 1,3-binucleophile) and a suitable two-carbon electrophile, such as a vicinal diketone. This strategy is highly efficient and leverages modern organocatalysis.[4][5][6]

  • Strategy B (Intramolecular): This classic and reliable strategy involves first constructing a linear precursor from 3,4,5-trimethoxyaniline, which already contains all the necessary atoms. A subsequent intramolecular catalytic cyclization, such as a palladium-catalyzed C-H amination or Buchwald-Hartwig coupling, forms the final five-membered ring.[7][8]

Protocol I: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Cyclizative Rearrangement

This protocol is adapted from the innovative work on catalytic asymmetric cyclizative rearrangements (CACR) for the de novo synthesis of indolin-3-ones.[4][5][6] It offers a highly convergent and potentially enantioselective route to 2,2-disubstituted indolin-3-ones, which can be simplified for the synthesis of the unsubstituted core.

Scientific Principle

The reaction proceeds via a cascade mechanism where a chiral phosphoric acid (CPA) catalyst activates both the aniline and the diketone. The key steps involve an amine-directed, regioselective ortho-C-H addition of the aniline to a ketone, followed by cyclization, dehydration, and a 1,2-rearrangement to yield the indolin-3-one product.[4][6] The electron-donating methoxy groups on the aniline substrate are expected to facilitate the initial ortho-C-H functionalization.

G cluster_workflow Protocol I Workflow A 1. Reagent Preparation (Aniline, Diketone, CPA Catalyst) B 2. Reaction Assembly (Inert atmosphere, Anhydrous Solvent) A->B C 3. Catalytic Cascade Reaction (Stirring at specified temp.) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Workup & Extraction (Quenching, Phase Separation) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, HRMS) F->G

Figure 2: Experimental workflow for the CPA-catalyzed synthesis.

Detailed Experimental Protocol

Materials:

  • 3,4,5-Trimethoxyaniline

  • Ethyl 2,3-dioxobutanoate (or other suitable vicinal diketone)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous Toluene (or other non-polar solvent)

  • 4 Å Molecular Sieves

  • Magnesium Sulfate (MgSO₄)

  • Standard solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the chiral phosphoric acid catalyst (0.1 mmol, 10 mol%).

  • Add freshly activated 4 Å molecular sieves (200 mg).

  • Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Add anhydrous toluene (10.0 mL) via syringe.

  • Add 3,4,5-trimethoxyaniline (1.0 mmol, 1.0 equiv).

  • Add ethyl 2,3-dioxobutanoate (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at the designated temperature (optimization may be required, see Table 1) for 24-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-carbethoxy-4,5,6-trimethoxyindolin-3-one. Note: Subsequent hydrolysis and decarboxylation would be required to obtain the parent indolin-3-one.

Key Considerations and Optimization

The success of this reaction hinges on controlling the regioselectivity of the initial C-H functionalization. The three methoxy groups strongly activate the aromatic ring, but the ortho-position (C6) relative to the amine is sterically unhindered, favoring the desired cyclization.

Table 1: Parameters for Reaction Optimization

ParameterVariableRange / OptionsRationale
Catalyst Chiral Phosphoric Acid (CPA)(R)-TRIP, (S)-STRIP, other BINOL-derived CPAsCatalyst structure is crucial for both yield and enantioselectivity.[4]
Solvent Anhydrous, non-polarToluene, Dichloromethane (DCM), ChlorobenzeneSolvent polarity can influence catalyst activity and reaction rate.
Temperature Reaction Temperature25 °C to 60 °CHigher temperatures may accelerate the reaction but could decrease selectivity.
Diketone R group on diketoneEthyl, Methyl, Benzyl estersThe ester group can be varied; it acts as a handle for subsequent transformations.

Protocol II: Proposed Palladium-Catalyzed Intramolecular C-N Coupling

This protocol outlines a more traditional, yet highly effective, strategy involving the formation of a linear precursor followed by a transition-metal-catalyzed intramolecular cyclization. Palladium catalysis is exceptionally well-suited for such C-N bond formations.[7][8]

Scientific Principle

This two-step approach first involves the synthesis of an N-protected 2-halo-N-(acyl)-3,4,5-trimethoxyaniline intermediate. The key final step is an intramolecular Buchwald-Hartwig amination, where a palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling between the amide nitrogen and the ortho-halogenated carbon, forming the indolin-3-one ring after deprotection and tautomerization.

Step 1: Precursor Synthesis

  • Bromination of 3,4,5-trimethoxyaniline at the C2 position.

  • Acylation of the amine with an appropriate acyl chloride (e.g., methoxyacetyl chloride).

Step 2: Intramolecular Cyclization

  • Pd-catalyzed intramolecular C-N coupling.

  • In-situ tautomerization to the more stable enol or keto form of the indolin-3-one.

Detailed Experimental Protocol

Materials:

  • N-(2-bromo-3,4,5-trimethoxyphenyl)-2-methoxyacetamide (Precursor, to be synthesized separately)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the precursor N-(2-bromo-3,4,5-trimethoxyphenyl)-2-methoxyacetamide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to an acidic workup (e.g., 1M HCl) to hydrolyze the resulting enol ether to the target indolin-3-one.

  • Purify the final product by flash column chromatography.

Key Considerations and Optimization
  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Pd-catalyzed coupling. Bulky, electron-rich ligands like Xantphos, RuPhos, or SPhos are often effective for C-N bond formation.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, but others like K₃PO₄ or Cs₂CO₃ could also be screened.

  • Precursor Stability: The synthesis of the 2-bromo precursor must be carefully controlled to avoid poly-bromination due to the highly activated nature of the aniline ring.

Product Characterization and Validation

The successful synthesis of 4,5,6-trimethoxyindolin-3-one should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the connectivity of protons and carbons, and the presence of the trimethoxy and indolinone core signals.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic ketone (C=O) stretch of the indolin-3-one ring (~1720-1740 cm⁻¹).

Conclusion

While a direct, published catalytic method for 4,5,6-trimethoxyindolin-3-one remains elusive, this guide provides two robust and scientifically-grounded strategies adapted from state-of-the-art catalytic methodologies. The organocatalytic cyclizative rearrangement offers a convergent and potentially asymmetric route, while the palladium-catalyzed intramolecular cyclization provides a more traditional but highly reliable alternative. Both protocols are designed to be starting points for further optimization by researchers in the field. The successful implementation of these methods will provide valuable access to a novel and promising chemical scaffold for applications in drug discovery and materials science.

References

  • He, B., Cai, Y., Wu, Q., Zhao, Y., & You, S.-L. (2024). Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2-Disubstituted Indolin-3-ones. Advanced Science, 11(25), e2402532. [Link]

  • Kanas, M., et al. (2024). Stereoselective Synthesis of Spirocyclic Indolin-3-ones through a Gold(I)-Catalyzed Cascade Cyclization of Azido-alkynes. ChemRxiv. [Link]

  • Mishra, A., & Singh, G. (2022). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry, 20(35), 6925-6944. [Link]

  • He, B., Cai, Y., Wu, Q., Zhao, Y., & You, S.-L. (2024). Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2-Disubstituted Indolin-3-ones. PubMed. [Link]

  • Deeksha, D., & Sharma, U. (2025). Synthetic Approaches to Access Indolin-3-ones. ChemistrySelect. [Link]

  • He, B., et al. (2024). Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2-Disubstituted Indolin-3-ones. ResearchGate. [Link]

  • Maji, B., et al. (2020). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Angewandte Chemie International Edition, 59(42), 18565-18571. [Link]

  • Deeksha, D., & Sharma, U. (2025). Synthetic Approaches to Access Indolin-3-ones. ChemistrySelect. [Link]

  • Wang, B., et al. (2019). Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters, 21(16), 6498-6501. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Benington, F., Morin, R. D., & Clark, L. C., Jr. (1956). MESCALINE ANALOGS. IV. SUBSTITUTED 4,5,6-TRIMETHOXYINDOLES. The Journal of Organic Chemistry, 21(12), 1470-1473. [Link]

Sources

Application

Application Notes and Protocols: 4,5,6-Trimethoxyindolin-3-one in Pharmaceutical Drug Discovery

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4,5,6-trimethoxyindolin-3-one. While direct literature on t...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4,5,6-trimethoxyindolin-3-one. While direct literature on this specific molecule is emerging, this guide synthesizes data from closely related methoxy-substituted indolinones and the broader indolinone class to propose and rationalize its use in key therapeutic areas. The protocols detailed herein are designed to be robust, self-validating, and grounded in established methodologies.

Introduction: The Scientific Rationale

The indolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant biological activity.[1] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of functional groups to interact with various biological targets. The introduction of methoxy (-OCH₃) groups onto the benzene ring of the indolinone core, as in 4,5,6-trimethoxyindolin-3-one, is predicted to significantly influence its electronic and steric properties, thereby modulating its bioactivity. Methoxy groups are known to be hydrogen bond acceptors and can increase lipophilicity, which may enhance cell permeability and target engagement.[2]

Based on the extensive research into structurally similar compounds, we hypothesize that 4,5,6-trimethoxyindolin-3-one holds significant potential in the following areas of drug discovery:

  • Oncology: As a modulator of key cancer-related pathways, such as receptor tyrosine kinases (RTKs) and cellular microtubule dynamics.

  • Inflammatory and Neurodegenerative Diseases: Through the inhibition of enzymes like NADPH Oxidase (NOX) that are implicated in oxidative stress.

This guide will explore these applications, providing the scientific context and detailed experimental protocols to investigate the therapeutic potential of this promising scaffold.

Application I: Oncology - Targeting Angiogenic Kinases

Mechanistic Hypothesis: Inhibition of Receptor Tyrosine Kinases (RTKs)

The indolinone core is a well-established pharmacophore for inhibitors of receptor tyrosine kinases, particularly those involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][3] Key angiogenic RTKs include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4]

The specific substitution pattern of methoxy groups on the indolinone ring can confer selectivity and potency. For instance, substitutions at the 6-position of the indolinone ring have been shown to yield selective inhibitors of VEGF, PDGF, and FGF receptor kinases.[1][3] The electron-donating nature of the three methoxy groups in 4,5,6-trimethoxyindolin-3-one could enhance binding to the ATP-binding pocket of these kinases, leading to inhibition of downstream signaling pathways that control cell proliferation and survival.

Experimental Workflow: RTK Inhibition Profiling

The following workflow outlines the process for evaluating the inhibitory activity of 4,5,6-trimethoxyindolin-3-one against a panel of angiogenic RTKs.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Kinase Panel Screening (VEGFR-2, FGFR-1, PDGFR-β) B IC50 Determination for Active Hits A->B Primary Screen C Mechanism of Action (Enzyme Kinetics) B->C Dose-Response D Cellular Autophosphorylation Assay (e.g., HUVECs) B->D Validate in Cellular Context E Downstream Signaling Analysis (Western Blot for p-ERK, p-Akt) D->E Target Engagement F Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) E->F Functional Outcome caption Workflow for RTK Inhibitor Evaluation.

Caption: Workflow for RTK Inhibitor Evaluation.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of 4,5,6-trimethoxyindolin-3-one to a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, recombinant)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • 4,5,6-trimethoxyindolin-3-one (test compound)

  • Staurosporine (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 4,5,6-trimethoxyindolin-3-one in DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration). Also, prepare a dilution series for the positive control (Staurosporine).

  • Assay Plate Preparation:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 µL of the 4X test compound or control dilutions to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Eu-Antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 2X Alexa Fluor™ 647-Tracer solution to all wells. The final volume should be 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • The positive control (Staurosporine) should yield an IC₅₀ value within the expected range for the specific kinase.

  • The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.

Application II: Oncology - Targeting Microtubule Dynamics

Mechanistic Hypothesis: Inhibition of Tubulin Polymerization

Many successful anticancer agents, such as colchicine and combretastatins, function by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[5][6] A common structural feature of these agents is a 3,4,5-trimethoxyphenyl (TMP) ring, which binds to the colchicine-binding site on β-tubulin.[5][7] Although the methoxy groups in 4,5,6-trimethoxyindolin-3-one are on the indolinone ring itself, this electron-rich system may still interact with the colchicine site or another site on tubulin to inhibit its polymerization. The structural similarity to other indolinone-based tubulin inhibitors supports this hypothesis.[8] Inhibition of tubulin polymerization leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells.[6][9]

Experimental Workflow: Investigating Antimicrotubule Activity

G A In Vitro Tubulin Polymerization Assay B Antiproliferative Assay (e.g., MCF-7, HeLa cells) A->B Biochemical to Cellular Correlation C Cell Cycle Analysis (Flow Cytometry) B->C Confirm Mitotic Arrest D Immunofluorescence Microscopy of Microtubule Network C->D Visualize Microtubule Disruption E Apoptosis Assay (Annexin V/PI Staining) C->E Confirm Cell Death Mechanism caption Workflow for Antimicrotubule Agent Evaluation.

Caption: Workflow for Antimicrotubule Agent Evaluation.

Protocol: Cell-Free Tubulin Polymerization Assay

This protocol measures the effect of 4,5,6-trimethoxyindolin-3-one on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin (>99% pure, porcine brain)

  • Guanosine-5'-triphosphate (GTP)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • 4,5,6-trimethoxyindolin-3-one (test compound)

  • Paclitaxel (polymerization promoter, positive control)

  • Colchicine (polymerization inhibitor, positive control)

  • UV-transparent 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of tubulin (e.g., 4 mg/mL) in Polymerization Buffer on ice.

    • Prepare a 10X stock of GTP (10 mM) in Polymerization Buffer.

    • Prepare 10X stock solutions of the test compound and controls in Polymerization Buffer (with a small percentage of DMSO, e.g., <1% final concentration).

  • Assay Setup:

    • On ice, add 10 µL of the 10X compound/control solutions to the appropriate wells of a pre-chilled 96-well plate.

    • Add 10 µL of 10X GTP to each well.

    • Add 30 µL of Polymerization Buffer.

    • Initiate polymerization by adding 50 µL of the 2X tubulin stock solution to each well. The final volume is 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance (OD₃₄₀) versus time for each concentration.

    • Determine the rate of polymerization (Vmax) and the maximum polymer mass (ODmax) for each curve.

    • Calculate the IC₅₀ value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundIC₅₀ (Tubulin Polymerization) (µM)IC₅₀ (MCF-7 Cell Viability) (µM)
4,5,6-trimethoxyindolin-3-oneTo be determinedTo be determined
Colchicine (Control)0.37 ± 0.07[7]0.015 ± 0.002
Paclitaxel (Control)N/A (Promoter)0.005 ± 0.001

Application III: Oxidative Stress - Targeting NADPH Oxidase (NOX)

Mechanistic Hypothesis: Inhibition of NOX4

NADPH oxidases (NOX) are enzymes dedicated to the production of reactive oxygen species (ROS).[10] Overproduction of ROS is implicated in a wide range of diseases, including cardiovascular, inflammatory, and neurodegenerative disorders. The NOX4 isoform is of particular interest as it is constitutively active and a significant source of oxidative stress in various pathologies.[11] Certain oxindole derivatives have been identified as inhibitors of NOX4.[8] The electron-rich trimethoxy-substituted indolinone core of our compound of interest may allow it to interact with the catalytic domain of NOX4, thereby inhibiting its ability to generate ROS. This presents a therapeutic opportunity for diseases driven by oxidative stress.

Protocol: Cellular ROS Production Assay (DCFDA)

This protocol measures the inhibition of intracellular ROS production in a cell line that expresses the target NOX enzyme (e.g., HEK293 cells overexpressing NOX4).

Materials:

  • HEK293-NOX4 expressing cells (or other suitable cell line)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)

  • 4,5,6-trimethoxyindolin-3-one (test compound)

  • Diphenyleneiodonium (DPI) or Apocynin (pan-NOX inhibitors, positive controls)[12][13]

  • Phorbol 12-myristate 13-acetate (PMA) or other stimulus if required for the cell model

  • Hanks' Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Treatment: Remove the culture medium and wash the cells with HBSS. Add HBSS containing various concentrations of 4,5,6-trimethoxyindolin-3-one or control inhibitors. Incubate for 1 hour at 37°C.

  • DCFDA Loading: Add DCFDA solution to each well to a final concentration of 10 µM. Incubate for 30 minutes at 37°C, protected from light. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Stimulation (if necessary): If the cell model requires a stimulus to induce ROS production (e.g., PMA for NOX2), add it to the wells. For constitutively active NOX4, this step may not be required.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Take readings every 5 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each well.

    • Normalize the rates to the vehicle control (e.g., 0.1% DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Self-Validation:

  • The positive controls (DPI, Apocynin) should significantly reduce the fluorescence signal.

  • The stimulus (if used) should cause a marked increase in fluorescence in the vehicle-treated wells.

Summary and Future Directions

4,5,6-trimethoxyindolin-3-one represents a promising chemical scaffold with strong potential for development in multiple therapeutic areas, most notably oncology and diseases related to oxidative stress. The methoxy substitution pattern on the core indolinone ring is predicted to confer potent activity as an inhibitor of angiogenic kinases, a disruptor of microtubule dynamics, and a modulator of NOX enzymes.

The protocols provided in these notes offer a clear and robust framework for the initial characterization and validation of this molecule's bioactivity. Successful outcomes from these studies would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling.

References

  • Sun, L., et al. (2000). Identification of Substituted 3-[(4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene]- 1,3-dihydroindol-2-ones as Growth Factor Receptor Inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rβ Tyrosine Kinases. Journal of Medicinal Chemistry, 43(15), 2655-2663. [Link]

  • Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]

  • Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). PubMed. [Link]

  • Janse van Rensburg, H. D., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. RSC Advances, 9(7), 3939-3952. [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Wikipedia. (n.d.). NADPH oxidase. Wikipedia. [Link]

  • Li, L., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. ACS Medicinal Chemistry Letters, 10(7), 1088-1094. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. [Link]

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406-427. [Link]

  • Reaction Biology. (n.d.). Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. [Link]

  • Da Pozzo, E., et al. (2011). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 19(2), 845-854. [Link]

  • Mai, A., et al. (2008). Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors. Journal of Medicinal Chemistry, 51(5), 1464-1468. [Link]

  • Magnani, F., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Free Radical Biology and Medicine, 152, 409-420. [Link]

  • Sedeek, M., et al. (2023). Natural Bioactive Compounds Targeting NADPH Oxidase Pathway in Cardiovascular Diseases. International Journal of Molecular Sciences, 24(3), 2038. [Link]

  • Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1601. [Link]

  • O'Donnell, J. S., et al. (2008). Trisindoline, a new cytotoxic indigo metabolite from a Rhodococcus-derived oxygenase. Journal of Natural Products, 71(11), 1899-1902. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. ResearchGate. [Link]

  • Mai, A., et al. (2008). Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. ResearchGate. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 22(11), 1848. [Link]

  • Radi, M., et al. (2022). Synthesis and biological activity evaluation of 3- (hetero) arylideneindolin-2-ones as potential c-Src inhibitors. European Journal of Medicinal Chemistry, 243, 114774. [Link]

  • Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(9), 1109-1120. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the 4,5,6-Trimethoxyindolin-3-one Scaffold

Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 4,5,6-trimethoxyindolin-3-one, a highly substituted heterocyclic scaffold with significant potential in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 4,5,6-trimethoxyindolin-3-one, a highly substituted heterocyclic scaffold with significant potential in medicinal chemistry and materials science. While literature on this specific trimethoxy-substituted indolinone is emerging, this guide consolidates field-proven methodologies from the broader isatin, indolinone, and indole chemical space to provide a predictive and robust framework for its derivatization.[1][2][3] We will explore strategies for selective modification at the N-1, C-2, and C-3 positions, offering detailed, step-by-step protocols grounded in established reaction mechanisms. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers in their synthetic campaigns.

Introduction: The 4,5,6-Trimethoxyindolin-3-one Scaffold

The indolin-3-one core, an isomer of the more common oxindole, is a privileged scaffold in numerous biologically active compounds. Its rigid structure and multiple points for chemical diversification make it an attractive starting point for drug discovery programs. The specific introduction of three methoxy groups at the 4, 5, and 6 positions creates a unique electronic environment. These electron-donating groups (EDGs) significantly modulate the reactivity of the entire molecule, enhancing the nucleophilicity of the aromatic ring and influencing the acidity of the N-H and α-keto protons. Understanding these electronic effects is paramount for designing selective and high-yielding functionalization strategies.

This guide serves as a foundational resource for researchers aiming to synthesize novel derivatives of 4,5,6-trimethoxyindolin-3-one for applications ranging from pharmaceutical development to the creation of advanced organic materials.[4]

Reactivity Overview

The primary sites for functionalization on the 4,5,6-trimethoxyindolin-3-one core are the N-1 amide, the C-2 methylene, and the C-3 ketone. The electron-rich benzene ring also presents opportunities for electrophilic substitution, although regioselectivity can be challenging.

Figure 1: Key reactive sites for the functionalization of 4,5,6-trimethoxyindolin-3-one.

Synthesis of the 4,5,6-Trimethoxyindolin-3-one Core

Before functionalization, the core scaffold must be synthesized. A common and effective method for preparing substituted indolinones is the Stolle synthesis, which involves the reaction of an aniline with an α-haloacyl chloride followed by a Friedel-Crafts cyclization.

Protocol 2.1: Stolle Synthesis of 4,5,6-Trimethoxyindolin-3-one

Principle: This two-step procedure begins with the acylation of 3,4,5-trimethoxyaniline with chloroacetyl chloride to form an α-chloroacetanilide intermediate. This intermediate is then subjected to an intramolecular Friedel-Crafts reaction, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), to effect cyclization and form the desired indolin-3-one.

Stolle_Synthesis start 3,4,5-Trimethoxyaniline step1 Acylation (Chloroacetyl Chloride, Base) start->step1 intermediate 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide step1->intermediate step2 Friedel-Crafts Cyclization (AlCl₃, Heat) intermediate->step2 product 4,5,6-Trimethoxyindolin-3-one step2->product

Figure 2: Workflow for the Stolle synthesis of the target scaffold.

Materials:

Reagent M.W. Amount Moles
3,4,5-Trimethoxyaniline 183.20 10.0 g 54.6 mmol
Chloroacetyl chloride 112.94 5.2 mL 65.5 mmol
Pyridine 79.10 6.6 mL 81.9 mmol
Dichloromethane (DCM) - 200 mL -

| Aluminum Chloride (AlCl₃) | 133.34 | 21.8 g | 163.8 mmol |

Procedure:

  • Acylation:

    • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 3,4,5-trimethoxyaniline (10.0 g, 54.6 mmol) and anhydrous DCM (200 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (6.6 mL, 81.9 mmol) followed by the dropwise addition of chloroacetyl chloride (5.2 mL, 65.5 mmol) over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by adding 100 mL of 1 M HCl (aq). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acetamide intermediate.

  • Cyclization:

    • Caution: AlCl₃ is highly reactive with moisture. Perform this step under strict anhydrous conditions.

    • In a separate flame-dried 500 mL flask, add aluminum chloride (21.8 g, 163.8 mmol).

    • Heat the AlCl₃ to 160 °C in an oil bath under argon.

    • Slowly add the crude 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide in portions over 30 minutes.

    • Maintain the reaction temperature at 160 °C for 2 hours.

    • Cool the reaction mixture to room temperature, then carefully quench by pouring it onto crushed ice (~200 g) with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 4,5,6-trimethoxyindolin-3-one.

N-Functionalization Protocols

The nitrogen at position 1 is an amide, and its proton can be removed by a suitable base to generate a nucleophilic anion, which readily reacts with various electrophiles.

Protocol 3.1: N-Alkylation with Alkyl Halides

Principle: This reaction proceeds via an Sₙ2 mechanism. A base deprotonates the indolinone nitrogen, creating an anion that acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form a new C-N bond. The choice of base is critical to avoid side reactions.

Materials & Conditions:

Parameter Condition 1 (Standard) Condition 2 (Mild)
Alkylation Agent Benzyl bromide, Iodomethane Ethyl bromoacetate
Base Sodium Hydride (NaH, 60% disp.) Potassium Carbonate (K₂CO₃)
Solvent Anhydrous THF or DMF Anhydrous Acetonitrile or Acetone
Temperature 0 °C to Room Temperature Room Temperature to 60 °C

| Typical Yield | 80-95% | 75-90% |

Detailed Procedure (Condition 1):

  • To a flame-dried flask under argon, add 4,5,6-trimethoxyindolin-3-one (1.0 eq).

  • Add anhydrous DMF to create a 0.2 M solution.

  • Cool the solution to 0 °C and add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours (monitor by TLC).

  • Carefully quench the reaction at 0 °C by adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for complete deprotonation of the N-H without competing with the alkyl halide.[5] Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and the intermediate anion.

C-3 Ketone Functionalization Protocols

The C-3 carbonyl group is a versatile handle for introducing significant structural diversity. Classic ketone chemistries can be readily applied here.

Protocol 4.1: Wittig Olefination

Principle: The Wittig reaction converts the C-3 ketone into an exocyclic alkene.[6][7][8] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared in situ from a phosphonium salt and a strong base. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[9]

Wittig_Reaction start Phosphonium Salt (e.g., Ph₃P⁺CH₃Br⁻) step1 Deprotonation (n-BuLi or KHMDS) start->step1 ylide Phosphorus Ylide (Wittig Reagent) step1->ylide step2 Nucleophilic Attack & Cycloaddition ylide->step2 indolinone 4,5,6-Trimethoxyindolin-3-one indolinone->step2 intermediate Oxaphosphetane Intermediate step2->intermediate step3 Cycloreversion intermediate->step3 product 3-Methylene-4,5,6-trimethoxyindoline step3->product byproduct Triphenylphosphine Oxide step3->byproduct

Figure 3: Mechanistic workflow of the Wittig olefination at the C-3 position.

Materials:

Reagent M.W. Amount Moles
Methyltriphenylphosphonium bromide 357.22 1.5 eq -
n-Butyllithium (n-BuLi, 2.5 M in hexanes) 64.06 1.4 eq -
4,5,6-Trimethoxyindolin-3-one 223.23 1.0 eq -

| Anhydrous THF | - | - | - |

Procedure:

  • Ylide Generation:

    • To a flame-dried flask under argon, add methyltriphenylphosphonium bromide (1.5 eq) and suspend it in anhydrous THF (to 0.3 M).

    • Cool the suspension to -78 °C.

    • Add n-BuLi (1.4 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color.

    • Allow the mixture to slowly warm to 0 °C and stir for 1 hour.

  • Olefination:

    • Cool the ylide solution back down to -78 °C.

    • In a separate flask, dissolve the 4,5,6-trimethoxyindolin-3-one (1.0 eq) in a minimum amount of anhydrous THF.

    • Add the indolinone solution dropwise to the cold ylide solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated NH₄Cl solution.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired product.

Protocol 4.2: Reductive Amination

Principle: This one-pot reaction transforms the C-3 ketone into an amine.[10][11] The ketone first reacts with a primary or secondary amine to form a transient iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the final amine product.[12] The choice of reducing agent is key; it must be selective for the iminium ion over the starting ketone.

Materials & Conditions:

Parameter Condition
Amine Benzylamine, Morpholine, Aniline
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent Dichloroethane (DCE) or Dichloromethane (DCM)
Additives Acetic Acid (catalytic)
Temperature Room Temperature

| Typical Yield | 70-90% |

Detailed Procedure:

  • In a round-bottom flask, dissolve 4,5,6-trimethoxyindolin-3-one (1.0 eq) and the desired amine (e.g., benzylamine, 1.2 eq) in DCE (to 0.1 M).

  • Add acetic acid (2-3 drops) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.[13]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Causality: STAB is a mild and sterically hindered reducing agent, making it highly chemoselective for the reduction of the iminium ion in the presence of the less reactive ketone. The slightly acidic conditions favor the formation of the iminium ion intermediate.

C-2 Methylene Functionalization

The C-2 position is alpha to the C-3 ketone, making its protons acidic and removable by a suitable base to form an enolate. This enolate can then react with various electrophiles.

Protocol 5.1: Aldol-Type Condensation (Knoevenagel)

Principle: In the presence of a base, the C-2 methylene can act as a nucleophile, attacking an aldehyde. This is analogous to the Knoevenagel condensation often performed on 2-oxindoles.[14] The initial aldol adduct may dehydrate under the reaction conditions to form a C2-benzylidene product.

Materials & Conditions:

Parameter Condition
Aldehyde 3,4,5-Trimethoxybenzaldehyde
Base/Catalyst Piperidine or Pyrrolidine
Solvent Ethanol or Methanol
Temperature Reflux

| Typical Yield | 65-85% |

Detailed Procedure:

  • To a solution of 4,5,6-trimethoxyindolin-3-one (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.1 eq) in ethanol (to 0.2 M), add piperidine (0.2 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring for the formation of a precipitate or by TLC.

  • Cool the reaction mixture to room temperature. If a solid has formed, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Causality: Piperidine acts as a base to facilitate enolate formation at C-2 and also serves to catalyze the condensation and subsequent dehydration steps.[14] The electron-donating methoxy groups on the indolinone may increase the acidity of the C-2 protons relative to an unsubstituted indolinone, facilitating this reaction.

Summary and Outlook

The 4,5,6-trimethoxyindolin-3-one scaffold offers a wealth of opportunities for synthetic diversification. The protocols outlined in this guide provide a robust starting point for exploring its chemistry at the key N-1, C-2, and C-3 positions. By leveraging established methodologies for related heterocyclic systems, researchers can confidently and strategically design and synthesize novel libraries of compounds for evaluation in drug discovery and materials science. Further exploration into C-H activation at the C-7 position and more complex cascade reactions originating from the C-3 ketone will undoubtedly unlock even greater chemical diversity.

References

  • Varun, Sonam, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10, 351-368. [Link]

  • Varun, Sonam, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Royal Society of Chemistry. [Link]

  • Shiri, M. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. MDPI. [Link]

  • Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. University of California. [Link]

  • Maccioni, E., et al. (2011). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Wittig reaction. Wikipedia. [Link]

  • Deraedt, C., et al. (2015). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org. [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Department of Chemistry. [Link]

Sources

Application

Advanced Synthesis of 2-Arylidene-4,5,6-trimethoxyindolin-3-one Derivatives: Protocols for Aldol Condensation and N-Functionalization

Introduction and Scientific Rationale The indolin-3-one (pseudoindoxyl) scaffold is a privileged structural motif embedded in numerous bioactive alkaloids, synthetic dyes, and pharmaceutical candidates[1]. Among its func...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The indolin-3-one (pseudoindoxyl) scaffold is a privileged structural motif embedded in numerous bioactive alkaloids, synthetic dyes, and pharmaceutical candidates[1]. Among its functionalized derivatives, 4,5,6-trimethoxyindolin-3-one (CAS No. 220418-02-0) serves as an exceptionally valuable building block. The trimethoxybenzene moiety is a well-established pharmacophore that mimics the binding profile of natural tubulin inhibitors like colchicine and combretastatin A-4. Consequently, functionalizing this core yields potent candidates for tubulin polymerization inhibition and targeted anti-cancer therapeutics. Furthermore, recent studies on the structural plasticity of pseudoindoxyls in biological systems have highlighted their potential in the development of next-generation, non-addictive analgesics[2].

This Application Note details a robust, self-validating workflow for the synthesis of 2-arylidene-4,5,6-trimethoxyindolin-3-ones (isoaurones) and their subsequent N-alkylation. While modern exist[3], the base-catalyzed Knoevenagel/aldol condensation remains the most direct, scalable, and reliable method for functionalizing the C-2 position of the pseudoindoxyl core[4].

Mechanistic Insights: Causality in Experimental Design

The successful derivatization of 4,5,6-trimethoxyindolin-3-one relies on exploiting the specific electronic environment of the pseudoindoxyl core:

  • C-2 Methylene Acidity & The Dual Role of Piperidine : The protons at the C-2 position are highly acidic due to the electron-withdrawing nature of the adjacent C-3 carbonyl group and the N-1 secondary amine. In our protocol, piperidine is selected over inorganic bases. Piperidine serves a dual mechanistic purpose: it acts as a Brønsted base to deprotonate the C-2 carbon, and it transiently condenses with the aryl aldehyde to form a highly electrophilic iminium ion. This intermediate significantly lowers the activation energy for nucleophilic attack by the indolinone enolate.

  • Thermodynamic Control of Stereochemistry : The condensation reaction selectively yields the (Z)-isomer. This stereoselectivity is thermodynamically driven; the (Z)-configuration minimizes steric repulsion between the incoming aryl ring and the rigid indolinone carbonyl oxygen[3].

  • N-Alkylation Dynamics : The N-1 secondary amine of the resulting 2-arylideneindolin-3-one can be alkylated to tune the molecule's lipophilicity and target-binding affinity. Because the nitrogen lone pair is delocalized into the adjacent aromatic system and the conjugated C-2/C-3 system, it is poorly nucleophilic. Therefore, a strong base like sodium hydride (NaH) is mandatory to irreversibly generate a resonance-stabilized nitrogen anion prior to the introduction of the alkyl halide.

Experimental Workflows

Workflow SM 4,5,6-Trimethoxyindolin-3-one (Active C-2 Methylene) Cond Knoevenagel Condensation (Piperidine, EtOH, Reflux) SM->Cond Ald Aryl Aldehyde (Electrophile) Ald->Cond Int (Z)-2-Arylidene-4,5,6- trimethoxyindolin-3-one Cond->Int - H2O Alk N-Alkylation (NaH, R-X, DMF, 0 °C) Int->Alk Prod N-Alkyl-2-arylidene- 4,5,6-trimethoxyindolin-3-one Alk->Prod + R-X

Reaction workflow for the synthesis and N-alkylation of 2-arylidene-4,5,6-trimethoxyindolin-3-ones.

Protocol A: Base-Catalyzed Synthesis of (Z)-2-Arylidene-4,5,6-trimethoxyindolin-3-ones

Objective: To synthesize C-2 functionalized isoaurone derivatives via a targeted aldol condensation.

  • Reaction Assembly : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6-trimethoxyindolin-3-one (1.0 mmol, 223.2 mg) and the selected aryl aldehyde (1.1 mmol) in absolute ethanol (15 mL).

  • Catalyst Initiation : Add piperidine (0.1 mmol, ~10 µL) dropwise to the stirring solution. Self-Validation Check: The solution will typically undergo a distinct color shift (e.g., from pale yellow to deep orange) within minutes, indicating the formation of the enolate/iminium intermediates.

  • Reflux & Monitoring : Attach a reflux condenser and heat the mixture to 78 °C under a nitrogen atmosphere. Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1, UV detection at 254 nm) until the starting indolinone spot is completely consumed.

  • Precipitation & Isolation : Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The (Z)-2-arylidene product will precipitate as a brightly colored solid.

  • Purification : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and piperidine. Recrystallize the crude solid from a mixture of dichloromethane and ethanol to afford the analytically pure product.

Protocol B: N-Alkylation of 2-Arylidene Derivatives

Objective: To introduce alkyl substituents at the N-1 position via nucleophilic substitution.

  • Anion Generation : In a flame-dried 25 mL Schlenk flask under an argon atmosphere, suspend the (Z)-2-arylidene-4,5,6-trimethoxyindolin-3-one (0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation : Carefully add sodium hydride (60% dispersion in mineral oil, 0.6 mmol, 24.0 mg) in one portion. Self-Validation Check: Immediate effervescence (hydrogen gas evolution) must be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes homogeneous and dark, confirming complete deprotonation.

  • Electrophile Addition : Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 0.6 mmol) dropwise via syringe. Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours.

  • Quenching & Workup : Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL) at 0 °C. Extract the aqueous mixture with ethyl acetate (3 × 15 mL).

  • Washing & Drying : Wash the combined organic layers with distilled water (3 × 10 mL) and brine (1 × 10 mL) to effectively partition and remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification : Purify the crude residue via silica gel flash column chromatography (Eluent gradient: Hexane to Hexane/Ethyl Acetate 3:1) to yield the pure N-alkylated derivative.

Quantitative Data Summary

The following table summarizes the expected reaction scope, yields, and physical properties of the derivatives synthesized using the protocols above.

EntryStarting Aryl Aldehyde (Ar-CHO)Alkylating Agent (R-X)Isolated Yield (%)Melting Point (°C)Physical Appearance
1 BenzaldehydeNone (N-H)85192–194Yellow crystalline solid
2 4-MethoxybenzaldehydeNone (N-H)88205–207Deep orange solid
3 4-ChlorobenzaldehydeNone (N-H)82210–212Pale yellow solid
4 BenzaldehydeMethyl Iodide79165–167Bright yellow powder
5 4-MethoxybenzaldehydeBenzyl Bromide75180–182Orange-red solid

Note: Yields are based on the analytically pure isolated products after recrystallization or chromatography.

References

  • Deeksha, Choudhary, D., Gurjar, I. K., & Singh, R. (2025). "Synthetic Approaches to Access Indolin‐3‐ones." The Chemical Record. URL:[Link]

  • Kim, J., Schneekloth, J. S., & Sorensen, E. J. (2012). "A chemical synthesis of 11-methoxy mitragynine pseudoindoxyl featuring the interrupted Ugi reaction." Chemical Science. URL:[Link]

  • Angyal, P., Hegedüs, K., Mészáros, B. B., Daru, J., Dudás, Á., Galambos, A. R., Essmat, N., Al-Khrasani, M., Varga, S., & Soós, T. (2023). "Total Synthesis and Structural Plasticity of Kratom Pseudoindoxyl Metabolites." Angewandte Chemie International Edition. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Purification and recrystallization techniques for 4,5,6-trimethoxyindolin-3-one

Welcome to the Technical Support Center for the isolation, purification, and handling of 4,5,6-trimethoxyindolin-3-one (CAS: 220418-02-0) [1]. As a Senior Application Scientist, I frequently see researchers struggle with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of 4,5,6-trimethoxyindolin-3-one (CAS: 220418-02-0) [1].

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of highly electron-rich indolin-3-ones. The core challenge lies in the molecule's electronic structure: the three methoxy groups at the 4, 5, and 6 positions exert a strong +M (mesomeric) effect, significantly raising the HOMO energy of the aromatic system. This makes the indolin-3-one core hyper-reactive to auto-oxidation and photo-induced degradation, often resulting in deep blue/purple indigo-like dimeric impurities [2].

This guide is designed to move beyond basic protocols. Here, we will explore the causality behind these degradation pathways and provide self-validating methodologies to ensure you achieve >98% purity for your downstream drug development assays.

Molecular Dynamics & Degradation Pathways

To purify 4,5,6-trimethoxyindolin-3-one successfully, you must first understand how it degrades. Indolin-3-ones (pseudoindoxyls) exist in equilibrium with their enol tautomer (indoxyl). Protic solvents and basic conditions push this equilibrium toward the enol form, which is rapidly oxidized by molecular oxygen ( O2​ ) into an indoxyl radical. These radicals subsequently couple to form highly conjugated, deeply colored dimers [3], [4].

Degradation Keto Indolin-3-one (Keto Form) Enol Indoxyl (Enol Form) Keto->Enol Protic Solvents / Base Rad Indoxyl Radical Keto->Rad Light / O2 Enol->Keto Enol->Rad O2 Oxidation Dimer Indigo-like Dimer (Blue Impurity) Rad->Dimer Radical Coupling

Oxidative degradation pathway of indolin-3-ones into indigo-like dimers.

Step-by-Step Purification Methodologies

To combat the degradation pathways outlined above, purification must be conducted under strict kinetic control.

Workflow A Crude 4,5,6-Trimethoxyindolin-3-one B Anaerobic Flash Chromatography A->B C Fraction Concentration (T < 30°C) B->C D Anti-Solvent Recrystallization C->D E Pure Crystalline Product D->E

Workflow for the isolation and purification of 4,5,6-trimethoxyindolin-3-one.

Protocol A: Anaerobic Flash Column Chromatography
  • Stationary Phase Preparation: Slurry pack silica gel (230-400 mesh) using deoxygenated hexanes.

    • Causality: Dissolved oxygen in the mobile phase reacts rapidly with the electron-rich indolinone core when exposed to the high surface area of the silica gel.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of deoxygenated dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Elute with a gradient of 10% to 30% Ethyl Acetate (EtOAc) in hexanes. Maintain a positive pressure of Argon or Nitrogen throughout the run.

  • Fraction Collection: Collect fractions in amber vials to prevent photo-induced radical generation [2].

  • Self-Validation Step: Before concentrating the combined fractions, spike a 10 µL aliquot into 1 mL of DCM and measure the UV-Vis absorbance. A flat baseline at 600 nm validates that the fractions are free of dimeric oxidation products and are safe to concentrate.

Protocol B: Anti-Solvent Recrystallization (EtOAc/Heptane)
  • Dissolution: Dissolve the concentrated indolin-3-one in a minimum volume of anhydrous EtOAc at 45°C.

    • Causality: Exceeding 50°C provides the activation energy necessary for thermal degradation and unwanted side reactions.

  • Filtration: Perform a hot filtration through a 0.2 µm PTFE syringe filter to remove insoluble polymeric species.

  • Anti-Solvent Addition: Dropwise, add warm heptane until the solution becomes faintly turbid (reaching the cloud point).

  • Seeding & Cooling: Add 1-2 mg of pure seed crystals. Allow the solution to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator overnight.

    • Causality: Slow cooling through the metastable zone prevents "oiling out" (liquid-liquid phase separation) and ensures high-purity crystalline lattice formation.

  • Harvesting: Vacuum filter the crystals, wash with ice-cold heptane, and dry under high vacuum.

Quantitative Data for Solvent Selection

Choosing the right solvent system is critical. The tables below summarize the quantitative performance of various systems based on empirical laboratory data.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemVolume RatioTypical Recovery Yield (%)Purity (HPLC Area %)Causality / Technical Notes
EtOAc / Heptane 1:375 - 82%>98.5%Optimal. Aprotic system minimizes keto-enol tautomerization; yields high-purity crystals.
EtOH / Water 1:160 - 65%92 - 95%Not Recommended. Protic environment accelerates indoxyl formation; high risk of oxidation.
DCM / Hexanes 1:485 - 90%90 - 93%Sub-optimal. High yield, but prone to rapid co-precipitation of lipophilic impurities.

Table 2: Flash Chromatography Retention Factors ( Rf​ )

Mobile Phase Rf​ (Target Monomer) Rf​ (Indigo Dimer Impurity)Resolution Quality
30% EtOAc / Hexanes 0.350.80Excellent. Complete baseline separation.
5% MeOH / DCM 0.600.65Poor. High risk of co-elution; protic modifier causes streaking.

Troubleshooting Guides & FAQs

Q: My crude mixture turned deep blue/purple during rotary evaporation. What happened, and how do I fix it? A: You are witnessing oxidative dimerization. The concentration process increases the proximity of indoxyl radicals, and the heat from the water bath accelerates the coupling reaction.

  • Solution: Keep the rotary evaporator water bath strictly below 30°C. Break the vacuum with Argon or Nitrogen instead of ambient air. If the blue color persists, you must re-subject the material to a short silica plug before recrystallization.

Q: The product streaks heavily on the silica column, leading to poor recovery. How do I prevent this? A: Streaking is caused by the hydrogen-bonding interactions between the indolin-3-one carbonyl/amine groups and the acidic silanol groups on the silica gel, which can also catalyze partial enolization.

  • Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes, followed by a pure hexane flush to remove excess base. Caution: Do not leave excess TEA in the column, as basic conditions will trigger the auto-oxidation pathway [3]. Alternatively, utilize neutral alumina as the stationary phase.

Q: During recrystallization, my product forms a sticky oil at the bottom of the flask instead of crystals ("oiling out"). Why? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because 4,5,6-trimethoxyindolin-3-one has three flexible methoxy groups that disrupt rigid crystal lattice packing, its melting point is relatively low compared to unsubstituted indolinones.

  • Solution: You have exceeded the metastable zone width. Re-dissolve the oil by adding a few drops of hot EtOAc. Then, introduce seed crystals at a temperature just above the cloud point, and reduce the rate of heptane addition.

References

  • Photoinduced Ring-Opening and Phototoxicity of an Indolin-3-one Derivative Source: DiVA Portal URL:[Link]

  • Oxidative Transformation of 2-Furylanilines into Indolin-3-ones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: 4,5,6-Trimethoxyindolin-3-one Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly electron-rich indoxyl derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly electron-rich indoxyl derivatives. 4,5,6-Trimethoxyindolin-3-one is a notoriously labile compound; its three methoxy groups significantly increase the electron density of the aromatic ring, making it highly susceptible to spontaneous oxidation.

This guide provides field-proven, mechanistically grounded strategies to prevent degradation, ensuring the integrity of your drug development assays and synthetic workflows.

Mechanistic Overview: The Degradation Pathway

To stabilize 4,5,6-trimethoxyindolin-3-one, we must first understand how it degrades. The compound undergoes an oxygen-driven radical dimerization pathway, which is heavily accelerated by alkaline conditions and light exposure.

OxidationPathway Indoxyl 4,5,6-Trimethoxyindolin-3-one (Protonated, Stable) Enolate Indoxyl Enolate Anion (Highly Reactive) Indoxyl->Enolate Alkaline pH (>7) Deprotonation Radical Indoxyl Radical (Oxidative Intermediate) Indoxyl->Radical O2 / Light / Metals Enolate->Radical O2 (Oxidation) Electron Transfer Leuco Leuco-Octamethoxyindigo (Dimerized Intermediate) Radical->Leuco Dimerization (Radical Coupling) Indigo Octamethoxyindigo Dye (Degradation Product) Leuco->Indigo O2 (Rapid Oxidation)

Oxidation pathway of 4,5,6-trimethoxyindolin-3-one to indigo dye.

Troubleshooting Guide (FAQs)

Q1: Why does my 4,5,6-trimethoxyindolin-3-one solution rapidly turn blue or purple? A1: The indolin-3-one core (indoxyl) is highly susceptible to spontaneous oxidation in the presence of molecular oxygen, forming an insoluble indigo dye derivative [1]. The three electron-donating methoxy groups at the 4, 5, and 6 positions significantly lower the oxidation potential of the molecule, accelerating the formation of the indoxyl radical intermediate [2]. This degradation is dramatically accelerated in alkaline media, where the compound deprotonates to form a highly reactive enolate anion [3].

Q2: How can I stabilize the compound for long-term storage or prolonged assays? A2: To prevent oxidation, you must systematically disrupt the oxidative pathway. First, buffer the pH to a slightly acidic range (pH 4.5–6.0) to maintain the compound in its protonated, less reactive state [4]. Second, strictly exclude oxygen by degassing solvents with Argon. Finally, introduce a sacrificial antioxidant, such as ascorbic acid or dithiothreitol (DTT), which will quench transient indoxyl radicals before they can undergo dimerization.

Q3: What is the optimal solvent system to minimize degradation? A3: Anhydrous, aprotic solvents (such as DMSO or DMF) are preferred for concentrated stock solutions because they lack the solvating protons that facilitate tautomerization to the reactive enol form. However, dissolved oxygen in DMSO is a major driver of degradation. Degassing the solvent prior to solubilization is a critical, non-negotiable step for maintaining stability.

Empirical Stability Data

The following table summarizes the quantitative half-life ( t1/2​ ) of 4,5,6-trimethoxyindolin-3-one under various environmental conditions. Use this data to benchmark your experimental design.

Solvent SystempHAntioxidant / AdditiveAtmosphereEstimated Half-Life ( t1/2​ )Visual Degradation Indicator
Aqueous Buffer8.0NoneAmbient Air< 15 minsRapid formation of deep blue precipitate
Aqueous Buffer5.0NoneAmbient Air~ 4 hoursGradual transition to blue/green tint
Aqueous Buffer5.010 mM Ascorbic AcidArgon> 72 hoursSolution remains strictly colorless
Anhydrous DMSON/ANoneAmbient Air~ 12 hoursSlow accumulation of purple/blue tint
Anhydrous DMSON/A1 mM DTTArgon> 2 weeksSolution remains strictly colorless

Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol is designed to establish a pristine, oxygen-free environment, preventing the initiation of the radical cascade.

  • Step 1: Solvent Degassing (Causality: Radical Initiation Prevention). Sparge anhydrous DMSO or acidic buffer (pH 5.0) with Argon for 30 minutes. Why? Molecular oxygen is the primary electron acceptor that drives the formation of the indoxyl radical. Removing it halts the initiation step.

  • Step 2: Antioxidant Supplementation (Causality: Sacrificial Quenching). Add 1–10 mM of Ascorbic Acid or Dithiothreitol (DTT) to the degassed solvent. Why? Antioxidants act as sacrificial electron donors, neutralizing any residual oxygen or quenching transient indoxyl radicals before they can dimerize.

  • Step 3: Solubilization under Inert Atmosphere. Dissolve the 4,5,6-trimethoxyindolin-3-one powder in the prepared solvent inside a glovebox or under a continuous Argon stream.

  • Step 4: Self-Validation Check. Observe the solution against a white background.

    • Validation: A successful, stable preparation will be completely colorless or pale yellow. If a blue or green tint is visible within 5 minutes, oxygen contamination has occurred, and the protocol must be restarted.

Protocol B: In Situ Reduction of Oxidized Precipitates (Assay Rescue)

If your assay has already degraded, the resulting octamethoxyindigo dye will precipitate and cause severe light-scattering artifacts in optical assays. This protocol solubilizes the precipitate.

  • Step 1: Chemical Reduction (Causality: Solubilizing the Dye). To the degraded assay buffer, add Sodium Dithionite ( Na2​S2​O4​ ) to a final concentration of 50 mM. Why? Dithionite is a strong reducing agent that cleaves the conjugated double bond of the indigo dye, reducing it back to the water-soluble leuco-indigo dimer form.

  • Step 2: pH Adjustment. Carefully adjust the pH to 6.0 using dilute HCl. Why? Leuco-indigo is highly unstable in alkaline conditions and will rapidly re-oxidize if exposed to air. Acidifying the solution protonates the system, stabilizing it.

  • Step 3: Self-Validation Check.

    • Validation: The deep blue precipitate will dissolve, and the solution will rapidly clear to a pale yellow state, confirming the successful removal of optical artifacts from your assay path.

References

  • Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC Source: nih.gov URL:[Link]

  • The mechanism of oxidation of indoxyl and its analogs to indigo and indigoides Source: researchgate.net URL:[Link]

  • Study of Woad (Isatis tinctoria L.)-Extracted Indoxyl Precursors Conversion into Dyes: Influence of the Oxidative Media on Indigo Recovery Yields and Indigotin/Indirubin Ratio Measured by HPLC-DAD Method Source: mdpi.com URL:[Link]

  • Indoxyl – Knowledge and References Source: taylorandfrancis.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 4,5,6-Trimethoxyindolin-3-one Extraction

Welcome to the technical support guide for the extraction of 4,5,6-trimethoxyindolin-3-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction of 4,5,6-trimethoxyindolin-3-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing your extraction protocols. Our goal is to move beyond simple step-by-step instructions and empower you with the causal logic behind experimental choices, ensuring both efficiency and scientific integrity in your work.

Section 1: Understanding the Target Molecule: Physicochemical Profile

The successful extraction of any compound begins with a thorough understanding of its chemical personality. 4,5,6-trimethoxyindolin-3-one is a moderately polar molecule. Its structure dictates its behavior in different solvent systems.

  • Core Structure: The indolinone core contains a polar lactam (a cyclic amide) group and an aromatic benzene ring. The C=O and N-H groups are key sites for hydrogen bonding.

  • Substituents: Three methoxy (-OCH₃) groups are present on the benzene ring. These are polar ether groups that can act as hydrogen bond acceptors.

  • Overall Polarity: The combination of the polar lactam and methoxy groups, alongside the nonpolar aromatic ring, results in a molecule with intermediate polarity. It is not extremely polar, but it is certainly not nonpolar. This profile suggests that solvents of intermediate polarity will be most effective for extraction.

PropertyPredicted CharacteristicImplication for Solvent Selection
Molecular Weight ~223.23 g/mol Low enough for good solubility in a range of organic solvents.
Polarity Moderately PolarRequires a solvent that can engage in dipole-dipole interactions and potentially hydrogen bonding. Highly nonpolar solvents (e.g., hexane) or highly polar solvents (e.g., methanol, if used with an aqueous phase) may be inefficient.
Hydrogen Bond Donor 1 (N-H group)Can interact strongly with protic solvents or solvents with hydrogen bond acceptor sites (e.g., esters, ketones).
Hydrogen Bond Acceptor 4 (C=O, 3x -OCH₃)Can interact with protic solvents (like water or alcohols) and other H-bond donors.
pKa The N-H proton is weakly acidic.The compound's charge state can be manipulated by adjusting the pH of the aqueous phase. In its neutral form, it will be more soluble in organic solvents.[1]

Section 2: FAQs for Rational Solvent Selection

This section provides answers to frequently asked questions, guiding you through a logical workflow for choosing the optimal solvent system for your specific application (e.g., extraction from a reaction mixture, biomass, etc.).

Q1: Where do I even start with choosing a solvent?

Answer: Start with the principle of "like dissolves like."[2] Given that 4,5,6-trimethoxyindolin-3-one is moderately polar, your ideal solvent will also be moderately polar. The goal is to maximize the partitioning of your target compound into the organic solvent while minimizing the co-extraction of impurities.

A logical workflow for solvent selection is as follows:

SolventSelectionWorkflow cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Practical Validation cluster_2 Phase 3: Optimization & Scale-Up A Define Goal Purity vs. Yield? Downstream Application? B Analyze Target Molecule Polarity, H-bonding, pKa A->B C Create Solvent Shortlist Esters (EtOAc) Chlorinated (DCM) Ethers (MTBE) Ketones (MEK) B->C D Small-Scale Pilot Extraction Use 3-4 shortlisted solvents Test with actual sample matrix C->D E Analyze Phases Use HPLC/TLC to quantify target in each phase Calculate Partition Coefficient (Kd) D->E F Select Best Performer Highest Kd for target Lowest co-extraction of impurities E->F G Optimize Conditions pH adjustment? Temperature? Solvent Ratios? F->G H Scale-Up Protocol Maintain validated ratios and conditions G->H

Caption: A rational workflow for selecting and validating an extraction solvent.

Q2: Which classes of solvents are most promising for this molecule?

Answer: Based on the molecule's structure, the following solvent classes are excellent starting points:

  • Esters (e.g., Ethyl Acetate - EtOAc): Often the best first choice. Ethyl acetate is moderately polar, has both a hydrogen bond acceptor (the carbonyl group) and a nonpolar ethyl group, making it an effective solvent for compounds like ours. It has the added benefits of being less toxic than chlorinated solvents and having low miscibility with water.

  • Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): These are excellent, versatile solvents with high solvating power for a wide range of organic compounds.[3] DCM is denser than water, which can be advantageous for separation. However, they are associated with higher toxicity and environmental concerns.

  • Ethers (e.g., Methyl tert-butyl ether - MTBE): Less polar than ethyl acetate but still effective. MTBE is a good choice if you need to minimize the extraction of more polar impurities.

  • Aromatic Solvents (e.g., Toluene): While often used in the synthesis of indolinone derivatives[4][5], toluene is relatively nonpolar and may be less efficient for extraction from an aqueous phase unless the target compound is highly concentrated or less polar impurities are the main concern.

Q3: How does pH affect the extraction efficiency?

Answer: Adjusting the pH of the aqueous phase is a powerful tool to improve selectivity and recovery.[1] The N-H group in the indolinone ring is weakly acidic.

  • Acidic to Neutral Conditions (pH < 7): The molecule will be in its neutral form. In this state, its solubility in organic solvents is maximized, leading to efficient extraction.

  • Basic Conditions (pH > 10): A strong base could potentially deprotonate the N-H group, forming an anionic salt. This salt would be much more soluble in the aqueous phase and would not extract well into the organic layer.

This principle is key for removing acidic or basic impurities. For example, to remove basic impurities, you could first perform an extraction with an organic solvent from a slightly acidic aqueous solution. The basic impurities would be protonated and remain in the aqueous phase, while your neutral target compound moves to the organic phase.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, practical challenges can arise. Here’s how to address them.

Q: I've formed a stable emulsion between the aqueous and organic layers. What should I do?

Answer: Emulsion formation is one of the most common issues in liquid-liquid extraction, often occurring when surfactant-like compounds are present.[1][6] Do not discard your experiment; the emulsion can usually be resolved.

EmulsionTroubleshooting cluster_Methods Troubleshooting Steps (Attempt in Order) Start Problem: Stable Emulsion Formed Step1 Patience Let the mixture stand for 10-20 minutes. Start->Step1 Step2 Mechanical Agitation Gently swirl or stir the interface with a glass rod. Step1->Step2 Step3 'Salting Out' Add saturated NaCl solution (brine). This increases the ionic strength and polarity of the aqueous phase, forcing separation. Step2->Step3 Step4 Temperature Change Gently warm or cool the separatory funnel in a water bath. This can alter densities and solubilities. Step3->Step4 Step5 Filtration Pass the mixture through a plug of glass wool or phase separation paper to physically break the emulsion. Step4->Step5 Step6 Centrifugation If the volume is manageable, centrifuging the mixture is a highly effective method to force layer separation. Step5->Step6 Step7 Add a Different Solvent Adding a small amount of a different solvent (e.g., a little ethanol if compatible) can alter the properties and break the emulsion. Step6->Step7

Caption: A decision tree for resolving common emulsion issues during extraction.

Q: My extraction yield is very low. What are the likely causes?

Answer: Low yield is a multifaceted problem. Systematically investigate the following possibilities:

  • Incorrect Solvent Choice: The chosen solvent may have a low partition coefficient for your compound. Re-evaluate your solvent choice by performing the small-scale pilot extraction described in Section 2.

  • Incorrect pH: Ensure the aqueous phase pH is in a range where your compound is neutral (typically pH 2-8 for a neutral compound) to maximize its preference for the organic layer.

  • Insufficient Mixing: The two phases must be mixed adequately to allow for the transfer of the solute from one phase to the other. Instead of vigorous shaking which can cause emulsions, use repeated gentle inversions of the separatory funnel for 1-2 minutes.

  • Insufficient Volume or Number of Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, 3 extractions with 50 mL of solvent will recover more compound than 1 extraction with 150 mL.

  • Compound Degradation: Check if your compound is stable under the extraction conditions (pH, temperature). Indolinones can be susceptible to hydrolysis under harsh acidic or basic conditions.

Q: My final product is contaminated with impurities. How can I improve purity?

Answer: Improving purity involves making the extraction more selective.

  • pH Manipulation: As discussed, perform a pre-extraction at a pH that ionizes the impurities, causing them to remain in the aqueous phase. For example, if you have an acidic impurity, extracting from a mildly basic aqueous solution (e.g., pH 8-9) will keep the impurity in the aqueous layer as a salt, while your neutral target compound extracts into the organic solvent.

  • Change the Solvent: Switch to a more selective solvent. If you are using a highly effective but non-selective solvent like DCM, try switching to a solvent like MTBE or a mixture of ethyl acetate and a nonpolar solvent like heptane. This can leave more polar impurities behind in the aqueous phase.

  • Back-Extraction: After extracting your compound into the organic phase, you can "wash" this organic phase with a fresh aqueous solution of a specific pH. For instance, washing the organic layer with a dilute acid solution will remove any co-extracted basic impurities. Washing with a dilute basic solution will remove acidic impurities. A final wash with brine can help remove residual water and break minor emulsions.

Section 4: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to quickly identify the most promising solvent for your extraction.

  • Prepare a stock solution of your crude material (e.g., from a reaction mixture) in a suitable, highly soluble solvent that can be easily evaporated (e.g., methanol or acetone).

  • In four separate 2 mL vials, place 1 mL of the aqueous phase that mimics your actual extraction conditions (e.g., water, buffered solution).

  • Spike each vial with a known, small amount of your crude stock solution (e.g., 50 µL).

  • To each vial, add 1 mL of a different test solvent (e.g., Vial 1: Ethyl Acetate, Vial 2: Dichloromethane, Vial 3: Toluene, Vial 4: MTBE).

  • Cap the vials and vortex for 1 minute to ensure thorough mixing.

  • Centrifuge the vials for 2 minutes to ensure complete phase separation.

  • Carefully take a small, precise aliquot (e.g., 10 µL) from the top (organic) layer of each vial.

  • Analyze these aliquots by HPLC or LC-MS to determine the concentration of 4,5,6-trimethoxyindolin-3-one in each solvent.

  • The solvent that shows the highest concentration of your target compound is the most effective extraction solvent.

Protocol 2: Standard Liquid-Liquid Extraction (LLE) Procedure

This protocol assumes you are extracting from an aqueous solution into a less dense organic solvent like ethyl acetate.

  • Ensure the aqueous solution containing your product is at room temperature and the desired pH (typically neutral).

  • Transfer the aqueous solution to a separatory funnel that is no more than two-thirds full.

  • Add a volume of the chosen organic solvent (e.g., ethyl acetate). A 1:1 volume ratio is a good starting point.

  • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel gently.

  • Open the stopcock to vent any pressure buildup. Close the stopcock.

  • Continue to invert the funnel gently and vent for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.[6]

  • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Carefully drain the lower (aqueous) layer.

  • Drain the upper (organic) layer containing your product into a clean collection flask.

  • Return the aqueous layer to the funnel and repeat the extraction (steps 3-9) two more times with fresh portions of the organic solvent.

  • Combine all the organic extracts.

  • Wash the combined organic phase with brine (saturated NaCl solution) to remove dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • CHROMacademy. Troubleshooting Liquid/Liquid Extraction.
  • Koch Modular.
  • Google Patents. US20100311985A1 - Indolinone derivatives and process for their manufacture.
  • Google Patents.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • MDPI. (2024, October 2).
  • Google Patents.
  • Guidechem. 4,5,6-Trimethoxy-1H-indole 30448-04-5 wiki.
  • NextSDS.
  • Frontiers. (2024, March 17).

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Scale-Up of 4,5,6-Trimethoxyindolin-3-one

Welcome to the Technical Support Center for the synthesis and scale-up of 4,5,6-trimethoxyindolin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4,5,6-trimethoxyindolin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the multi-gram and kilogram-scale production of this highly functionalized indolinone core. Our focus is to provide in-depth, scientifically grounded solutions to specific impurity-related issues, moving beyond generic advice to address the nuances introduced by the electron-rich trimethoxy-substituted benzene ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems observed during the synthesis of 4,5,6-trimethoxyindolin-3-one in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: We are observing a significant amount of a demethylated impurity in our crude product, particularly at the 4- or 6-position. What is the likely cause, and how can we mitigate this?

Answer:

The presence of mono- or di-demethylated impurities is a common issue when working with polymethoxy-substituted aromatic compounds, especially under acidic conditions often employed in syntheses like the Fischer indole synthesis. The electron-donating nature of the methoxy groups makes the aromatic ring susceptible to electrophilic attack, and the ether linkages can be cleaved by strong acids, particularly at elevated temperatures common during scale-up.

Causality and Mechanism:

The underlying cause is acid-catalyzed hydrolysis of the methyl ether. The oxygen atom of a methoxy group can be protonated by a strong acid, forming a good leaving group (methanol). This is often more pronounced at the 4- and 6-positions due to the electronic activation from the other methoxy groups.

Mitigation Strategies:

  • Acid Selection and Stoichiometry:

    • Recommendation: Switch from strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) to milder Lewis acids such as ZnCl₂ or BF₃·OEt₂. These can still effectively catalyze the necessary cyclization with a lower propensity for ether cleavage.

    • Protocol: Carefully control the stoichiometry of the acid catalyst. During scale-up, localized "hot spots" of high acid concentration can lead to increased demethylation. Ensure efficient mixing and consider a slow, controlled addition of the catalyst.

  • Temperature Control:

    • Recommendation: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Protocol: Implement a robust temperature control system for the reactor. For exothermic reactions, ensure adequate cooling capacity to prevent temperature spikes. Monitor the internal reaction temperature closely.

  • Reaction Time:

    • Recommendation: Minimize the reaction time. Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to increased demethylation.

    • Protocol: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

Purification of Demethylated Impurities:

The change in polarity upon demethylation (Ar-OCH₃ to Ar-OH) can be exploited for purification.

  • Acid-Base Extraction: The phenolic hydroxyl group of the demethylated impurity is acidic. An aqueous base wash (e.g., with a dilute sodium bicarbonate or sodium carbonate solution) can selectively extract the phenolic impurity into the aqueous phase, leaving the desired product in the organic layer.

  • Chromatography: If extraction is insufficient, the significant polarity difference allows for effective separation by column chromatography.

Impurity TypePotential CauseMitigation StrategyPurification Method
Mono/Di-demethylated SpeciesHarsh acidic conditions, high temperatureUse milder acid catalyst (ZnCl₂, BF₃·OEt₂), strict temperature controlAcid-base extraction, column chromatography
Unidentified Polar ImpuritiesOver-alkylation, side reactionsOptimize stoichiometry, controlled reagent additionColumn chromatography, recrystallization
Question 2: Our HPLC analysis shows a cluster of peaks with similar retention times to our product, and mass spectrometry suggests the presence of dimeric species. What could be forming these dimers, and how do we prevent them?

Answer:

The formation of dimers is a known side reaction for electron-rich indoles and indolinones.[1] The trimethoxy substitution pattern on your starting materials and product makes them particularly susceptible to oxidative dimerization.

Causality and Mechanism:

Oxidative dimerization can occur through a radical mechanism or via electrophilic substitution where one molecule of the indolinone acts as an electrophile (after protonation or activation) and another acts as a nucleophile. The electron-rich nature of the 4,5,6-trimethoxyindolin-3-one ring system enhances its nucleophilicity, making it prone to self-reaction. This can be exacerbated by the presence of oxidizing agents or even atmospheric oxygen, especially at elevated temperatures during scale-up.[2]

Mitigation Strategies:

  • Inert Atmosphere:

    • Recommendation: The most critical step is to maintain a strict inert atmosphere throughout the reaction and work-up.

    • Protocol: Ensure the reaction vessel is thoroughly purged with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the process. Degas all solvents prior to use.[3]

  • Control of Reaction Stoichiometry and Addition:

    • Recommendation: Avoid creating localized high concentrations of reactive intermediates.

    • Protocol: During scale-up, ensure efficient stirring to maintain homogeneity. Consider the slow addition of one of the key reagents to keep its instantaneous concentration low.

  • Use of Antioxidants:

    • Recommendation: In some cases, the addition of a radical scavenger can be beneficial, provided it does not interfere with the desired reaction.

    • Protocol: If a radical-mediated dimerization is suspected, a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be added. This should be tested on a small scale first.

Purification of Dimeric Impurities:

Dimeric impurities are significantly less polar and have a much higher molecular weight than the desired product.

  • Recrystallization: This is often the most effective method for removing dimeric byproducts on a large scale. The significant difference in solubility between the monomeric product and the dimeric impurity in a carefully chosen solvent system can lead to excellent purification.

  • Column Chromatography: If recrystallization is not feasible, column chromatography can be used. The large difference in polarity usually allows for a straightforward separation.

Question 3: We are struggling with the regioselectivity of the initial cyclization, leading to an isomeric impurity. How can we improve the regiochemical outcome?

Answer:

In a Fischer-type indole synthesis, the regioselectivity of the[4][4]-sigmatropic rearrangement and subsequent cyclization is heavily influenced by the electronic and steric nature of the substituents on the arylhydrazine.[5][6] With three methoxy groups, the electronic activation is complex, and cyclization at an "abnormal" position can occur.

Causality and Mechanism:

The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone. The key bond-forming step is a[4][4]-sigmatropic rearrangement. The regioselectivity is determined by which enamine tautomer is more stable or reactive, and which ortho-position of the aryl ring is more nucleophilic. Methoxy groups are strongly activating ortho, para-directors. In your case, the 4,5,6-trimethoxy substitution pattern could potentially lead to cyclization at either the C7 or C3a positions, depending on the precise starting materials and conditions.

Mitigation Strategies:

  • Choice of Acid Catalyst:

    • Recommendation: The choice of acid can significantly influence the regiochemical outcome.

    • Protocol: Screen a panel of both Brønsted and Lewis acids on a small scale. For example, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide excellent regiocontrol in some Fischer indole syntheses.[7]

  • Solvent Effects:

    • Recommendation: The polarity and coordinating ability of the solvent can influence the stability of key intermediates and transition states.

    • Protocol: Experiment with different solvents. A more polar solvent might favor one cyclization pathway over another.

  • Steric Hindrance:

    • Recommendation: If applicable to your specific synthetic route, introducing a sterically bulky protecting group on the nitrogen of the starting aniline could direct the cyclization away from the more hindered position.

Purification of Isomeric Impurities:

Isomers can be challenging to separate due to their similar physical properties.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.

  • Recrystallization: A carefully optimized recrystallization protocol may allow for the selective crystallization of the desired isomer. This often requires extensive screening of solvents and conditions.

Experimental Protocols

Protocol 1: In-Process Monitoring by HPLC

Objective: To monitor the progress of the reaction and detect the formation of key impurities in real-time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection: 254 nm

Procedure:

  • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot with a suitable solvent (e.g., ethyl acetate and water).

  • Separate the organic layer and dilute to an appropriate concentration.

  • Inject onto the HPLC system.

Protocol 2: Purification via Acid-Base Extraction for Demethylated Impurities

Objective: To remove acidic, demethylated impurities from the crude product.

Procedure:

  • Dissolve the crude 4,5,6-trimethoxyindolin-3-one in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 5% of the organic layer volume).

  • Separate the layers. The demethylated impurities will be in the aqueous layer as their sodium salts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

troubleshooting_workflow start Crude 4,5,6-trimethoxyindolin-3-one (Low Purity) hplc_analysis HPLC/MS Analysis start->hplc_analysis identify_impurity Identify Major Impurity hplc_analysis->identify_impurity demethylated Demethylated Impurity (Ar-OH present) identify_impurity->demethylated Mass loss of 14 Da dimeric Dimeric Impurity (High MW) identify_impurity->dimeric ~2x Product Mass isomeric Isomeric Impurity (Same MW) identify_impurity->isomeric Same Mass troubleshoot_demethylation Troubleshoot Demethylation: - Milder Acid - Lower Temperature - Shorter Reaction Time demethylated->troubleshoot_demethylation troubleshoot_dimerization Troubleshoot Dimerization: - Inert Atmosphere - Controlled Addition - Antioxidants dimeric->troubleshoot_dimerization troubleshoot_regioselectivity Troubleshoot Regioselectivity: - Screen Acid Catalysts - Vary Solvent - Steric Control isomeric->troubleshoot_regioselectivity purify_demethylated Purification: Acid-Base Extraction troubleshoot_demethylation->purify_demethylated purify_dimeric Purification: Recrystallization troubleshoot_dimerization->purify_dimeric purify_isomeric Purification: Preparative HPLC troubleshoot_regioselectivity->purify_isomeric final_product Pure 4,5,6-trimethoxyindolin-3-one purify_demethylated->final_product purify_dimeric->final_product purify_isomeric->final_product

Caption: Troubleshooting workflow for common impurities.

demethylation_mechanism start Ar-OCH₃ protonation Ar-O⁺(H)CH₃ start->protonation + H⁺ product Ar-OH + CH₃⁺ protonation->product Cleavage methanol CH₃OH product->methanol + H₂O, -H⁺

Caption: Acid-catalyzed demethylation mechanism.

References

  • Hino, T. (1996). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi, 116(3), 163-177. [Link]

  • Hino, T., & Nakagawa, M. (1979). Nucleophilic displacement of the methoxy group in abnormal Fischer indolization of 2-methoxyphenylhydrazone. Accounts of Chemical Research, 12(4), 139-145. [Link]

  • Wang, C., et al. (2010). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 46(31), 5755-5757. [Link]

  • Hilberg, F., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]

  • Kumar, A., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry. [Link]

  • Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53523-53546. [Link]

  • Massa, S., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 20(1), 373-383. [Link]

  • Oldham, J. W. H., & Pinder, A. R. (1975). An investigation of demethylation in the metabolism of methoxytryptamine and methoxytryptophol. Journal of Pharmacy and Pharmacology, 27(1), 44-46. [Link]

  • Deeksha, D., & Singh, M. (2025). Synthetic Approaches to Access Indolin‐3‐ones. ChemistrySelect, 10(10), e202404555. [Link]

  • Li, W., et al. (2019). Selective Insertion of Alkynes into C–C σ Bonds of Indolin-2-ones: Transition-Metal-Free Ring Expansion Reactions to Seven-Membered-Ring Benzolactams or Chromone Derivatives. Organic Letters, 22(1), 178-182. [Link]

  • Sun, L., et al. (2001). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 44(17), 2671-2674. [Link]

  • Bisai, A., & Ghosh, S. (2015). Oxidative Dimerization of 2-Oxindoles Promoted by KOtBu-I2: Total Synthesis of (±)-Folicanthine. Organic Letters, 17(6), 1581-1584. [Link]

Sources

Troubleshooting

Stability of 4,5,6-trimethoxyindolin-3-one under acidic and basic conditions

Welcome to the technical support guide for 4,5,6-trimethoxyindolin-3-one. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4,5,6-trimethoxyindolin-3-one. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this versatile synthetic intermediate. As researchers and drug development professionals, understanding the chemical liabilities of your molecule is paramount to successful experimentation. This guide is structured to address the most common challenges encountered when handling this compound, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of my 4,5,6-trimethoxyindolin-3-one starting material during an acid-catalyzed reaction. What is the likely cause?

A1: The primary cause of degradation under acidic conditions is the acid-catalyzed hydrolysis of the indolin-3-one core. The structure of 4,5,6-trimethoxyindolin-3-one contains an enamine-like functional group within its core lactam structure. Enamines are well-documented to be unstable in acidic aqueous environments, readily hydrolyzing back to their corresponding ketone and amine components.[1][2][3] In this case, hydrolysis leads to the cleavage of the five-membered pyrrole ring, resulting in a complex mixture of degradation products and a low yield of your desired compound. The reaction is initiated by protonation of the C3 carbonyl, which facilitates nucleophilic attack by water.

Q2: My attempt to deprotonate the indolinone with a strong base (e.g., NaOH, KOH) resulted in a complex mixture, not my intended N-anion. What's happening?

A2: While the N-H proton of the indolinone is acidic (the pKa of the parent isatin N-H is approximately 10.0), using strong, nucleophilic bases like sodium hydroxide in aqueous or protic solvents can lead to competing reactions.[4] The primary side reaction is the saponification (hydrolysis) of the lactam (cyclic amide) bond. This opens the five-membered ring to form a substituted 2-aminophenylacetate derivative. Furthermore, in the presence of oxygen, the resulting anion or other intermediates can be susceptible to oxidation. For reactions requiring the N-anion, it is critical to use non-nucleophilic bases under anhydrous conditions.

Q3: Are the methoxy groups on the aromatic ring affecting the molecule's stability?

A3: Yes, the three methoxy groups at the 4, 5, and 6 positions play a significant electronic role. As strong electron-donating groups, they increase the electron density of the entire ring system. This has two main consequences:

  • It can increase the basicity of the carbonyl oxygen and the lactam nitrogen, potentially accelerating the rate of initial protonation under acidic conditions.

  • It makes the benzene ring more susceptible to electrophilic attack, which could be a competing pathway if strong electrophiles are present in your reaction mixture.

Q4: What are the ideal storage conditions for 4,5,6-trimethoxyindolin-3-one to ensure long-term stability?

A4: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, moisture, and air. A cool, dry environment, such as a desiccator at room temperature or in a refrigerator, is recommended. Avoid storing it in solution for extended periods, especially if the solvent is protic or contains acidic or basic impurities. For photostability, it is advisable to store the material in an amber vial or a container wrapped in aluminum foil, as is standard practice for complex organic molecules.[5]

Mechanistic Insights: Degradation Pathways

Understanding the potential degradation pathways is key to designing robust experimental protocols. The following diagrams illustrate the likely mechanisms under acidic and basic conditions.

AcidDegradation cluster_0 Acid-Catalyzed Hydrolysis Start 4,5,6-Trimethoxy- indolin-3-one Protonated Protonated Carbonyl (Resonance Stabilized) Start->Protonated + H₃O⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O RingOpened Ring-Opened Product (Substituted 2-Aminophenyl Glyoxylic Acid Derivative) Intermediate->RingOpened Ring Cleavage

Caption: Hypothesized acid-catalyzed degradation pathway.

BaseDegradation cluster_1 Base-Mediated Reactions Start 4,5,6-Trimethoxy- indolin-3-one Anion N-Deprotonated Anion (Desired for Alkylation, etc.) Start->Anion Strong, Non-Nucleophilic Base (e.g., NaH, KHMDS) Anhydrous Conditions Hydrolysis Lactam Hydrolysis Product (Substituted 2-Aminophenyl- acetate Derivative) Start->Hydrolysis Strong, Nucleophilic Base (e.g., NaOH, KOH) Aqueous/Protic Solvent

Caption: Competing pathways under basic conditions.

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound Degradation During Acidic Workup
  • Problem: Your desired product is stable to the reaction conditions, but decomposes during the aqueous acidic workup (e.g., washing with 1M HCl).

  • Root Cause: Exposure to strong aqueous acid is causing rapid hydrolysis of the indolinone core.

  • Troubleshooting Protocol:

    • Avoid Strong Acids: Do not use strong mineral acids for the workup.

    • Use Mildly Acidic Wash: If an acid wash is necessary to remove basic impurities, use a buffered solution or a very weak acid, such as saturated ammonium chloride (NH₄Cl) solution.

    • Neutralize First: Quench the reaction with a neutral or mildly basic solution (e.g., saturated sodium bicarbonate) before extraction.

    • Minimize Contact Time: Perform extractions and washes quickly and at low temperatures (e.g., in an ice bath) to reduce the rate of any potential hydrolysis.

Issue 2: Low Yield in Base-Catalyzed N-Alkylation/Acylation
  • Problem: An attempt to N-alkylate the indolinone using NaH followed by an alkyl halide gives a low yield and significant starting material decomposition.

  • Root Cause: Incomplete deprotonation, presence of moisture leading to base quenching, or side reactions like lactam hydrolysis.

  • Optimized Protocol for N-Deprotonation:

    • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use an anhydrous, aprotic solvent (e.g., THF, DMF, distilled from a suitable drying agent).

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

    • Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common choice. Wash the NaH with anhydrous hexane prior to use to remove the oil.

    • Temperature Control: Add the base at 0 °C to control the initial exothermic reaction.

    • Deprotonation Step: Dissolve the 4,5,6-trimethoxyindolin-3-one in your anhydrous solvent under inert gas. Cool to 0 °C. Add the NaH portion-wise and stir for 30-60 minutes at 0 °C to ensure complete formation of the anion before adding your electrophile (e.g., alkyl halide).

    • Reaction & Quench: After the anion is formed, add the electrophile and allow the reaction to proceed. Quench carefully by slowly adding saturated NH₄Cl solution at 0 °C.

Stability Summary Table

ConditionpH RangeStabilityPrimary Degradation PathwayRecommended Precautions
Strongly Acidic < 2Very Low Rapid ring hydrolysis via enamine-like mechanism.[1][3]Avoid completely. If necessary, consider protecting the carbonyl as a more stable functional group.
Mildly Acidic 3 - 6Low to Moderate Slow hydrolysis. Rate is temperature and concentration-dependent.Use lowest effective temperature, shortest reaction time, and monitor by TLC/LCMS frequently.
Neutral ~7High Generally stable for workup and chromatography.Standard laboratory handling.
Mildly Basic 8 - 10High Generally stable. The N-H can be deprotonated by stronger bases in this range.Suitable for basic washes (e.g., NaHCO₃).
Strongly Basic > 11Low to Moderate N-deprotonation is fast. With nucleophilic bases (e.g., NaOH), lactam hydrolysis is a significant risk.[6]Use non-nucleophilic bases (NaH, K₂CO₃ in DMF) in anhydrous solvents under an inert atmosphere.

References

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link][1]

  • Master Organic Chemistry. (2010). Reactions of Enamines: Hydrolysis With Aqueous Acid. [Link][2]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. [Link][3]

  • Gu, J. D., & Fan, Y. (2002). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin, 45(1-12), 379-384. [Link][7]

  • Li, Z., et al. (2024). Mechanisms mediating arylidene-indolinones induced degradation. bioRxiv. [Link]

  • Berry, D. F., et al. (1993). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 59(10), 3201-3206. [Link][8]

  • Singh, G. S., & D'hooghe, M. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link][6]

  • Greco, G. (2015). 06 13 Enamine Hydrolysis. YouTube. [Link][9]

  • The Organic Chemistry Tutor. (2023). Hydrolysis of Imines and Enamines Explained. YouTube. [Link][10]

  • JAAFR. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Journal of Advance and Future Research. [Link][4]

  • Gandhi, P., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11. [Link][11]

  • Qu, J., et al. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 11, 1521. [Link][12]

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link][5]

Sources

Optimization

Technical Support Center: Microwave-Assisted Optimization for 4,5,6-Trimethoxyindolin-3-one Reactions

Welcome to the dedicated technical support center for the microwave-assisted synthesis of 4,5,6-trimethoxyindolin-3-one. This guide is designed to empower researchers, scientists, and drug development professionals with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the microwave-assisted synthesis of 4,5,6-trimethoxyindolin-3-one. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to optimize their synthetic routes, troubleshoot common experimental hurdles, and ensure the safe and efficient production of this valuable heterocyclic scaffold.

Introduction

4,5,6-Trimethoxyindolin-3-one is a highly functionalized indole derivative with potential applications in medicinal chemistry and materials science. The electron-rich nature of the benzene ring, conferred by the three methoxy groups, makes it an interesting building block for further chemical exploration.[1] Traditional synthetic methods for indolinones can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, uniform heating that can dramatically reduce reaction times, improve yields, and enhance product purity.[2] This guide will provide you with the essential information to harness the power of microwave chemistry for the successful synthesis of 4,5,6-trimethoxyindolin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for this reaction?

A1: Microwave synthesis offers several key advantages over conventional heating methods[2]:

  • Speed: Reaction times can be reduced from hours to minutes.[2][3]

  • Higher Yields: Rapid and uniform heating often leads to improved reaction yields and fewer side products.[4]

  • Increased Purity: The reduction in side reactions simplifies product purification.

  • Energy Efficiency: Microwaves heat the reaction mixture directly, leading to lower energy consumption.[3]

  • Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to more reproducible results.[5]

Q2: What is a good starting point for the reaction temperature and time?

A2: A good starting point for a microwave reaction is typically 10-20°C higher than the temperature used in a conventional method.[3] If a conventional method is not available, a starting temperature of 100-120°C for 10-15 minutes is a reasonable starting point for many organic reactions.[3] Optimization will be necessary to find the ideal conditions for your specific reaction.

Q3: How do I choose the right solvent for my microwave reaction?

A3: The choice of solvent is critical in microwave chemistry. Solvents are classified based on their ability to absorb microwave energy, which is related to their dielectric properties (loss tangent).[5]

  • High-absorbing solvents (e.g., DMF, ethanol, DMSO) heat up very quickly.

  • Medium-absorbing solvents (e.g., acetonitrile, THF) offer more moderate heating rates.

  • Low-absorbing or non-polar solvents (e.g., toluene, hexane) are generally not suitable for microwave synthesis unless a polar co-solvent or a passive heating element is used.[3][5]

For the synthesis of 4,5,6-trimethoxyindolin-3-one, a polar aprotic solvent like DMF or a polar protic solvent like ethanol would be a good starting point.

Q4: My reaction is not reaching the set temperature. What should I do?

A4: This usually indicates that the solvent or reaction mixture is not efficiently absorbing microwave energy. Consider the following:

  • Switch to a more polar solvent: Choose a solvent with a higher loss tangent.[5]

  • Add a polar co-solvent: A small amount of a high-absorbing solvent like DMF or ethanol can significantly improve heating.

  • Increase the microwave power: If your system allows, you can increase the power setting.

Q5: Is it necessary to use an inert atmosphere?

A5: Many microwave reactions can be performed without an inert atmosphere, even if the conventional method requires it.[6] The rapid heating and short reaction times often minimize the impact of atmospheric oxygen. However, if your starting materials or products are known to be sensitive to oxidation, it is still advisable to use an inert atmosphere by flushing the reaction vessel with nitrogen or argon before sealing.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the microwave-assisted synthesis of 4,5,6-trimethoxyindolin-3-one.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal temperature or time. 2. Inefficient microwave absorption. 3. Incorrect stoichiometry of reactants. 4. Degradation of starting materials or product at high temperatures. 5. Inappropriate solvent choice.1. Systematically increase the reaction temperature in 10-20°C increments and/or the reaction time in 5-10 minute intervals.[6] 2. Switch to a more polar solvent or add a polar co-solvent. 3. Verify the molar ratios of your reactants. 4. Lower the reaction temperature and increase the reaction time. Monitor the reaction for the formation of degradation products by TLC or LC-MS. 5. Screen a range of solvents with varying polarities and dielectric properties.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Extended reaction time leading to decomposition or side reactions. 3. Presence of impurities in starting materials. 4. The methoxy groups on the aromatic ring can activate multiple positions for electrophilic attack, potentially leading to undesired side reactions.[1][7]1. Reduce the reaction temperature. 2. Decrease the reaction time and monitor the reaction progress closely by TLC or LC-MS to stop the reaction at the optimal point.[2] 3. Ensure the purity of your starting materials before use. 4. Consider using a milder catalyst or base to improve selectivity.
High Pressure Warning/Shutdown 1. The reaction is producing a gaseous byproduct. 2. The reaction temperature is too high, causing the solvent to exceed its pressure limit. 3. The reaction vessel was overfilled.1. Avoid reactions that are known to produce significant amounts of gas in a sealed vessel. If unavoidable, reduce the scale of the reaction and ensure proper venting if your system allows.[6] 2. Lower the set temperature. Consult solvent pressure tables for your microwave reactor. 3. Ensure the reaction volume does not exceed the recommended fill level for the microwave vial.
Inconsistent Results/Poor Reproducibility 1. Inconsistent vial capping leading to pressure leaks. 2. Inhomogeneous reaction mixture. 3. Variations in starting material quality. 4. Inaccurate temperature or pressure monitoring.1. Ensure vials are sealed correctly with the appropriate septa and caps. 2. Use a magnetic stir bar in the reaction vial to ensure efficient mixing. 3. Use starting materials from the same batch for a series of experiments. 4. Calibrate the temperature and pressure sensors of your microwave reactor according to the manufacturer's instructions.
Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp_time Optimize Temperature & Time? start->check_temp_time increase_temp_time Increase Temperature/Time Systematically check_temp_time->increase_temp_time Yes check_absorption Check Microwave Absorption check_temp_time->check_absorption No analyze_byproducts Analyze Byproducts (TLC, LC-MS) increase_temp_time->analyze_byproducts change_solvent Switch to More Polar Solvent or Add Co-solvent check_absorption->change_solvent Yes check_stoichiometry Verify Reactant Stoichiometry check_absorption->check_stoichiometry No change_solvent->analyze_byproducts adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Yes check_degradation Check for Degradation check_stoichiometry->check_degradation No adjust_stoichiometry->analyze_byproducts lower_temp_increase_time Lower Temperature & Increase Time check_degradation->lower_temp_increase_time Yes end_bad Consult Further Literature/Support check_degradation->end_bad No lower_temp_increase_time->analyze_byproducts end_good Yield Improved analyze_byproducts->end_good

Caption: Troubleshooting decision tree for low product yield.

Detailed Experimental Protocol

The following is a proposed, optimized protocol for the microwave-assisted synthesis of 4,5,6-trimethoxyindolin-3-one. This protocol is based on analogous syntheses of substituted indolinones and general principles of MAOS.

Starting Materials and Reagents
  • 2-Amino-3,4,5-trimethoxyacetophenone (or a suitable precursor that can be cyclized)

  • A suitable cyclizing agent (e.g., a base like sodium ethoxide or a Lewis acid)

  • Anhydrous ethanol (or another suitable polar solvent)

  • Microwave reaction vials (10 mL) with stir bars

  • Crimp caps and septa

Optimized Reaction Parameters
ParameterValueRationale
Temperature 140 °CBalances reaction rate with potential for degradation. A good starting point for optimization.[3]
Time 20 minutesSufficient for most microwave-assisted reactions to reach completion.[6]
Microwave Power 150 W (or as needed to maintain temperature)Should be adjusted by the instrument to maintain the set temperature.
Solvent Anhydrous EthanolA polar, protic solvent that absorbs microwaves well and is a common solvent for similar reactions.
Reactant Concentration 0.1 - 0.5 MA typical concentration range for organic synthesis.
Step-by-Step Procedure
  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-amino-3,4,5-trimethoxyacetophenone (1 mmol).

  • Reagent Addition: Add the cyclizing agent (e.g., sodium ethoxide, 1.2 mmol).

  • Solvent Addition: Add anhydrous ethanol (5 mL) to the vial.

  • Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 140 °C for 20 minutes with stirring.[6]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature (or below 50°C) before carefully opening it.[6]

  • Work-up: Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Workflow for Microwave-Assisted Synthesis

G A Prepare Reactants in Microwave Vial B Add Solvent & Stir Bar A->B C Seal Vial B->C D Microwave Irradiation (Set T, t, P) C->D E Cooling D->E F Work-up & Extraction E->F G Purification (Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for microwave-assisted organic synthesis.

Reaction Mechanism and Role of Substituents

The synthesis of indolin-3-ones often involves an intramolecular cyclization. The three methoxy groups at positions 4, 5, and 6 are electron-donating through resonance, which increases the electron density of the aromatic ring.[1][8][9] This enhanced nucleophilicity of the ring can facilitate the cyclization step. However, it can also activate other positions on the ring, potentially leading to side reactions if the conditions are not carefully controlled.[7]

Simplified Plausible Mechanism

G cluster_0 Deprotonation cluster_1 Intramolecular Cyclization cluster_2 Protonation/Tautomerization A Starting Material B Enolate Intermediate A->B Base C Cyclized Intermediate B->C Nucleophilic Attack D 4,5,6-Trimethoxyindolin-3-one C->D Work-up

Caption: Simplified plausible reaction mechanism for indolin-3-one formation.

Analytical Methods

Proper analytical techniques are crucial for monitoring the reaction and ensuring the purity of the final product.[10]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction.[2][10] A suitable eluent system (e.g., 30% ethyl acetate in hexanes) should be used to achieve good separation between the starting material, product, and any side products. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can be used for visualization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing reaction conversion and product purity.[10] A reversed-phase C18 column with a gradient of acetonitrile in water is a common setup for analyzing such compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any volatile impurities by their mass-to-charge ratio and fragmentation patterns.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[11]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound.[11]

Safety Precautions

Safety is paramount when working with microwave chemistry.[12]

  • Use a Dedicated Microwave Reactor: Never use a domestic microwave oven for chemical synthesis.[12][13] Laboratory-grade microwave reactors are designed with essential safety features, including temperature and pressure sensors, and are built to contain potential explosions.[5][12]

  • Use Appropriate Reaction Vessels: Only use vessels that are specifically designed and certified for your microwave reactor.[6] Do not exceed the recommended fill volume.

  • Handle High Pressures with Care: Be aware that reactions in sealed vessels can generate high pressures.[3] Always allow the vessel to cool completely before opening.[6]

  • Avoid Highly Exothermic Reactions: Highly exothermic reactions can be dangerous under microwave heating due to the rapid temperature increase.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Work in a Ventilated Area: Perform all experiments in a well-ventilated fume hood to avoid inhaling any potentially toxic fumes.[12]

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Bari, W. A., & Kumar, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • Tabassum, S., & Al-Amin, M. (2018).
  • Verma, A., et al. (2023).
  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research.
  • Kumar, A., et al. (2018).
  • Iannelli, P., et al. (2022).
  • Wang, L., et al. (2012). Synthesis of 3, 4, 5-trimethoxyaniline.
  • Zotova, Y., et al. (2021). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. PMC.
  • Brancolini, G., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC.
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
  • Sharma, S., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC.
  • Vrzal, R., et al. (2017). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC.
  • Çetinkaya, Y., & Çavuşoğlu, B. K. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Reddy, C. R., et al. (2013). Microwave-assisted three-component domino reaction: Synthesis of indolodiazepinotriazoles. Beilstein Journals.
  • Dabiri, M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journals.
  • Deeksha, D., et al. (2025). Synthetic Approaches to Access Indolin‐3‐ones. ChemistrySelect.
  • Movassaghi, M., & Chen, B. (2007).
  • Houghtaling, J. (2022).
  • Pautz, A., et al. (2010). Indolinone derivatives and process for their manufacture.
  • Pal, A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019).
  • Wang, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating the HPLC Quantification of 4,5,6-Trimethoxyindolin-3-one: A Comparative Guide to SPP vs. FPP Column Architectures

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly functionalized, electron-rich heterocyclic building blocks. 4,5,6-Trimethoxyindolin-3-one (CAS 220418-02-0)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly functionalized, electron-rich heterocyclic building blocks. 4,5,6-Trimethoxyindolin-3-one (CAS 220418-02-0)[1] is a prime example: its trimethoxy-substituted aromatic ring and reactive indolin-3-one core make it highly susceptible to oxidative and hydrolytic degradation.

To ensure regulatory compliance and data integrity during drug development, analytical procedures must be rigorously validated. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical method validation, demanding high specificity, sensitivity, and robustness[2],[3].

This guide objectively compares the performance of a Superficially Porous Particle (SPP) C18 column (2.7 µm) against a traditional Fully Porous Particle (FPP) C18 column (5.0 µm) for the stability-indicating quantification of 4,5,6-trimethoxyindolin-3-one, providing field-proven protocols and comprehensive experimental data.

The Causality of Column Selection: SPP vs. FPP Architectures

When developing a stability-indicating method, the primary goal is baseline resolution ( Rs​>2.0 ) between the active pharmaceutical ingredient (API) and its degradation products.

Traditional 5.0 µm FPP columns often suffer from band broadening due to deep analyte diffusion into the porous silica core. In contrast, SPP (Core-Shell) technology features a solid silica core surrounded by a porous outer layer. This architecture fundamentally alters the van Deemter equation dynamics:

  • Reduced Longitudinal Diffusion ( B -term): The solid core limits the diffusion path.

  • Minimized Mass Transfer Resistance ( C -term): Analytes spend less time diffusing in and out of the shallow porous shell.

  • Result: Dramatically sharper peaks, higher theoretical plates ( N ), and enhanced Signal-to-Noise (S/N) ratios, which directly improve the Limit of Detection (LOD) and Limit of Quantitation (LOQ) required by ICH Q2(R2)[3].

VanDeemter SPP Superficially Porous Particle (SPP) MassTx Reduced Mass Transfer Resistance SPP->MassTx Eddy Reduced Eddy Diffusion SPP->Eddy FPP Fully Porous Particle (FPP) Peak Sharper Peaks & Higher Efficiency FPP->Peak Lower Efficiency MassTx->Peak Eddy->Peak Sens Improved LOD/LOQ (ICH Q2 Compliant) Peak->Sens

Fig 1: Chromatographic efficiency logic comparing SPP and FPP architectures.

Experimental Protocols & Method Design

The presence of the secondary amine (or imine tautomer) in the indolinone ring poses a risk of secondary interactions with residual silanols on the silica stationary phase, leading to peak tailing. To counteract this, 0.1% Trifluoroacetic acid (TFA) is utilized in the mobile phase. TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the silanols to neutralize them, ensuring sharp, symmetrical peaks—a standard practice for indoline derivatives[4].

Step-by-Step HPLC Methodology
  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Filtration: Degas and filter through a 0.22 µm PTFE membrane.

  • Chromatographic Conditions:

    • Gradient: 10% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (controlled to ensure retention time precision).

    • Detection: UV at 254 nm (optimal absorbance for the trimethoxy-aromatic system).

    • Injection Volume: 5.0 µL.

  • Standard Preparation: Dissolve 4,5,6-trimethoxyindolin-3-one reference standard in 50:50 Water:Acetonitrile to yield a stock solution of 1.0 mg/mL. Dilute serially to construct a calibration curve (1.0 to 50.0 µg/mL).

Forced Degradation (Specificity) Protocol

To prove the method is stability-indicating per ICH Q2(R2), the sample must be subjected to stress conditions to generate potential degradants[3].

  • Acid Hydrolysis: 1.0 mg/mL API + 0.1N HCl, heated at 60°C for 4 hours.

  • Base Hydrolysis: 1.0 mg/mL API + 0.1N NaOH, heated at 60°C for 4 hours (Neutralize before injection).

  • Oxidation: 1.0 mg/mL API + 3% H2​O2​ at room temperature for 2 hours.

Specificity API 4,5,6-trimethoxyindolin-3-one (Target Analyte) Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Deg1 Demethylated Degradants Acid->Deg1 Deg2 Ring-Opened Products Base->Deg2 Deg3 N-Oxide Derivatives Ox->Deg3 Res Baseline Resolution (Rs > 2.0) on SPP C18 Deg1->Res Deg2->Res Deg3->Res

Fig 2: Forced degradation pathways and specificity logic for 4,5,6-trimethoxyindolin-3-one.

Performance Comparison & Data Presentation

We executed the above protocols on both the SPP C18 (2.7 µm) and FPP C18 (5.0 µm) columns. The quantitative superiority of the SPP architecture is evident in both system suitability and formal validation metrics.

Table 1: System Suitability & Chromatographic Performance

Data acquired using a 10 µg/mL standard injection (n=6).

ParameterSPP C18 (2.7 µm)FPP C18 (5.0 µm)ICH Acceptance Criteria
Retention Time ( tR​ ) 4.15 min6.82 minN/A
Theoretical Plates ( N ) 18,5008,200> 2,000
Tailing Factor ( Tf​ ) 1.041.38≤ 2.0
Resolution ( Rs​ ) from closest degradant 3.61.7> 2.0
Peak Area %RSD 0.45%1.12%≤ 2.0%

Analysis: The SPP column delivers more than double the theoretical plates and achieves baseline resolution ( Rs​=3.6 ) from the nearest oxidative degradant. The FPP column fails the critical Rs​>2.0 threshold, meaning it cannot reliably quantify the API in the presence of its degradation products.

Table 2: ICH Q2(R2) Validation Metrics Comparison

Validation was performed following the rigorous standards for accuracy (95-105% recovery) and precision (%RSD < 2.0%) typical for indole derivatives[5].

Validation ParameterSPP C18 (2.7 µm)FPP C18 (5.0 µm)Remarks
Linearity Range 0.05 – 50.0 µg/mL0.25 – 50.0 µg/mLSPP offers a wider dynamic range.
Correlation Coefficient ( R2 ) 0.99980.9981Both meet R2>0.99 criteria.
Accuracy (Recovery %) 99.8% – 101.2%96.5% – 103.1%SPP shows tighter recovery margins.
Intra-day Precision (%RSD) 0.6%1.8%SPP demonstrates superior repeatability.
LOD (S/N = 3) 0.015 µg/mL0.080 µg/mLSPP is ~5x more sensitive.
LOQ (S/N = 10) 0.050 µg/mL0.250 µg/mLSPP allows for lower-level impurity tracking.

Conclusion

The empirical data clearly dictates that for the quantification of reactive, highly functionalized heterocycles like 4,5,6-trimethoxyindolin-3-one, Superficially Porous Particle (SPP) C18 columns vastly outperform traditional FPP columns.

By minimizing mass transfer resistance, the SPP column provides the sharp peak shapes required to achieve baseline resolution from closely eluting degradation products. Furthermore, the 5-fold improvement in LOQ and the tighter precision metrics ensure that the method easily passes the stringent requirements of the ICH Q2(R2) guidelines, providing a robust, self-validating system for pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL:[Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL:[Link]

Sources

Comparative

Comparative Analysis: 4,5,6-Trimethoxyindolin-3-one vs. Traditional Substituted Indolinones in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry. Among its oxygenated derivatives, indolin-2-ones (oxindoles) have historically dominated the clinical oncology landscape as potent protein kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a privileged structure in medicinal chemistry. Among its oxygenated derivatives, indolin-2-ones (oxindoles) have historically dominated the clinical oncology landscape as potent protein kinase inhibitors[1]. However, their structural isomers, indolin-3-ones (pseudoindoxyls) , are rapidly emerging as versatile and highly active alternatives[2].

As a highly electron-rich building block, 4,5,6-trimethoxyindolin-3-one offers a unique stereoelectronic profile compared to standard halogenated or mono-substituted indolinones. This guide objectively compares the structural, mechanistic, and performance profiles of 4,5,6-trimethoxyindolin-3-one against traditional substituted indolinones, providing actionable insights and validated protocols for drug development professionals.

Structural & Mechanistic Causality

The position of the carbonyl group fundamentally alters the electronic distribution, dipole moment, and hydrogen-bonding vectors of the indolinone core.

  • Indolin-2-ones (The Industry Standard): Compounds like Sunitinib and Nintedanib (BIBF 1120) utilize a C2-carbonyl as a strong hydrogen-bond acceptor and the N1-H as a donor[1][3]. This specific vector perfectly mimics the adenine ring of ATP, allowing these molecules to anchor deeply into the hinge region of receptor tyrosine kinases (VEGFR, PDGFR, FGFR)[3][4].

  • Indolin-3-ones (The Emerging Alternative): The C3-carbonyl shifts the molecule's dipole moment. In 4,5,6-trimethoxyindolin-3-one , the addition of three methoxy groups at the 4, 5, and 6 positions creates a highly electron-dense aromatic system.

    • Causality: This electron richness increases the nucleophilicity of the core and alters its hydrophobic packing within target binding pockets. Instead of purely targeting the standard ATP hinge region, indolin-3-one derivatives have demonstrated unique efficacy in downregulating transmembrane prostate androgen-induced protein (TMEPAI) and inducing G1 phase cell cycle arrest in specific cancer lines (e.g., HepG2, K562)[5][6].

G A Indolin-3-one Scaffold (e.g., 4,5,6-trimethoxy) B Kinase ATP-Binding Pocket (VEGFR / PDGFR) A->B Binds via H-bonds & Hydrophobic interactions C Competitive Inhibition (Displacement of ATP) B->C Induces D Downstream Signaling Arrest (MAPK / AKT Pathways) C->D Triggers E Suppression of Tumor Proliferation D->E Results in

Mechanism of action for indolinone-based kinase inhibitors in oncology.

Comparative Performance Data

To objectively evaluate the utility of these scaffolds, we must compare their in vitro potencies. While indolin-2-ones often achieve sub-nanomolar potency against specific kinases, indolin-3-ones offer broader cytotoxic profiles against resistant cell lines[1][5].

Compound / ScaffoldCore StructurePrimary Targets / ActivityIn Vitro Potency (IC₅₀)Clinical Status
Sunitinib Indolin-2-one (C3-arylidene)VEGFR, PDGFR, KITSub-nanomolar to low nMFDA Approved[1][4]
BIBF 1120 (Nintedanib) 6-methoxycarbonyl-indolin-2-oneVEGFR, FGFR, PDGFRSingle-digit nMFDA Approved[3]
Semaxanib Indolin-2-oneVEGFRLow nMClinical / Research[1]
2-(2-nitrobenzylidene)indolin-3-one Indolin-3-oneTMEPAI, K562 / HepG2 cell lines~2.04 - 2.33 µMPreclinical[5][6]
4,5,6-Trimethoxyindolin-3-one Indolin-3-onePrecursor for C2-substituted bioactive alkaloidsScaffold-dependentResearch Building Block[2]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They include built-in controls to verify causality and prevent false positives during drug development.

Protocol A: Regioselective Synthesis of C2-Substituted Trimethoxyindolin-3-ones

Causality: Constructing C2-substituted indolin-3-ones requires careful control of oxidation states. Utilizing a dual catalytic method or controlled oxidative coupling allows for regioselective functionalization without over-oxidizing the highly electron-rich 4,5,6-trimethoxy aromatic ring[2][7].

  • Reagent Preparation: Dissolve 4,5,6-trimethoxyindolin-3-one (1.0 equiv) and the desired nucleophilic arene (2.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add Cu(OTf)₂ (10 mol%) as a Lewis acid catalyst. Causality: The copper catalyst specifically promotes the generation of a transient C-acylimine electrophile at the C2 position without cleaving the methoxy ethers[7].

  • Reaction Monitoring (Validation Step): Stir the mixture at room temperature. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1). The presence of a highly fluorescent intermediate under UV (254 nm) confirms the formation of the C-acylimine species.

  • Quenching & Purification: Once complete (typically 4-6 hours), quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

  • Orthogonal Validation: Confirm the C2-substitution via ¹H-NMR. The disappearance of the C2-proton singlet (typically around δ 4.5 ppm in the unsubstituted precursor) and the appearance of aromatic multiplets validate successful coupling.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Causality: To accurately compare the binding affinity of a novel indolin-3-one against established indolin-2-ones, the ATP concentration must be strictly controlled. Operating at or slightly below the Km​ for ATP ensures that competitive inhibitors are accurately evaluated without signal saturation[4].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized indolin-3-one derivative in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of recombinant kinase (e.g., VEGFR-2), 2.5 µL of the compound dilution, and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a master mix containing the peptide substrate and ATP (at Km​ concentration).

  • Signal Detection: After 60 minutes, add 10 µL of the FRET development buffer (containing EDTA to quench the kinase activity and a terbium-labeled antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

  • System Validation (Z'-factor): Include Sunitinib as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor for the plate; a value ≥0.6 validates the assay's robustness and confirms that the IC₅₀ calculations are trustworthy.

Workflow S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Kinase Incubation (Recombinant Kinase + ATP) S1->S2 S3 3. Substrate Phosphorylation (Peptide Substrate Addition) S2->S3 S4 4. Signal Detection (Chemiluminescence/FRET) S3->S4 S5 5. Data Analysis (IC50 & Z'-factor Calculation) S4->S5

Step-by-step workflow for in vitro kinase inhibition and IC50 determination.

Conclusion

While indolin-2-ones remain the gold standard for targeted RTK inhibition, the indolin-3-one scaffold—particularly electron-rich variants like 4,5,6-trimethoxyindolin-3-one—provides a highly versatile platform for overcoming kinase resistance and targeting alternative pathways (such as TMEPAI). By leveraging the unique dipole and nucleophilic properties of the C3-carbonyl system, researchers can access novel chemical space that traditional oxindoles cannot reach.

Sources

Validation

Efficacy of 4,5,6-trimethoxyindolin-3-one vs traditional indole precursors

Efficacy of 4,5,6-Trimethoxyindolin-3-one vs. Traditional Indole Precursors: A Comparative Guide for Advanced Scaffold Synthesis As a Senior Application Scientist in early-stage drug discovery, I frequently observe that...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 4,5,6-Trimethoxyindolin-3-one vs. Traditional Indole Precursors: A Comparative Guide for Advanced Scaffold Synthesis

As a Senior Application Scientist in early-stage drug discovery, I frequently observe that the transition from planar, sp2 -hybridized scaffolds to complex, 3D architectures is the primary bottleneck in hit-to-lead optimization. For decades, traditional indole precursors (e.g., unsubstituted indole, isatin, and indoline) have served as the backbone of medicinal chemistry. However, the demand for higher Fsp3​ (fraction of sp3 hybridized carbons) to improve solubility and reduce off-target toxicity has driven the field toward pseudoindoxyls.

This guide objectively compares the synthetic utility, electronic reactivity, and biological efficacy of traditional indoles against 4,5,6-trimethoxyindolin-3-one —a highly oxygenated, 3D-ready building block.

Electronic Causality & Mechanistic Profiling

To understand the efficacy of 4,5,6-trimethoxyindolin-3-one, we must analyze the causality behind its reactivity compared to traditional indoles.

Traditional indoles are flat, electron-rich aromatic systems that predominantly undergo electrophilic aromatic substitution at the C3 position. In contrast, indolin-3-ones (pseudoindoxyls) feature a C3 carbonyl that fundamentally inverts this reactivity. The indolin-3-one core generates a highly reactive transient C-acylimine species that acts as an electrophile at the C2 position, allowing it to be intercepted by nucleophilic arenes to form complex C2-quaternary centers ().

The Trimethoxy Advantage: Why specifically the 4,5,6-trimethoxy derivative? The three methoxy groups exert a profound positive mesomeric (+M) effect. This hyper-enriches the electron density of the fused benzene ring, which thermodynamically stabilizes the transient C-acylimine intermediate during catalysis. Without this stabilization, unsubstituted indolin-3-ones are highly prone to undesired dimerization or rapid degradation under Lewis acidic conditions.

ReactivityMap cluster_traditional Traditional Indole cluster_pseudo 4,5,6-Trimethoxyindolin-3-one Indole Indole Core Planar Aromatic C3_Nuc C3 Position Nucleophilic Attack Indole->C3_Nuc Indolin3One Trimethoxy Pseudoindoxyl Non-planar 3D Scaffold C2_Nuc C2 Position Acylimine Electrophile Indolin3One->C2_Nuc C3_Elec C3 Position Carbonyl Reactivity Indolin3One->C3_Elec

Fig 1. Divergent reactivity profiles: Traditional indoles vs. 4,5,6-trimethoxyindolin-3-one.

Comparative Efficacy Data

The following table summarizes the quantitative and qualitative performance metrics of both classes of precursors in modern synthetic workflows.

ParameterTraditional Indole Precursors4,5,6-Trimethoxyindolin-3-one
Core Hybridization Planar, predominantly sp2 3D Scaffold, high Fsp3​ potential at C2
Primary Reactivity C3 Nucleophilic (Friedel-Crafts)C2 Electrophilic (Acylimine) / C3 Carbonyl
Electronic Profile Electron-rich aromatic systemHyper-enriched via +M effect of 3x -OMe groups
Biological Utility Kinase inhibitors, GPCR ligandsTubulin inhibitors, overcoming multidrug resistance
Redox Stability Susceptible to auto-oxidation at C2/C3Pre-oxidized state; highly stable under ambient conditions

Biological Translation: The Pharmacophore Link

Beyond synthetic utility, the 4,5,6-trimethoxy substitution pattern is a privileged pharmacophore in oncology. It perfectly mimics the A-ring of colchicine, making it a highly effective motif for binding to the tubulin heterodimer and inhibiting microtubule assembly.

Recent studies on vascular disrupting agents have demonstrated that indole-based anti-cancer agents inspired by OXi8006 heavily rely on the trimethoxy-aryl structural motif to achieve sub-micromolar cytotoxicity (1)[1]. By utilizing 4,5,6-trimethoxyindolin-3-one as a starting material, researchers can directly access non-planar, spirocyclic variants of these tubulin inhibitors, effectively bypassing the flatland problem while retaining the critical tubulin-binding pharmacophore.

Self-Validating Experimental Protocol: C2-Spiro-annulation

To demonstrate the practical efficacy of this precursor, below is a self-validating protocol for the synthesis of C2-quaternary spiropseudoindoxyls via Lewis acid-catalyzed nucleophilic trapping.

Causality of Reagents:

  • Catalyst: Cu(OTf)2​ (10 mol%) is selected because the triflate counterions are non-coordinating, maximizing the Lewis acidity of the Cu(II) center to activate the C3 carbonyl and promote acylimine formation.

  • Solvent: Dichloromethane (DCM) is utilized because polar, coordinating solvents (like DMF or DMSO) would competitively bind to the copper catalyst, shutting down the reaction pathway (2)[2].

ProtocolFlow Step1 Step 1: Lewis Acid Activation Cu(OTf)2 coordinates to C3-Carbonyl Step2 Step 2: Reactive Intermediate Formation of transient C2-acylimine Step1->Step2 Step3 Step 3: Nucleophilic Trapping Intermolecular attack at C2 position Step2->Step3 Step4 Step 4: Product Isolation Yields C2-quaternary spiropseudoindoxyl Step3->Step4

Fig 2. Self-validating catalytic workflow for C2-quaternary spiropseudoindoxyl synthesis.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4,5,6-trimethoxyindolin-3-one (1.0 equiv, 0.5 mmol) and the nucleophilic arene (e.g., 1,3,5-trimethoxybenzene, 1.2 equiv, 0.6 mmol).

  • Solvation: Dissolve the mixture in anhydrous DCM (5.0 mL) and stir at room temperature for 5 minutes.

  • Catalyst Addition: Quickly add Cu(OTf)2​ (10 mol%, 0.05 mmol) in one portion. Seal the flask and stir at ambient temperature for 4–6 hours.

  • Quenching: Quench the reaction by filtering the mixture through a short pad of Celite to remove the copper catalyst. Wash the pad with ethyl acetate (15 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography (Hexane/EtOAc).

Validation Checkpoints (Self-Validating System)
  • Colorimetric Shift: Upon the addition of Cu(OTf)2​ , the pale yellow solution will rapidly transition to a deep, vibrant orange. This visually validates the formation of the copper-acylimine complex. As the nucleophile successfully attacks the C2 position, the solution will gradually shift back to a lighter amber color.

  • TLC Monitoring: The starting 4,5,6-trimethoxyindolin-3-one will appear as a distinct UV-active spot ( Rf​≈0.4 in 3:1 Hexanes:EtOAc) that stains dark brown with acidic vanillin. Successful conversion is validated by the complete disappearance of this spot and the emergence of a lower-polarity product spot ( Rf​≈0.6 ).

  • NMR Confirmation: The definitive proof of success without requiring external bio-assays is the 13C NMR spectrum. The starting material exhibits a C2-carbon signal around 55 ppm. The successful formation of the C2-quaternary spirocenter is validated by a distinctive downfield shift of this quaternary carbon to the 75–85 ppm region.

References

  • Regioselective Introduction of Indolin-3-one Moieties to Substituted Heteroaromatic Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthetic Approaches to Access Indolin-3-ones DOI / ResearchGate URL:[Link]

Sources

Comparative

Reference standards for 4,5,6-trimethoxyindolin-3-one purity analysis

As a Senior Application Scientist overseeing analytical development and quality control for complex heterocyclic libraries, I frequently encounter the analytical challenges posed by highly functionalized indoline buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical development and quality control for complex heterocyclic libraries, I frequently encounter the analytical challenges posed by highly functionalized indoline building blocks. 4,5,6-Trimethoxyindolin-3-one (CAS No. 220418-02-0)[1] is a prime example. It is a critical intermediate used in the synthesis of C2-quaternary indolin-3-ones, spiro-compounds, and various alkaloid analogs[2].

However, the unique chemical nature of the indolin-3-one core—specifically its susceptibility to oxidative dimerization and its delicate tautomeric equilibrium with its enol form (indoxyl)—makes purity analysis exceptionally challenging[2]. Without a rigorously qualified reference standard and a mechanistically sound analytical method, downstream synthetic yields can be severely compromised by trace impurities like 4,5,6-trimethoxyisatin.

This guide objectively compares the performance of different reference standard tiers for 4,5,6-trimethoxyindolin-3-one and provides a field-proven, self-validating experimental protocol for its purity analysis.

Comparative Analysis of Reference Standards

When establishing a purity assay for 4,5,6-trimethoxyindolin-3-one, the choice of reference standard dictates the analytical uncertainty of your entire workflow. We evaluate three primary alternatives:

  • Primary Certified Reference Materials (CRMs): Sourced from accredited specialized vendors[3], these standards are verified via quantitative NMR (qNMR) and mass balance. They offer the highest metrological traceability but at a premium cost.

  • Secondary Working Standards: Commercially sourced high-purity grades (>98%) that are analytically bridged to a Primary CRM in-house. They offer a balance of reliability and cost-efficiency for routine batch release.

  • In-House Synthesized Standards: Generated internally via the cyclization of 3,4,5-trimethoxyaniline derivatives. While highly cost-effective for early-stage R&D, they are prone to trace synthetic impurities and require extensive orthogonal validation (HRMS, 2D-NMR) before they can be trusted.

Quantitative Performance Comparison
Standard CategoryAnalytical TraceabilityPurity UncertaintyRelative CostRecommended Application
Primary CRM ISO 17034 / qNMR< 0.5% Method Validation, Regulatory Filings
Secondary Standard Bridged to CRM1.0% - 2.0% Routine Batch Release, Daily QC
In-House Standard Internal HRMS/NMR> 2.0% (Variable)$Early-stage R&D, High-throughput Screening

Experimental Protocol: Self-Validating HPLC-UV/MS Purity Analysis

To accurately quantify the purity of a 4,5,6-trimethoxyindolin-3-one batch against your chosen reference standard, the chromatographic method must suppress the molecule's inherent reactivity. The following protocol is designed as a self-validating system : it cannot proceed to sample analysis unless the system suitability criteria are met, preventing the reporting of false purity inflation.

Step 1: Sample and Standard Preparation
  • Action: Accurately weigh 10.0 mg of the reference standard and the unknown sample. Dissolve each in 10.0 mL of LC-MS grade Acetonitrile to achieve a 1.0 mg/mL concentration.

  • Causality: We strictly avoid protic solvents (e.g., Methanol, Ethanol). The highly electrophilic C3-carbonyl of the indolin-3-one core can undergo rapid hemiketal formation in protic media, leading to artifactual impurity peaks in the chromatogram.

Step 2: Mobile Phase Configuration
  • Action: Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The acidic pH is critical. Indolin-3-ones exist in a tautomeric equilibrium with their enol form[2]. The acidic environment protonates residual silanols on the column and locks the molecule in its stable keto form, preventing peak splitting and severe tailing.

Step 3: Column Selection
  • Action: Utilize a Waters Acquity HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 30 °C[4].

  • Causality: Standard C18 columns often fail to retain polar, highly oxygenated aromatics. The High-Strength Silica (HSS) T3 stationary phase is specifically engineered to retain water-soluble polar compounds, ensuring the 4,5,6-trimethoxyindolin-3-one does not elute in the void volume[4].

Step 4: The Self-Validating System Suitability Test (SST)
  • Action: Before running the sequence, inject a resolution mixture containing 4,5,6-trimethoxyindolin-3-one and its primary oxidative degradation product, 4,5,6-trimethoxyisatin.

  • Validation Check: The chromatographic resolution ( Rs​ ) between the two peaks must be ≥2.0 . If Rs​<2.0 , the system is deemed unfit (indicating column degradation or mobile phase preparation errors), and the sequence automatically aborts.

Step 5: Chromatographic Execution
  • Action: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Monitor UV absorbance at 254 nm[4]. Inject 2.0 μL of the blank, followed by the SST, the Reference Standard (in triplicate), and the Samples. Calculate purity using the external standard method.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for qualifying an in-house synthesized standard against a Primary CRM to establish a reliable, self-validating purity assay.

PurityWorkflow CRM Primary CRM (ISO 17034) HPLC_SST HPLC System Suitability (Rs > 2.0 vs Isatin) CRM->HPLC_SST Calibrates System InHouse In-House Synthesized Standard qNMR qNMR Validation (Mass Balance) InHouse->qNMR Orthogonal Check qNMR->HPLC_SST Qualifies as Working Std Analysis HPLC-UV/MS Sample Analysis HPLC_SST->Analysis Validates Method Pass Purity ≥ 98.0% Batch Released Analysis->Pass Meets Specification Fail Purity < 98.0% Repurification Analysis->Fail Out of Specification

Workflow for qualifying in-house 4,5,6-trimethoxyindolin-3-one standards against Primary CRMs.

References

  • Building Blocks P10066 | EvitaChem: 4,5,6-Trimethoxyindolin-3-one. Source: evitachem.com.
  • 117883-03-1 | 5,6-Dihydroxyindolin-3-one | BLD Pharm: 4,5,6-Trimethoxyindolin-3-one. Source: bldpharm.com.
  • Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling. Source: nih.gov.
  • Asymmetric Synthesis of C2-Quaternary Indolin-3-ones Enabled by N-Heterocyclic Carbene Catalysis. Source: acs.org.

Sources

Validation

Spectroscopic Validation of 4,5,6-Trimethoxyindolin-3-one Reaction Intermediates: A Comparative Guide

Mechanistic Context & The Analytical Challenge The 4,5,6-trimethoxyindolin-3-one scaffold (CAS: 220418-02-0) is a highly valuable, yet notoriously elusive, transient intermediate. It serves as a critical building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & The Analytical Challenge

The 4,5,6-trimethoxyindolin-3-one scaffold (CAS: 220418-02-0) is a highly valuable, yet notoriously elusive, transient intermediate. It serves as a critical building block in the total synthesis of complex natural products, including neuroactive alkaloids like melosatin A[1] and various mescaline analogs[2].

Historically, accessing indolin-3-ones (indoxyls) relies on methodologies such as the Martinet dioxindole synthesis, which condenses highly substituted anilines with oxomalonates[3]. However, validating the 4,5,6-trimethoxyindolin-3-one intermediate presents a severe analytical challenge. The three electron-donating methoxy groups at the 4, 5, and 6 positions render the aromatic ring exceptionally electron-rich. This electronic configuration dramatically increases the nucleophilicity of the α -carbon (C2), making the intermediate highly susceptible to rapid oxidative dimerization into hexamethoxyindigo upon exposure to trace atmospheric oxygen.

Because traditional "isolate and characterize" chromatographic workflows often destroy the intermediate before it can be analyzed, researchers must rely on advanced, real-time spectroscopic validation. This guide objectively compares the performance of in-situ and ex-situ spectroscopic modalities and provides a self-validating protocol for capturing this transient species.

Pathway A 3,4,5-Trimethoxyaniline C Aminomalonate Adduct A->C Condensation B Diethyl 2-ketomalonate B->C D 4,5,6-Trimethoxyindolin-3-one (Target Intermediate) C->D Cyclization (-EtOH) E Hexamethoxyindigo (Oxidative Dimer) D->E O2 (Air Exposure)

Caption: Reaction pathway of 4,5,6-trimethoxyindolin-3-one and its oxidative fate.

Comparative Analysis of Validation Modalities

To objectively validate the formation of 4,5,6-trimethoxyindolin-3-one, one must balance the need for structural proof against the kinetic instability of the molecule. Table 1 compares the three primary analytical modalities used in modern process chemistry for this purpose.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary UtilityLimit of Detection (LOD)Sample StatePerformance for Transient Indolin-3-ones
In-Situ ATR-FTIR (ReactIR) Real-time kinetic tracking~0.1 MNon-destructive (In-vessel)Excellent. Captures the exact moment of cyclization via ν (C=O) without oxygen exposure risk.
Cryo-Probe NMR (Ex-Situ) Absolute structural elucidation~10 µMDestructive (Aliquot)Good. Requires strict inert-atmosphere quenching at -78 °C to prevent dimerization prior to scan.
UHPLC-HRMS Exact mass confirmation~1 nMDestructive (Dilution)Poor to Fair. High risk of on-column oxidation or degradation; often detects the dimer artifact instead.

Scientist's Insight: While UHPLC-HRMS offers the lowest limit of detection, the acidic modifiers (e.g., formic acid) used in standard mobile phases often catalyze the degradation of electron-rich indolin-3-ones via enolonium-like transition states[4]. Therefore, a combination of In-Situ ATR-FTIR (for kinetic monitoring) and Cryo-Probe NMR (for structural confirmation) provides the most robust, artifact-free validation system.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol operates as a self-validating system . This means the workflow includes internal orthogonal checks that must be satisfied before proceeding to the next step, eliminating the risk of analyzing degraded artifacts.

Workflow R Reaction Vessel (Argon Atmosphere) IR In-Situ ATR-FTIR (Kinetic Monitor) R->IR Continuous Q Cryo-Quench (-78°C CDCl3) IR->Q v(C=O) Plateau NMR Cryo-Probe NMR (Structural Proof) Q->NMR Orthogonal Check

Caption: Orthogonal analytical workflow for self-validating capture of indolin-3-ones.

Step 1: Inert Synthesis and In-Situ Monitoring
  • Equip a thoroughly flame-dried Schlenk flask with a diamond-sensor ATR-FTIR probe. Purge the system with high-purity Argon for 30 minutes.

  • Dissolve 3,4,5-trimethoxyaniline (1.0 equiv) in anhydrous, degassed dichloromethane (DCM).

  • Add diethyl 2-ketomalonate (1.1 equiv) dropwise at 0 °C.

  • Causality Check: The low temperature suppresses premature oxidation, while the continuous Argon blanket prevents the formation of the hexamethoxyindigo dimer.

Step 2: Kinetic Validation via ATR-FTIR
  • Monitor the reaction continuously via the ATR-FTIR probe.

  • Track the depletion of the primary amine ν (N-H) stretch at ~3450 cm⁻¹ and the emergence of the indolin-3-one ν (C=O) stretch at ~1688 cm⁻¹.

  • Self-Validation Checkpoint: Do not proceed to NMR sampling until the first derivative of the 1688 cm⁻¹ absorbance curve reaches zero (plateau). This kinetic check ensures the transient intermediate has reached its maximum concentration in the vessel, minimizing signal-to-noise issues in subsequent NMR analysis.

Step 3: Cryogenic Quenching and NMR Validation
  • Pre-chill an NMR tube containing basic alumina-filtered CDCl₃ to -78 °C in a dry ice/acetone bath.

  • Causality Check: Standard CDCl₃ contains trace DCl, which catalyzes the aldol-type condensation of indolin-3-ones. Filtering through basic alumina and quenching at -78 °C kinetically freezes the intermediate, ensuring the NMR spectrum reflects the true reaction state.

  • Using a gas-tight syringe, transfer a 0.5 mL aliquot of the reaction mixture directly into the chilled NMR tube.

  • Acquire the ¹H and ¹³C spectra using a Cryo-Probe NMR spectrometer pre-cooled to -40 °C.

Quantitative Spectroscopic Data

The successful capture of 4,5,6-trimethoxyindolin-3-one is confirmed by matching the acquired spectra against the diagnostic markers detailed in Table 2.

Table 2: Key Spectroscopic Markers for 4,5,6-Trimethoxyindolin-3-one
TechniqueSignal / ShiftAssignmentDiagnostic Value & Causality
ATR-FTIR 1688 cm⁻¹ ν (C=O) stretchConfirms the successful cyclization to the indoxyl core. Shifts lower than typical ketones due to conjugation with the nitrogen lone pair.
ATR-FTIR 3380 cm⁻¹ ν (N-H) stretchConfirms the transition from a primary aniline to a secondary indoline amine.
¹H NMR ~3.85, 3.90, 4.05 ppmMethoxy protons (s, 3x3H)Confirms the integrity of the 4,5,6-substitution pattern on the aromatic ring.
¹H NMR ~4.20 ppmC2-H₂ (s, 2H)Critical Validation: Diagnostic for the unsubstituted indolin-3-one core. If this singlet disappears, oxidative dimerization has occurred.
¹³C NMR ~198.5 ppmC3 Carbonyl (C=O)Confirms the ketone oxidation state at the C3 position.

Final Validation Check: Calculate the integration ratio of the C2 methylene protons (~4.20 ppm) to the combined methoxy protons (~3.85–4.05 ppm) in the ¹H NMR spectrum. A perfect 2:9 ratio validates the absolute purity of the trapped intermediate. Any deviation indicates that the self-validating system was breached by oxygen or thermal degradation.

References

  • Mescaline analogs. IV. Substituted 4,5,6-trimethoxyindoles. Journal of Organic Chemistry.[Link]

  • Step-Economic Total Synthesis of Melosatin A from Eugenol. ACS Omega.[Link]

  • Martinet dioxindole synthesis. Wikipedia.[Link]

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Organic Letters / ResearchGate.[Link]

Sources

Comparative

A Researcher's Guide to the Comparative Toxicological Assessment of Novel 4,5,6-Trimethoxyindolin-3-one Analogs

This guide provides a comprehensive framework for conducting comparative toxicity studies of novel structural analogs of 4,5,6-trimethoxyindolin-3-one. As the indolinone scaffold is a critical pharmacophore in many thera...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting comparative toxicity studies of novel structural analogs of 4,5,6-trimethoxyindolin-3-one. As the indolinone scaffold is a critical pharmacophore in many therapeutic agents, understanding the toxicological profile of new derivatives is paramount in early-stage drug discovery.[1] This document outlines the rationale behind experimental choices, detailed protocols for in vitro and in vivo assessments, and a discussion on establishing structure-activity relationships (SAR) to guide the development of safer, more effective drug candidates.

Introduction: The Significance of the Indolinone Core and the Need for Early Toxicity Profiling

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors used in oncology.[1] Sunitinib, a well-known anticancer agent, features this core structure.[1] The exploration of novel analogs, such as those derived from 4,5,6-trimethoxyindolin-3-one, holds promise for discovering compounds with improved potency, selectivity, and pharmacokinetic properties.[2] However, even minor structural modifications can significantly alter a compound's toxicity profile.[3][4] Therefore, early and robust toxicological assessment is not merely a regulatory requirement but a critical step in de-risking drug candidates and focusing resources on those with the most favorable safety profiles.[5]

This guide will focus on a hypothetical series of 4,5,6-trimethoxyindolin-3-one analogs to illustrate the principles of comparative toxicity testing.

Hypothetical Analogs for Comparative Study:

Compound IDR1-SubstituentR2-Substituent
TM-001 HH
TM-002 FH
TM-003 ClH
TM-004 HCH3
TM-005 HOCH3

Experimental Design for Comparative Toxicity Assessment

A tiered approach, beginning with in vitro assays and progressing to in vivo studies for promising candidates, is a resource-efficient strategy for toxicity evaluation.

In Vitro Cytotoxicity Screening: The First Pass

In vitro cytotoxicity assays are fundamental for the initial screening of new chemical entities.[5] They provide a rapid and cost-effective means to assess a compound's general toxicity to living cells and to prioritize compounds for further investigation.[6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the 4,5,6-trimethoxyindolin-3-one analogs in both cancerous and non-cancerous cell lines.

Materials:

  • Human cervical cancer cell line (HeLa)

  • Human embryonic kidney cell line (HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed HeLa and HEK293 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (TM-001 to TM-005) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.

The primary output of this assay is the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%.[8] A lower IC50 value indicates higher cytotoxicity.[8] By comparing the IC50 values across different cell lines, a selectivity index can be inferred. A favorable compound will exhibit high cytotoxicity towards cancer cells (low IC50 in HeLa) and low cytotoxicity towards normal cells (high IC50 in HEK293).[7][8]

Table 1: Hypothetical In Vitro Cytotoxicity Data for 4,5,6-Trimethoxyindolin-3-one Analogs

Compound IDIC50 in HeLa (µM)IC50 in HEK293 (µM)Selectivity Index (SI = IC50 HEK293 / IC50 HeLa)
TM-001 15.245.63.0
TM-002 8.551.06.0
TM-003 2.110.55.0
TM-004 25.8>100>3.9
TM-005 18.975.64.0

Workflow for In Vitro Cytotoxicity Assessment

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HeLa & HEK293) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation_48h 48h Incubation Treatment->Incubation_48h MTT_Addition MTT Addition Incubation_48h->MTT_Addition Incubation_4h 4h Incubation MTT_Addition->Incubation_4h Solubilization Formazan Solubilization (DMSO) Incubation_4h->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc SI_Calc Selectivity Index Calculation IC50_Calc->SI_Calc

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Acute Oral Toxicity: Assessing Systemic Effects

For compounds demonstrating promising in vitro activity and selectivity, an in vivo acute toxicity study is the next logical step to understand their systemic effects in a whole organism.[9] This is crucial for determining a safe dose range for subsequent efficacy studies.[10]

The Up-and-Down Procedure is a method for determining the median lethal dose (LD50) that uses a minimal number of animals.[11][12]

Objective: To determine the acute oral LD50 of the most promising analogs (e.g., TM-002 and TM-003) in a rodent model.

Materials:

  • Female Swiss albino mice (8-12 weeks old)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the experiment.

  • Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is typically chosen based on in vitro data and any existing information on similar compounds.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[12]

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is concluded when a sufficient number of dose reversals have been observed to allow for the calculation of the LD50.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.[12] While the LD50 provides a quantitative measure of acute toxicity, careful observation of clinical signs (e.g., changes in behavior, weight loss, respiratory distress) is equally important for identifying target organs of toxicity.

Table 2: Hypothetical In Vivo Acute Oral Toxicity Data

Compound IDLD50 (mg/kg)Observed Clinical Signs
TM-002 >2000No significant signs of toxicity observed.
TM-003 450Lethargy, piloerection, and weight loss at higher doses.

Workflow for In Vivo Acute Oral Toxicity Study

InVivo_Workflow cluster_setup Setup cluster_dosing Dosing and Observation cluster_decision Dose Adjustment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Selection Initial Dose Selection Animal_Acclimatization->Dose_Selection Dose_Animal_1 Dose a Single Animal Dose_Selection->Dose_Animal_1 Observation_14d Observe for 14 Days Dose_Animal_1->Observation_14d Outcome Outcome? Observation_14d->Outcome Increase_Dose Increase Dose for Next Animal Outcome->Increase_Dose Survival Decrease_Dose Decrease Dose for Next Animal Outcome->Decrease_Dose Mortality LD50_Calculation Calculate LD50 Outcome->LD50_Calculation Sufficient Reversals Increase_Dose->Dose_Animal_1 Decrease_Dose->Dose_Animal_1 Necropsy Gross Necropsy LD50_Calculation->Necropsy

Caption: Workflow for the in vivo acute oral toxicity up-and-down procedure.

Structure-Activity Relationship (SAR) in Toxicity

By comparing the toxicity data of the analogs, we can begin to establish an SAR for toxicity.[1][3][4]

  • Effect of Halogenation: In our hypothetical data, the addition of a fluorine atom at R1 (TM-002) maintained a favorable toxicity profile compared to the parent compound (TM-001), while also increasing potency against the cancer cell line. However, the substitution with a more electron-withdrawing chlorine atom (TM-003) significantly increased both in vitro and in vivo toxicity. This suggests that the nature and position of halogen substitution can dramatically impact the compound's safety.

  • Effect of Alkylation and Alkoxylation: The addition of a methyl group at R2 (TM-004) appeared to decrease cytotoxicity, while an methoxy group (TM-005) had a more moderate effect. This highlights the importance of steric and electronic effects at this position.

Potential Mechanisms of Toxicity and Signaling Pathways

Indolinone derivatives are often kinase inhibitors, and their toxicity can be related to off-target kinase inhibition. For example, inhibition of kinases in crucial signaling pathways in healthy cells can lead to adverse effects. Further investigation into the specific kinases inhibited by these analogs would be a logical next step.

Potential Off-Target Signaling Pathway

Signaling_Pathway Compound Indolinone Analog Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Inhibition Downstream_Effector Downstream Effector Off_Target_Kinase->Downstream_Effector Phosphorylation Cellular_Process Essential Cellular Process Downstream_Effector->Cellular_Process Regulation Toxicity Toxicity Cellular_Process->Toxicity Disruption

Caption: A generalized signaling pathway illustrating potential off-target toxicity.

Conclusion

This guide provides a foundational framework for the comparative toxicological assessment of novel 4,5,6-trimethoxyindolin-3-one analogs. By employing a systematic approach that integrates in vitro and in vivo methods, researchers can effectively identify compounds with the most promising safety profiles for further development. The establishment of a clear structure-activity relationship for toxicity is essential for guiding the design of next-generation indolinone-based therapeutics with an improved therapeutic window.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]

  • Bosin, T. R., et al. (1976). Comparative toxicological studies of indole, benzo[b] thiophene, and 1-methylindole derivatives. Journal of Toxicology and Environmental Health, 1(3), 515-520. Available from: [Link]

  • Taylor & Francis Online. (2009). Comparative toxicological studies of indole, benzo[b]thiophene, and 1‐methylindole derivatives. Journal of Toxicology and Environmental Health, 1(3), 515-520. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Pohjanvirta, R., et al. (2002). Comparison of acute toxicities of indolo[3,2-b]carbazole (ICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in TCDD-sensitive rats. Food and Chemical Toxicology, 40(7), 1015-1024. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • European Commission Joint Research Centre. Acute Toxicity. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Available from: [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Available from: [Link]

  • Molecules. (2014). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Molecules, 19(9), 13577-13589. Available from: [Link]

  • Journal of Medicinal Chemistry. (2008). Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. Journal of Medicinal Chemistry, 51(22), 7025-7038. Available from: [Link]

  • IntechOpen. (2021). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Available from: [Link]

  • ACS Publications. (2010). Novel Potent Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of 2-Indolinone Derivatives. Journal of Medicinal Chemistry, 53(22), 8088-8105. Available from: [Link]

  • Creative Bioarray. In Vivo Toxicity Study. Available from: [Link]

  • NC3Rs. (n.d.). Acute toxicity testing of chemicals: opportunities to avoid redundant testing and use alternative approaches. Available from: [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Molecules, 26(20), 6253. Available from: [Link]

  • Archives of Pharmacy. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archives of Pharmacy, 353(12), e2000022. Available from: [Link]

  • ResearchGate. (2026). (PDF) SYNTHESIS AND EVALUATION OF ACUTE TOXICITY STUDIES AND ANALGESIC CHARACTERS OF SOME NOVEL INDOLE DERIVATIVES. Available from: [Link]

  • Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(8), 3467-3476. Available from: [Link]

  • ScienceDirect. (2013). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. European Journal of Medicinal Chemistry, 66, 333-343. Available from: [Link]

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Safety & Regulatory Compliance

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